molecular formula C6H12ClNO B131575 N-(tert-Butyl)-2-chloroacetamide CAS No. 15678-99-6

N-(tert-Butyl)-2-chloroacetamide

Cat. No.: B131575
CAS No.: 15678-99-6
M. Wt: 149.62 g/mol
InChI Key: NQVPSGXLCXZSTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-Butyl)-2-chloroacetamide, also known as this compound, is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8361. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-tert-butyl-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-6(2,3)8-5(9)4-7/h4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVPSGXLCXZSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278601
Record name N-(tert-Butyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15678-99-6
Record name 15678-99-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8361
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(tert-Butyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-butyl-2-chloroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to N-(tert-Butyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 15678-99-6

This technical guide provides a comprehensive overview of N-(tert-Butyl)-2-chloroacetamide, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's properties, synthesis, and reactivity, with a focus on experimental protocols and reaction mechanisms.

Compound Data and Properties

This compound is a white solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 15678-99-6[2]
Molecular Formula C₆H₁₂ClNO[2]
Molecular Weight 149.62 g/mol [2]
Melting Point 27-28 °C[3]
Boiling Point 96 °C[3]
Density 0.98 g/mL[3]
Solubility Soluble in water and organic solvents.[3]

Synthesis of this compound

The most common method for the synthesis of this compound is the nucleophilic acyl substitution of tert-butylamine with chloroacetyl chloride.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of tert-butylamine on the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion, which is scavenged by a base (in this case, an excess of tert-butylamine or an added base like sodium hydroxide) to drive the reaction to completion.

Caption: Mechanism of this compound Synthesis.

Experimental Protocol

The following protocol is based on a published procedure for the synthesis of this compound.[1]

Materials:

  • tert-Butylamine

  • Chloroacetyl chloride

  • 20% Sodium hydroxide (NaOH) solution

  • Methylene chloride (CH₂Cl₂)

  • 5% Hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of 20% NaOH (17 g) is prepared.

  • In a suitable reaction vessel, dissolve tert-butylamine in methylene chloride.

  • Cool the solution in an ice bath and slowly add chloroacetyl chloride dropwise with constant stirring.

  • After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% HCl, 5% NaHCO₃, and water.

  • Dry the organic phase over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be used for the next step without further purification.[1]

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, primarily utilized as an alkylating or acylating agent.[3] The presence of the chlorine atom alpha to the carbonyl group makes it susceptible to nucleophilic substitution.

Nucleophilic Substitution Reactions

The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce the N-(tert-butyl)acetamido moiety into other molecules.

General_Reaction_Workflow start Reactants This compound + Nucleophile reaction Reaction Solvent, Base (optional), Temperature start->reaction workup Work-up Quenching, Extraction, Washing reaction->workup purification Purification Column Chromatography, Recrystallization workup->purification product Product N-Substituted N-(tert-Butyl)acetamide purification->product

Caption: General Workflow for Nucleophilic Substitution.

Representative Experimental Protocol: Alkylation of a Thiol

The following is a general protocol for the alkylation of a thiol with this compound. This procedure is representative and may require optimization for specific substrates.

Materials:

  • This compound

  • A thiol-containing compound

  • A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve the thiol-containing compound in the chosen solvent in a round-bottom flask.

  • Add the base to the solution and stir for a few minutes.

  • Add a solution of this compound in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired thioether.

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound, with its readily accessible synthesis and versatile reactivity, serves as a valuable building block in organic chemistry. Its ability to act as an electrophile in nucleophilic substitution reactions allows for the straightforward introduction of the N-(tert-butyl)acetamido group, a common motif in various target molecules. The protocols and data presented in this guide are intended to facilitate its effective use in research and development.

References

N-(tert-Butyl)-2-chloroacetamide chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-Butyl)-2-chloroacetamide is a reactive chemical intermediate of significant interest in organic synthesis and drug discovery. Its structure, featuring a sterically hindering tert-butyl group and a reactive chloroacetyl moiety, makes it a valuable building block for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its primary mechanism of action.

Chemical Structure and IUPAC Name

This compound is an organic compound characterized by a chloroacetamide functional group where the nitrogen atom is substituted with a tert-butyl group.[1]

  • IUPAC Name: N-tert-butyl-2-chloroacetamide[2]

  • Chemical Formula: C₆H₁₂ClNO[2]

  • Molecular Weight: 149.62 g/mol [2]

  • SMILES: ClCC(=O)NC(C)(C)C

  • InChI Key: NQVPSGXLCXZSTB-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its handling, application in synthesis, and for the prediction of its behavior in various chemical and biological systems.

PropertyValueSource
Melting Point82-83 °CChemicalBook
Boiling Point96 °CChemBK
Density0.98 g/mLChemBK
AppearanceColorless liquid or white crystalline solidChemBK
SolubilitySoluble in water and organic solventsChemBK

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of tert-butylamine with chloroacetyl chloride.[3] The presence of a non-nucleophilic base is essential to neutralize the hydrochloric acid byproduct.[1][3]

Materials:

  • tert-Butylamine

  • Chloroacetyl chloride

  • Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[1]

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)[1][3]

  • Ice-salt bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve tert-butylamine (1.0 equivalent) in anhydrous THF (20 mL).

  • Add a non-nucleophilic base such as triethylamine (1.2 equivalents) to the solution.[1]

  • Cool the reaction mixture to 0-5 °C using an ice-salt bath.[1][4]

  • While maintaining the low temperature, add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 3-6 hours.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[3]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield this compound as a white solid.[3]

Reaction Mechanism and Applications

The primary reactivity of this compound stems from the electrophilic nature of the carbon atom bearing the chlorine. This makes it susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is the basis for its utility as a chemical intermediate.

The tert-butyl group provides significant steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions at the amide nitrogen or the alpha-carbon. This feature is particularly useful in the design and synthesis of complex molecules where precise control over reactivity is required.

In the context of drug development, the chloroacetamide moiety can act as a covalent binder to specific amino acid residues, such as cysteine, in target proteins. This irreversible binding can lead to potent and prolonged pharmacological effects.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product tert_butylamine tert-Butylamine reaction_vessel Reaction Vessel (0-5 °C to RT) tert_butylamine->reaction_vessel chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction_vessel base Base (e.g., TEA) base->reaction_vessel solvent Solvent (e.g., THF) solvent->reaction_vessel precipitation Precipitation (Ice-cold water) reaction_vessel->precipitation Reaction Mixture filtration Filtration precipitation->filtration Crude Product recrystallization Recrystallization (Ethanol) filtration->recrystallization Washed Crude Product final_product N-(tert-Butyl)-2- chloroacetamide recrystallization->final_product Purified Product

Caption: A workflow diagram illustrating the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of N-(tert-Butyl)-2-chloroacetamide from tert-Butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(tert-Butyl)-2-chloroacetamide, a valuable intermediate in pharmaceutical and chemical research. The primary synthesis pathway involves the N-acylation of tert-butylamine with chloroacetyl chloride. This document outlines the fundamental reaction, detailed experimental protocols, and key quantitative data to support laboratory and developmental applications.

Core Synthesis Pathway: N-Acylation of tert-Butylamine

The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between tert-butylamine and chloroacetyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion, which is neutralized by a base to drive the reaction to completion. The overall reaction is illustrated below:

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_products Products tert_butylamine tert-Butylamine intermediate Tetrahedral Intermediate tert_butylamine->intermediate + Chloroacetyl Chloride chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate product This compound intermediate->product - Cl- hcl HCl base Base (e.g., Triethylamine) salt Triethylammonium chloride base->salt + HCl

Caption: Synthesis pathway of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound and analogous N-acylation reactions.

Table 1: Reactant Molar Ratios and Reaction Conditions

Reactant/ConditionMolar Ratio/ValueReference
tert-Butylamine1.0 equivalent[1]
Chloroacetyl chloride1.0 - 1.2 equivalents[1]
Base (e.g., Triethylamine)1.1 - 1.5 equivalents[1]
SolventAnhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1][2]
Temperature0 °C to room temperature[2]
Reaction Time2 - 4 hours[1]

Table 2: Yield and Purity Data for Analogous Syntheses

Amine SubstrateAcylating AgentYield (%)Purity (%)Reference
N-Boc-1,4-diaminobutaneChloroacetyl ChlorideNot explicitly stated, but purification by column chromatography suggests high purity is achievable.>95 (Assumed)[1]
Substituted AnilinesChloroacetyl Chloride75 - 95Not explicitly stated, purified by recrystallization.[2]
AmmoniaEthyl Chloroacetate78 - 84Recrystallized product melting at 119-120°C.[3]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on established procedures for N-acylation reactions.[1][2]

Materials
  • tert-Butylamine

  • Chloroacetyl chloride

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

  • Hexanes and Ethyl Acetate (for chromatography)

Experimental Procedure
  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine (1 equivalent) in anhydrous DCM or THF.

  • Addition of Base: Add triethylamine or DIPEA (1.1 to 1.5 equivalents) to the solution. This base acts as a scavenger for the hydrochloric acid byproduct.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (1.0 to 1.2 equivalents) in the same anhydrous solvent to the stirred reaction mixture via a dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a pure solid or oil. Alternatively, recrystallization from a suitable solvent system can be employed.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow Experimental Workflow start Start setup Reaction Setup: - Dissolve tert-butylamine and base in anhydrous solvent - Cool to 0°C start->setup addition Slow addition of Chloroacetyl Chloride setup->addition reaction Reaction at Room Temperature (2-4 hours) addition->reaction workup Aqueous Work-up: - Quench with NaHCO₃ - Extract with organic solvent - Wash with brine reaction->workup drying Drying and Concentration: - Dry with MgSO₄/Na₂SO₄ - Concentrate via rotary evaporation workup->drying purification Purification: - Column Chromatography or - Recrystallization drying->purification product Pure this compound purification->product end End product->end

Caption: General experimental workflow for the synthesis.

Safety Considerations

  • Chloroacetyl chloride is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • tert-Butylamine is a flammable and corrosive liquid. Handle with care and avoid inhalation of vapors.

  • The reaction is exothermic, especially during the addition of chloroacetyl chloride. Proper temperature control is crucial to prevent runaway reactions.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

An In-depth Technical Guide on the Mechanism of Action of N-(tert-Butyl)-2-chloroacetamide as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-Butyl)-2-chloroacetamide is a reactive chemical probe and a potential pharmacophore belonging to the class of α-haloacetamides. Its utility as an alkylating agent stems from the electrophilic nature of the carbon atom bearing the chlorine, which makes it susceptible to nucleophilic attack by electron-rich functional groups present in biological macromolecules. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its chemical reactivity, biological targets, and the cellular consequences of its alkylating activity. The role of the sterically hindering tert-butyl group in modulating its reactivity is also discussed. This document synthesizes available data to furnish a technical resource for researchers in chemistry, biology, and drug development.

Introduction

Alkylating agents are a cornerstone of chemical biology and medicinal chemistry, enabling the covalent modification of proteins and other biomolecules to probe their function, identify binding sites, and develop targeted therapeutics. This compound is a member of the chloroacetamide class of alkylating agents, characterized by a chloroacetyl moiety. The presence of the chlorine atom, a good leaving group, activates the adjacent carbonyl group for nucleophilic substitution.

The defining feature of this compound is the bulky tert-butyl group attached to the amide nitrogen. This structural element imparts significant steric hindrance, which can influence the molecule's reactivity and selectivity towards different nucleophiles. Understanding the interplay between the electronic effects of the chloroacetyl group and the steric effects of the tert-butyl group is crucial for predicting and interpreting its biological activity.

Chemical Reactivity and Mechanism of Alkylation

The primary mechanism of action of this compound as an alkylating agent is through a bimolecular nucleophilic substitution (SN2) reaction . In this concerted mechanism, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a stable covalent bond.

The key factors governing this reaction are:

  • Electrophilicity of the α-carbon: The electron-withdrawing effect of the adjacent carbonyl group and the chlorine atom polarizes the C-Cl bond, rendering the α-carbon electrophilic and susceptible to nucleophilic attack.

  • Nucleophilicity of the target: The rate of the SN2 reaction is highly dependent on the strength of the attacking nucleophile. In a biological context, the most common nucleophiles are the side chains of amino acid residues in proteins.

  • Steric Hindrance: The tert-butyl group provides significant steric bulk around the amide bond. While not directly attached to the reactive center, this group can influence the approach of the nucleophile and the overall reaction rate.

The general scheme for the alkylation of a biological nucleophile (Nu) by this compound is depicted below:

SN2_Mechanism cluster_reagents Reactants cluster_products Products reagents This compound + Nu-H transition_state [Transition State] reagents->transition_state S N 2 Attack products Alkylated Product + HCl transition_state->products Chloride Elimination img_reagent reagents_label This compound and Nucleophile img_product products_label Covalently Modified Nucleophile and Hydrochloric Acid

Caption: General SN2 mechanism of alkylation by this compound.

Biological Nucleophiles and Protein Targets

Within a biological milieu, this compound can react with various nucleophilic functional groups. The reactivity of these groups is influenced by their intrinsic nucleophilicity and their accessibility within the folded structure of a protein.

Table 1: Potential Biological Nucleophiles for this compound

Nucleophilic GroupAmino Acid Residue(s)Reactivity
Thiol (-SH)CysteineHighly reactive. The thiolate anion (S⁻) is a potent nucleophile and the primary target for chloroacetamides.
Thioether (-S-CH₃)MethionineCan be alkylated, though generally less reactive than cysteine thiols. Oxidation of the resulting sulfonium ion can also occur.[1]
ImidazoleHistidineThe nitrogen atoms in the imidazole ring are nucleophilic and can be alkylated, particularly at physiological pH where a portion of histidine residues are unprotonated.
Amino (-NH₂)Lysine, N-terminusThe primary amine of lysine side chains and the N-terminal amino group of proteins can be alkylated. However, these are generally less reactive than thiols.
Carboxylate (-COO⁻)Aspartate, GlutamateCan act as nucleophiles, but their reactivity is generally lower than that of sulfur and nitrogen nucleophiles.

Recent proteomic studies on cells treated with chloroacetamide-containing covalent ligands have identified numerous protein targets, suggesting a broad reactivity profile. One such study investigating a chloroacetamide ligand that induces ferroptosis identified a multitude of cysteine-reactive proteins.[2] While this study did not use this compound specifically, the findings provide a strong indication of the types of proteins that could be targeted.

Table 2: Potential Protein Targets of Chloroacetamide-based Alkylating Agents (Based on a study of a chloroacetamide-containing ferroptosis inducer)[2]

Protein TargetFunctionPotential Consequence of Alkylation
PRDX1Peroxiredoxin-1Impaired antioxidant defense, increased oxidative stress.
RNF4E3 ubiquitin-protein ligase RNF4Altered protein degradation pathways.
TubulinCytoskeletal proteinDisruption of microtubule dynamics, affecting cell division and shape.
Various enzymesMetabolic and signaling proteinsInhibition or alteration of enzymatic activity.

Cellular Effects and Signaling Pathways

The covalent modification of cellular proteins by this compound can lead to a variety of cellular responses, depending on the identity and function of the targeted proteins.

A significant cellular outcome linked to the action of some chloroacetamide-containing compounds is the induction of ferroptosis , a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[2] This suggests that this compound could potentially trigger this cell death pathway by alkylating proteins involved in antioxidant defense systems, such as those in the glutathione metabolic pathway.

Ferroptosis_Pathway This compound This compound Glutathione (GSH) Depletion Glutathione (GSH) Depletion This compound->Glutathione (GSH) Depletion Alkylation of GSH GPX4 Inactivation GPX4 Inactivation This compound->GPX4 Inactivation Alkylation of Cysteine in GPX4 Glutathione (GSH) Depletion->GPX4 Inactivation Lipid Peroxidation Lipid Peroxidation GPX4 Inactivation->Lipid Peroxidation Inhibition of antioxidant activity Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis

Caption: Potential signaling pathway of ferroptosis induction by this compound.

Furthermore, given the general reactivity of alkylating agents, this compound could potentially modulate various signaling pathways by targeting key regulatory proteins. For instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival, contains cysteine residues in its kinase domain that are susceptible to alkylation.[3][4] Covalent modification of these residues can lead to irreversible inhibition of EGFR signaling.

Experimental Protocols

This section provides generalized protocols for investigating the mechanism of action of this compound.

Synthesis of this compound

This protocol is adapted from the synthesis of N-t-butylchloroacetamide, an intermediate in the synthesis of N-tert-butyl-2-iodoacetamide.[5]

Materials:

  • tert-Butylamine

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH)

  • Methylene chloride (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve tert-butylamine in methylene chloride.

  • Cool the solution in an ice bath to -10°C.

  • Slowly add a solution of 20% NaOH.

  • While stirring vigorously, add chloroacetyl chloride dropwise, maintaining the temperature below 0°C.

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0°C.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% HCl, 5% NaHCO₃, and water.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

In Vitro Alkylation of a Model Thiol (e.g., Glutathione)

This protocol allows for the kinetic analysis of the reaction between this compound and a thiol-containing molecule.

Materials:

  • This compound

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of this compound, GSH, and DTNB in the appropriate buffer.

  • In a cuvette, mix the phosphate buffer and GSH solution.

  • Initiate the reaction by adding a specific concentration of this compound.

  • At various time points, add an aliquot of the reaction mixture to a solution of DTNB.

  • Measure the absorbance at 412 nm to quantify the remaining free GSH.

  • The second-order rate constant (k) can be determined by plotting the reciprocal of the GSH concentration versus time.

Identification of Protein Adducts by Mass Spectrometry

This protocol outlines a general workflow for identifying proteins covalently modified by this compound in a cellular context.

MS_Workflow Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Cell Lysis and Protein Extraction Cell Lysis and Protein Extraction Treatment with this compound->Cell Lysis and Protein Extraction Protein Digestion (e.g., Trypsin) Protein Digestion (e.g., Trypsin) Cell Lysis and Protein Extraction->Protein Digestion (e.g., Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion (e.g., Trypsin)->LC-MS/MS Analysis Database Search (with variable modification) Database Search (with variable modification) LC-MS/MS Analysis->Database Search (with variable modification) Identification of Modified Peptides and Proteins Identification of Modified Peptides and Proteins Database Search (with variable modification)->Identification of Modified Peptides and Proteins

Caption: Experimental workflow for the identification of protein adducts.

Procedure:

  • Cell Treatment: Treat cultured cells with a desired concentration of this compound for a specific duration. Include a vehicle-treated control.

  • Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein content.

  • Protein Digestion: Reduce and alkylate the protein disulfide bonds (using a different alkylating agent like iodoacetamide for control), followed by enzymatic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired MS/MS data against a protein database using software that allows for the specification of a variable modification on nucleophilic amino acids corresponding to the mass of the N-(tert-Butyl)-acetamido group.

Cytotoxicity Assay

This protocol can be used to determine the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cell line of interest

  • Culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • At the end of the treatment period, add the MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion

This compound is a valuable tool for chemical biology and a potential lead structure in drug discovery due to its ability to covalently modify biological macromolecules. Its mechanism of action is primarily driven by an SN2 reaction with nucleophilic amino acid residues, with a preference for cysteine thiols. The steric hindrance imparted by the tert-butyl group likely modulates its reactivity, potentially conferring a degree of selectivity compared to less hindered chloroacetamides. The cellular consequences of its alkylating activity can be significant, including the induction of specific cell death pathways like ferroptosis and the potential inhibition of key signaling molecules. The experimental protocols outlined in this guide provide a framework for further elucidation of its precise biological targets and downstream effects, paving the way for its rational application in research and development.

References

An In-depth Technical Guide to the Solubility of N-(tert-Butyl)-2-chloroacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(tert-Butyl)-2-chloroacetamide, a compound of interest in various chemical and pharmaceutical research sectors. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed framework for determining its solubility. This includes qualitative solubility information, a robust experimental protocol for quantitative analysis, and a structured format for data presentation.

Introduction to this compound

This compound (CAS No. 15678-99-6) is a halogenated amide with the molecular formula C₆H₁₂ClNO.[1] Its structure, featuring a tert-butyl group and a chloroacetamide moiety, influences its physicochemical properties, including its solubility in various organic solvents. Understanding its solubility is critical for applications in organic synthesis, reaction kinetics, and the development of pharmaceutical intermediates.

Physicochemical Properties:

PropertyValueReference
Molecular Weight149.62 g/mol [2]
Melting Point82-83 °C[3]
Boiling Point251.6 ± 23.0 °C (Predicted)[3]
Density1.032 ± 0.06 g/cm³ (Predicted)[3]
AppearanceWhite Solid[3]

Qualitative Solubility Profile

Qualitative data indicates that this compound is soluble in several common organic solvents. This information is crucial for initial solvent screening and for designing purification and reaction protocols.

Known Solvents:

  • Dichloromethane[3]

  • Ethyl Acetate[3]

  • Methanol[3]

While this provides a starting point, quantitative data is necessary for more precise applications such as preparing solutions of known concentrations or for crystallization studies.

Quantitative Solubility Data

As of the last update, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed literature. The following table is provided for researchers to populate with their own experimentally determined data, following the protocol outlined in the subsequent section.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
e.g., Acetone25Shake-Flask Method
e.g., Toluene25Shake-Flask Method
e.g., Ethanol25Shake-Flask Method
e.g., Dichloromethane25Shake-Flask Method
e.g., Ethyl Acetate25Shake-Flask Method
e.g., Methanol25Shake-Flask Method
e.g., Acetonitrile25Shake-Flask Method
e.g., N,N-Dimethylformamide (DMF)25Shake-Flask Method
e.g., Dimethyl Sulfoxide (DMSO)25Shake-Flask Method

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol is a detailed methodology for determining the equilibrium solubility of this compound in various organic solvents. This method is based on the well-established "shake-flask" technique, which is considered the gold standard for thermodynamic solubility measurements.[4][5][6]

4.1. Materials

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or orbital incubator

  • Analytical balance (readable to at least 0.1 mg)

  • Syringe filters (e.g., 0.22 µm PTFE membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system, depending on the solvent and analyte properties.

4.2. Procedure

  • Preparation of Solvent: Ensure all organic solvents are of high purity and are degassed if necessary to avoid bubble formation during the experiment.

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.

  • Solvent Addition: Accurately add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.

  • Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. A preliminary study can be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pipette. It is crucial to avoid disturbing the sedimented solid.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed volumetric flask. This step removes any remaining undissolved microparticles.

  • Dilution: Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

4.3. Analytical Method Development (HPLC Example)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A suitable mixture of acetonitrile and water or methanol and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent and generate a calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add known volume of organic solvent A->B C Seal vial and place in shaker at constant temperature B->C Start Equilibration D Agitate for 24-72 hours C->D E Let stand for >24 hours for sedimentation D->E End Agitation F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Dilute filtered sample G->H Prepare for Analysis I Quantify using HPLC/GC H->I J Calculate solubility I->J

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to N-(tert-Butyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(tert-Butyl)-2-chloroacetamide, a key chemical intermediate. It details its fundamental physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates its formation pathway. This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis, drug discovery, and materials science.

Core Physicochemical Data

This compound is a valuable reagent in organic synthesis, primarily utilized as an acylation agent and a building block for more complex molecules.[1] Its properties are summarized below.

PropertyValueSource
Molecular Formula C6H12ClNO[2]
Molecular Weight 149.62 g/mol [1][2]
IUPAC Name N-tert-butyl-2-chloroacetamide[2]
CAS Number 15678-99-6[1]
Appearance Colorless liquid or white crystalline solid
Melting Point 27-28 °C
Boiling Point 96 °C
Density 0.98 g/mL

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of tert-butylamine with chloroacetyl chloride. This reaction is a standard method for forming amides from amines and acyl chlorides.

Experimental Protocol

Materials:

  • tert-Butylamine

  • Chloroacetyl chloride

  • 20% Sodium hydroxide (NaOH) solution

  • Methylene chloride (CH2Cl2)

  • 5% Hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Deionized water

Procedure:

  • Prepare a solution of 20% sodium hydroxide (17 g in 85 mL of water).

  • In a separate flask, dissolve tert-butylamine in methylene chloride.

  • Cool the tert-butylamine solution in an ice bath.

  • Slowly add chloroacetyl chloride to the cooled tert-butylamine solution while stirring.

  • Simultaneously, add the 20% NaOH solution dropwise to neutralize the HCl generated during the reaction.

  • After the addition is complete, continue stirring the reaction mixture for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic phase sequentially with 5% HCl, 5% NaHCO3, and deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be used in subsequent steps without further purification.

Synthesis Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound from its primary reactants.

G cluster_reactants Reactants cluster_process Process cluster_reagents Reagents cluster_product Product tert_butylamine tert-Butylamine reaction Acylation Reaction (in Methylene Chloride) tert_butylamine->reaction chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction product This compound reaction->product Yields naoh 20% NaOH (aq) naoh->reaction Neutralization

Caption: Synthesis workflow for this compound.

References

Safety and Handling of N-(tert-Butyl)-2-chloroacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for N-(tert-Butyl)-2-chloroacetamide (CAS No. 15678-99-6). The information is intended to support laboratory personnel in the safe management of this chemical, from initial handling to disposal. This document outlines the known hazards, recommended personal protective equipment (PPE), emergency procedures, and relevant biological interactions to ensure a safe research environment.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 15678-99-6[2][3]
Molecular Formula C6H12ClNO[2][3]
Molecular Weight 149.62 g/mol [2][3]
Appearance White solid[4]
Melting Point 82-83 °C[4]
Boiling Point 251.6±23.0 °C (Predicted)[4]
Density 1.032±0.06 g/cm3 (Predicted)[4]
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol.[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications based on aggregated data.

Hazard ClassGHS CategoryHazard StatementData Source
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[5]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3H335: May cause respiratory irritation[5]

Warning: This chemical is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5]

Toxicological Data

Toxicity Data for 2-Chloroacetamide (CAS 79-07-2)
Test Result Species
Acute Oral LD5070 - 138 mg/kgRat
Acute Oral LD50155 mg/kgMouse
Acute Oral LD5031 mg/kgDog
Acute Oral LD50122 mg/kgRabbit
Skin IrritationNon-irritant at 5.0%Rabbit
Eye IrritationNon-irritant at 5.0%Rabbit
Skin SensitizationPotential human sensitizer at 0.5%Human

This data is for 2-chloroacetamide and should be used as an indicator of potential hazards for this compound.

Experimental Protocols

The following protocols are generalized procedures for the synthesis, handling, and disposal of chloroacetamide derivatives and should be adapted based on a thorough, site-specific risk assessment for this compound.

Synthesis Protocol (Example)

This protocol is a general method for the N-acylation of an amine, which is a common route for synthesizing N-substituted acetamides.

Objective: To synthesize an N-substituted acetamide derivative.

Materials:

  • Primary or secondary amine

  • Acetyl chloride

  • Elemental iodine (catalyst)

  • Sodium thiosulfate solution

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a fume hood, combine the amine and a catalytic amount of elemental iodine in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add acetyl chloride to the mixture at room temperature while stirring. The reaction is often rapid.[6]

  • After the reaction is complete (monitor by TLC), quench the reaction by adding a sodium thiosulfate solution to remove excess iodine.[6]

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[6]

  • Purify the product by column chromatography or recrystallization as necessary.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Amine ReactionMix Reaction Mixture (Solvent-free, RT) Amine->ReactionMix AcetylChloride Acetyl Chloride AcetylChloride->ReactionMix Iodine Iodine (Catalyst) Iodine->ReactionMix Quench Quench with Sodium Thiosulfate ReactionMix->Quench Extraction Extraction with Organic Solvent Quench->Extraction Wash Wash and Dry Extraction->Wash Concentration Concentration Wash->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Product N-Substituted Acetamide Purification->Product

Safe Handling and Storage

Engineering Controls:

  • Work with this compound in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Have a chemical spill kit available.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety goggles when there is a risk of splashing.

  • Skin and Body Protection: A flame-resistant lab coat should be worn and fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be used.

  • Hand Protection: Double gloving is recommended. Use chemical-resistant outer gloves (e.g., nitrile) over inner gloves. Inspect gloves before use and change them immediately upon known or suspected contact with the compound.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[2][8]

  • Keep locked up or in an area accessible only to qualified or authorized persons.[8]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[9]

Decontamination and Disposal

Spill Management:

  • Minor Spills: Carefully sweep the solid material into a designated hazardous waste container, avoiding dust generation.[7]

  • Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal.

Waste Disposal:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, labeled hazardous waste container.[7]

  • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.[7]

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][8]

G Start Waste Generation (Solid & Liquid) Segregate Segregate Waste Streams Start->Segregate SolidWaste Solid Waste Container (Labeled Hazardous) Segregate->SolidWaste LiquidWaste Liquid Waste Container (Labeled Hazardous) Segregate->LiquidWaste Store Store in Designated Hazardous Waste Area SolidWaste->Store LiquidWaste->Store Dispose Dispose via Approved Hazardous Waste Facility Store->Dispose

Biological Activity and Signaling Pathway Interaction

This compound has demonstrated biological activity, including antifungal properties.[10] In vitro studies have shown that it can inhibit the growth of Candida species by targeting CYP51 (lanosterol 14α-demethylase), a key enzyme in the ergosterol biosynthesis pathway.[10]

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[2] Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane, ultimately resulting in cell lysis.[2][10][11]

G cluster_pathway Ergosterol Biosynthesis Pathway in Candida Lanosterol Lanosterol Step1 14-Demethylation (CYP51) Lanosterol->Step1 Intermediate 4,4-dimethyl-cholesta-8,14,24-trienol Step1->Intermediate Disruption Disruption of Cell Membrane Integrity Step1->Disruption FurtherSteps Multiple Enzymatic Steps Intermediate->FurtherSteps Ergosterol Ergosterol FurtherSteps->Ergosterol Inhibitor This compound Inhibitor->Step1 Inhibits CellLysis Fungal Cell Lysis Disruption->CellLysis

Emergency Procedures

First Aid Measures
  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[2]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][12]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific Hazards Arising from the Chemical: No data available.

  • Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release Measures
  • Personal Precautions, Protective Equipment, and Emergency Procedures: Avoid dust formation. Avoid breathing mist, gas, or vapors. Ensure adequate ventilation. Evacuate personnel to safe areas.[8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

  • Methods and Materials for Containment and Cleaning Up: Cover drains. Collect, bind, and pump off spills. Take up carefully. Dispose of properly. Clean up the affected area. Avoid generation of dusts.[8][13]

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive understanding of the hazards of this chemical and the implementation of robust safety protocols in the laboratory. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use and adhere to all institutional and regulatory guidelines.

References

N-(tert-Butyl)-2-chloroacetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical, chemical, and reactive properties of N-(tert-Butyl)-2-chloroacetamide. It is intended to serve as a technical resource, offering detailed data, experimental protocols, and safety information pertinent to its application in research and development.

Core Properties and Identifiers

This compound is an organic compound featuring a tert-butyl group attached to the nitrogen of a chloroacetamide backbone.[1] Its chemical identity and core physical properties are summarized below.

IdentifierValueReference
IUPAC Name N-tert-butyl-2-chloroacetamide[2]
CAS Number 15678-99-6[2][3]
Molecular Formula C₆H₁₂ClNO[1][2][4]
Molecular Weight 149.62 g/mol [2][3]
Canonical SMILES CC(C)(C)NC(=O)CCl[2]
InChIKey NQVPSGXLCXZSTB-UHFFFAOYSA-N[2]

Physical and Chemical Properties

The compound is typically a solid at room temperature and is soluble in water and various organic solvents.[3][4]

PropertyValueReference
Appearance White crystalline solid or colorless liquid[4]
Melting Point 27-28 °C[4]
Boiling Point 96 °C[4]
Density 0.98 g/mL[4]
Solubility Soluble in water and organic solvents[4]

Chemical Reactivity and Mechanism

The reactivity of this compound is primarily driven by the electrophilic nature of the carbon atom bonded to chlorine, a consequence of the chlorine atom's electron-withdrawing effect.[1] This makes the compound susceptible to a variety of chemical transformations. The bulky tert-butyl group provides significant steric hindrance, which can influence the compound's reactivity and selectivity in chemical reactions.[1]

Key Reactions:

  • Nucleophilic Substitution: The chlorine atom is a good leaving group and can be readily displaced by various nucleophiles, such as amines or thiols, to form new amide derivatives.[1] This is a cornerstone of its utility as a synthetic building block.

  • Oxidation: The compound can be oxidized to form N-(tert-butyl)-2-chloroacetic acid.[1]

  • Reduction: Reduction of the amide can yield N-(tert-butyl)-2-chloroethylamine.[1]

cluster_main Chemical Reactivity of this compound cluster_reactions start N-(tert-Butyl)-2- chloroacetamide product_sub Nucleophilic Substitution Product start->product_sub + Nucleophile (Nu⁻) - Cl⁻ product_ox N-(tert-butyl)-2- chloroacetic acid start->product_ox Oxidation product_red N-(tert-butyl)-2- chloroethylamine start->product_red Reduction

Caption: Primary reaction pathways for this compound.

Experimental Protocols

4.1. Synthesis via Nucleophilic Acyl Substitution

A common method for synthesizing this compound involves the reaction of tert-butylamine with chloroacetyl chloride.[1]

Materials:

  • tert-Butylamine

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[1]

  • Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)[1]

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve tert-butylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature between 0 and 5 °C to control the exothermic reaction.[1]

  • After the addition is complete, allow the mixture to warm to room temperature (20-25 °C) and stir for 2-4 hours until the reaction is complete (monitored by TLC).[1]

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

cluster_reactants Reactants cluster_conditions Conditions amine tert-Butylamine process Nucleophilic Acyl Substitution amine->process chloride Chloroacetyl Chloride chloride->process solvent Solvent: DCM or THF solvent->process base Base: Triethylamine base->process temp Temp: 0-25 °C temp->process product N-(tert-Butyl)-2- chloroacetamide process->product byproduct Triethylammonium Chloride process->byproduct

Caption: Workflow for the synthesis of this compound.

4.2. Protein Cysteine Alkylation for Mass Spectrometry

This compound can be used as an alkylating agent to cap reduced cysteine residues in proteins, preventing disulfide bond reformation before enzymatic digestion and mass spectrometry analysis. This protocol is adapted from standard procedures using chloroacetamide.[5][6]

Materials:

  • Protein sample in a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH ~8.0)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • This compound

  • Quenching reagent (e.g., DTT)

Procedure:

  • Reduction: To the protein solution, add TCEP to a final concentration of 5-10 mM. Incubate at 37-56 °C for 30-60 minutes to reduce all disulfide bonds.

  • Alkylation Solution: Prepare a fresh stock solution of this compound in the same buffer used for the protein sample.

  • Alkylation: Add the this compound solution to the reduced protein sample to a final concentration of 20-40 mM. Incubate for 30 minutes at room temperature in the dark.[6]

  • Quenching (Optional): Add DTT to a final concentration equivalent to the alkylating agent to quench any excess reagent. Incubate for 15 minutes.[6]

  • The protein sample is now ready for buffer exchange, cleanup, and subsequent proteolytic digestion for mass spectrometry analysis.

Spectral Information

Spectroscopic data is crucial for the structural confirmation of this compound.

TechniqueData Availability / Reference
¹³C NMR Spectrum available from Wiley-VCH GmbH.[2][7]
Infrared (IR) Spectrum available. Typically acquired using a KBr-Pellet technique.[2][7]
Mass Spec. Data available from the NIST Mass Spectrometry Data Center.[2]
Raman Spectrum available from John Wiley & Sons, Inc.[7]

Safety and Handling

This compound is classified with several hazards and requires careful handling.

GHS Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Recommendations:

  • Use only in a well-ventilated area or under a chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[4][8]

  • Avoid breathing dust, fumes, or vapors.[8]

  • Wash hands thoroughly after handling.[8]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] In case of accidental contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[4]

References

Discovery and history of chloroacetamide derivatives in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Synthetic History of Chloroacetamide Derivatives

Introduction

Chloroacetamide derivatives, characterized by the α-chloro, N-substituted acetamide functional group, represent a cornerstone class of compounds in modern organic synthesis. Their unique bifunctionality, combining a stable amide linkage with a reactive alkyl chloride, has rendered them indispensable as versatile intermediates and key structural motifs. Initially rising to prominence in the agrochemical industry, their journey has expanded dramatically into the realm of medicinal chemistry and drug development. This guide provides a comprehensive overview of the discovery, historical evolution, and core synthetic methodologies of chloroacetamide derivatives, tailored for researchers, scientists, and professionals in drug development.

Historical Perspective and Discovery

The story of chloroacetamide derivatives begins in the post-war chemical boom of the mid-20th century. A concerted research program at Monsanto in the early 1950s, aimed at discovering novel herbicides, marked the genesis of this chemical class.[1] The initial goal was to find compounds effective against grass weeds, a significant challenge at the time.

In 1952, researchers A.J. Speziale and P.C. Hamm identified significant herbicidal activity in this class of molecules.[1] A pivotal early discovery was N-(2,5-dichlorophenyl) α-chloroacetamide, which showed potent inhibitory effects on grass seed germination with minimal toxicity to broadleaf seeds.[1] This discovery spurred a rapid and fruitful synthesis program. By 1953, several candidates were selected for field trials, including N,N-diallyl-2-chloroacetamide (CDAA).[1] This compound would become the first commercially successful chloroacetamide herbicide, launched in 1956 under the trademark Randox, marking a breakthrough in pre-emergence weed control for major crops like corn and soybeans.[1]

While their roots are in agriculture, the synthetic utility of the chloroacetamide moiety was quickly recognized. The electrophilic nature of the α-carbon provides a reactive handle for nucleophilic substitution, making these compounds ideal building blocks for more complex molecular architectures. This reactivity became the foundation for their adoption in pharmaceutical synthesis, most famously exemplified by the synthesis of the local anesthetic Lidocaine, which features a chloroacetamide-derived core. Today, the chloroacetamide scaffold is a privileged structure in medicinal chemistry, particularly in the design of covalent inhibitors that form targeted bonds with proteins.[2][3]

Core Synthesis Methodology: N-Acylation of Amines

The most fundamental and widely employed method for synthesizing chloroacetamide derivatives is the N-acylation of a primary or secondary amine with chloroacetyl chloride.[4][5][6] This reaction is a robust and versatile nucleophilic acyl substitution that forms the core amide bond.

The general workflow for this synthesis is straightforward and adaptable to various scales and substrates.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Amine Amine Substrate Solvent Dissolve in Appropriate Solvent Cooling Cool Mixture (e.g., 0 °C) Base Add Base (if required) Addition Add Chloroacetyl Chloride (dropwise) Base->Cooling Stir Stir at Room Temp or Heat Quench Quench Reaction (e.g., add water) Stir->Quench Isolate Isolate Product Quench->Isolate Purify Purify (Recrystallization/Chromatography) Filter Filtration Isolate->Filter if solid Extract Extraction Isolate->Extract if soluble Filter->Purify Extract->Purify

Caption: General experimental workflow for N-acylation.

Data Presentation: N-Acylation Reaction Conditions

The versatility of the N-acylation reaction is demonstrated by its successful application under various conditions, from traditional organic solvents to greener, aqueous-based systems.

EntryAmineBase/Solvent SystemTime (min)Yield (%)Reference
1AnilinePhosphate Buffer (pH 7.4)1592[4]
24-MethylanilinePhosphate Buffer (pH 7.4)1594[4]
34-MethoxyanilinePhosphate Buffer (pH 7.4)1595[4]
4BenzylaminePhosphate Buffer (pH 7.4)1590[4]
52,6-DimethylanilineAcetic Acid / Sodium Acetate30-60~80-90[7][8]
6Various AminesDBU / Anhydrous THF15-30High[4]
Experimental Protocols

Protocol 1: N-Chloroacetylation in Aqueous Phosphate Buffer [4] This environmentally friendly method avoids hazardous organic solvents and often results in the product precipitating directly from the reaction mixture, simplifying isolation.

  • Materials:

    • Amine (e.g., Aniline): 10 mmol

    • Chloroacetyl chloride: 10.5 mmol (1.05 eq)

    • Phosphate Buffer (0.1 M, pH 7.4): 50 mL

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the amine (10 mmol) in the phosphate buffer (50 mL) in a round-bottom flask with vigorous stirring at room temperature.

    • Add chloroacetyl chloride (10.5 mmol) dropwise to the stirring solution over 5 minutes.

    • Continue to stir the reaction mixture at room temperature. The reaction is typically complete within 15-20 minutes, often indicated by the formation of a precipitate.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold water (2 x 20 mL) to remove any salts.

    • Dry the product under vacuum to yield the N-substituted-2-chloroacetamide.

Protocol 2: Synthesis of α-Chloro-2,6-dimethylacetanilide (Lidocaine Intermediate) [7][9] This classic protocol uses glacial acetic acid as a solvent and sodium acetate to buffer the HCl byproduct.

  • Materials:

    • 2,6-Dimethylaniline: 0.1 mol

    • Glacial Acetic Acid: 100 mL

    • Chloroacetyl chloride: 0.11 mol (1.1 eq)

    • Sodium Acetate: 0.15 mol

    • Water: 200 mL

    • Erlenmeyer flask, magnetic stirrer, ice bath

  • Procedure:

    • In an Erlenmeyer flask, dissolve 2,6-dimethylaniline (0.1 mol) in glacial acetic acid (100 mL).

    • Cool the solution to approximately 10-15 °C in an ice bath with stirring.

    • Slowly add chloroacetyl chloride (0.11 mol) to the cooled solution. Maintain the temperature below 30 °C during the addition.

    • After the addition is complete, remove the ice bath and stir the mixture for an additional 30 minutes at room temperature.

    • In a separate beaker, prepare a solution of sodium acetate (0.15 mol) in water (200 mL).

    • Add the sodium acetate solution to the reaction mixture to precipitate the product.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.

    • Air dry the product. The typical yield is high for this step.

Case Study: The Two-Step Synthesis of Lidocaine

The synthesis of Lidocaine is a quintessential example of the utility of chloroacetamide derivatives in pharmaceutical manufacturing.[7][8][10] It involves the initial formation of an intermediate, α-chloro-2,6-dimethylacetanilide, followed by a nucleophilic substitution with diethylamine.

Experimental Protocol

Step 1: Synthesis of α-Chloro-2,6-dimethylacetanilide This step is detailed in Protocol 2 above.

Step 2: Synthesis of Lidocaine (2-Diethylamino-N-(2,6-dimethylphenyl)acetamide) [7][9]

  • Materials:

    • α-Chloro-2,6-dimethylacetanilide (from Step 1): 0.05 mol

    • Diethylamine: 0.15 mol (3 eq)

    • Toluene: 150 mL

    • Round-bottom flask, reflux condenser, heating mantle

  • Procedure:

    • To a round-bottom flask, add α-chloro-2,6-dimethylacetanilide (0.05 mol), toluene (150 mL), and diethylamine (0.15 mol).

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 4-5 hours.

    • Cool the reaction mixture to room temperature. Diethylammonium chloride will precipitate as a white solid.

    • Remove the salt by vacuum filtration.

    • Transfer the filtrate to a separatory funnel and wash with water (3 x 50 mL) to remove any remaining salts and excess diethylamine.

    • Extract the aqueous layers with 3 M HCl (2 x 40 mL). The product will move to the acidic aqueous layer as its protonated salt.

    • Cool the combined acidic aqueous layers in an ice bath and make strongly basic (pH > 10) by the slow addition of concentrated KOH or NaOH solution. The Lidocaine free base will precipitate or form an oil.

    • Extract the Lidocaine free base into a suitable organic solvent (e.g., diethyl ether or pentane, 2 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield Lidocaine as an oil or low-melting solid.

StepKey ReactantsKey Reagents/SolventsProductTypical Yield
12,6-Dimethylaniline, Chloroacetyl chlorideGlacial Acetic Acid, Sodium Acetateα-Chloro-2,6-dimethylacetanilide80-90%
2α-Chloro-2,6-dimethylacetanilideDiethylamine, TolueneLidocaine70-85%

Applications in Agrochemicals & Drug Development

Herbicidal Mode of Action

Chloroacetamide herbicides act primarily as pre-emergence agents, inhibiting the growth of weed seedlings.[11] Their biochemical mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[12] VLCFAs are essential components of cell membranes and cuticular waxes. By disrupting their production, the herbicides halt cell division and expansion, leading to the death of susceptible plants.[12] It is hypothesized that the chloroacetamide molecule covalently binds to a cysteine residue in the active site of a key elongase enzyme in the VLCFA synthesis pathway.[11][12][13]

G cluster_pathway VLCFA Biosynthesis Pathway AC Acetyl-CoA MC Malonyl-CoA AC->MC LCFA Long-Chain Fatty Acids (C16-C18) MC->LCFA Elongase VLCFA Elongase Complex LCFA->Elongase VLCFA Very-Long-Chain Fatty Acids (>C18) Elongase->VLCFA Death Seedling Death Elongase->Death Products Membranes, Waxes, Sphingolipids VLCFA->Products Growth Normal Seedling Growth Products->Growth Herbicide Chloroacetamide Herbicide Inhibition Inhibition Herbicide->Inhibition Inhibition->Elongase

Caption: Inhibition of VLCFA synthesis by chloroacetamides.

Role as Covalent Inhibitors in Drug Discovery

In modern drug development, the chloroacetamide group is a widely used "warhead" for designing covalent inhibitors. These molecules are engineered to form a permanent covalent bond with a specific amino acid residue—most commonly a cysteine—within the target protein's binding site.[2] This irreversible binding can lead to high potency and prolonged duration of action. The electrophilic carbon of the chloroacetamide is attacked by the nucleophilic thiol group of a cysteine residue, displacing the chloride ion and forming a stable thioether linkage. This strategy has been successfully applied to develop inhibitors for various protein classes, including kinases and transcription factors.[3]

G cluster_process Covalent Inhibition Mechanism Inhibitor Chloroacetamide Derivative (Drug) Binding 1. Reversible Binding (Non-covalent) Inhibitor->Binding Target Target Protein with Accessible Cysteine Target->Binding Reaction 2. Nucleophilic Attack (Cys-SH on C-Cl) Binding->Reaction Complex Irreversible Covalent Drug-Protein Adduct Reaction->Complex Inactivation Permanent Target Inactivation Complex->Inactivation

Caption: Logical workflow of covalent protein inhibition.

Conclusion

From their serendipitous discovery as grass-killing agents to their current status as precision tools in the design of targeted therapeutics, chloroacetamide derivatives have had a remarkable scientific journey. Their synthetic accessibility, coupled with the tunable reactivity of the C-Cl bond, ensures their continued relevance. For researchers in both agrochemical and pharmaceutical sciences, a deep understanding of the history, synthesis, and reactivity of this compound class is not merely academic—it is fundamental to innovation and the development of next-generation chemical solutions.

References

Methodological & Application

Application Notes and Protocols for N-(tert-Butyl)-2-chloroacetamide in Peptide Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mapping is a critical analytical technique in the biopharmaceutical industry for protein characterization, identity confirmation, and the detection of post-translational modifications. A key step in the peptide mapping workflow is the reduction and alkylation of cysteine residues to prevent the reformation of disulfide bonds, ensuring complete enzymatic digestion and accurate analysis by mass spectrometry. N-(tert-Butyl)-2-chloroacetamide is a sulfhydryl-reactive alkylating agent that serves as an alternative to more common reagents like iodoacetamide (IAA). The use of this compound can offer advantages in terms of specificity and reduced off-target modifications. These application notes provide a detailed protocol for the use of this compound in peptide mapping workflows and a comparison with other common alkylating agents.

Principle of Cysteine Alkylation

The primary goal of alkylation in peptide mapping is to irreversibly block the free sulfhydryl groups of cysteine residues after the reduction of disulfide bonds. This prevents the disulfide bonds from reforming, which would interfere with enzymatic digestion and subsequent chromatographic separation and mass spectrometric analysis. This compound reacts with the thiol group of cysteine, resulting in the formation of a stable thioether bond. This modification adds a tert-butyl-carbamidomethyl group to the cysteine residue.

Data Presentation

Table 1: Comparison of Common Alkylating Agents
FeatureThis compound (estimated)2-Chloroacetamide (CAA)Iodoacetamide (IAA)
Cysteine Alkylation Efficiency ~97%~97%[1]~99%[1]
Methionine Oxidation Potentially up to 40%Up to 40%[1][2][3]2-5%[1][2][3]
N-terminal Alkylation Lower than IAALower than IAA[1]Higher than CAA[1]
Other Off-Target Alkylations Lower than IAALower than IAA[1]Higher than CAA[1]
Table 2: Expected Mass Shifts for Modified Cysteine Residues
ReagentCysteine ModificationMass Shift (monoisotopic)
This compoundtert-Butyl-carbamidomethyl+113.084 Da[4][5]
2-ChloroacetamideCarbamidomethyl+57.021 Da[1]
IodoacetamideCarbamidomethyl+57.021 Da

Experimental Protocols

Materials
  • Protein sample (e.g., monoclonal antibody)

  • Denaturation Buffer: 6 M Guanidine HCl, 1 mM EDTA in 0.1 M Tris, pH 7.8

  • Reducing Agent: 500 mM Dithiothreitol (DTT) in water

  • Alkylating Agent: 500 mM this compound in a suitable organic solvent (e.g., acetonitrile or ethanol)

  • Digestion Buffer: 1 M Urea in 0.1 M Tris, pH 7.8

  • Sequencing Grade Trypsin

  • Quenching Solution: 200 mM DTT in water

  • Formic Acid (for quenching digestion)

Protocol for Reduction and Alkylation
  • Denaturation and Reduction:

    • To your protein sample, add the Denaturation Buffer.

    • Add the 500 mM DTT solution to a final concentration of 5 mM.

    • Incubate the mixture at 37°C for 60 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the 500 mM this compound solution to a final concentration of 15-20 mM.

    • Incubate the reaction in the dark at room temperature for 60 minutes.

  • Buffer Exchange and Digestion:

    • Exchange the buffer to the Digestion Buffer using a suitable method such as a desalting column.[6]

    • Add sequencing grade trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w).

    • Incubate at 37°C for 4 to 18 hours.

  • Quenching Digestion:

    • Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

  • Sample Analysis:

    • The resulting peptide mixture is now ready for analysis by LC-MS/MS.

Visualizations

PeptideMappingWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Protein Sample DenatureReduce Denaturation & Reduction (DTT) Protein->DenatureReduce Alkylation Alkylation (this compound) DenatureReduce->Alkylation BufferExchange Buffer Exchange Alkylation->BufferExchange Digestion Enzymatic Digestion (Trypsin) BufferExchange->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataProcessing Data Processing LCMS->DataProcessing

Caption: Experimental workflow for peptide mapping using this compound.

AlkylationReaction cluster_product Product Cysteine Reduced Cysteine (Protein-SH) AlkylatedCysteine Alkylated Cysteine (Protein-S-CH2-CO-NH-C(CH3)3) Cysteine->AlkylatedCysteine + AlkylatingAgent This compound (Cl-CH2-CO-NH-C(CH3)3) AlkylatingAgent->AlkylatedCysteine

Caption: Chemical reaction of cysteine alkylation with this compound.

Discussion and Considerations

  • Specificity: 2-Chloroacetamide and its derivatives are reported to have higher specificity for cysteine residues compared to iodoacetamide, resulting in fewer off-target modifications.[1] This can simplify data analysis by reducing the number of unexpected peptide modifications.

  • Methionine Oxidation: A significant consideration when using chloroacetamide-based reagents is the potential for increased methionine oxidation compared to iodoacetamide.[1][2][3] This should be set as a variable modification during mass spectrometry data analysis.

  • Reaction Kinetics: Chloroacetamide is generally less reactive than iodoacetamide. Therefore, the alkylation reaction with this compound may require longer incubation times or slightly higher temperatures to achieve complete alkylation. The protocol provided suggests a 60-minute incubation, which should be optimized for specific applications.

  • Reagent Stability: Chloroacetamide is less light-sensitive and more stable in solution than iodoacetamide, which can be an advantage in terms of reagent handling and storage.[7]

Conclusion

This compound is a viable and potentially advantageous alkylating agent for peptide mapping. Its use can lead to cleaner mass spectra due to reduced off-target modifications. However, researchers must be mindful of the potential for increased methionine oxidation and optimize the reaction conditions to ensure complete cysteine alkylation. The provided protocol serves as a starting point for incorporating this reagent into routine peptide mapping workflows for the detailed characterization of biotherapeutic proteins.

References

N-(tert-Butyl)-2-chloroacetamide for Cysteine Alkylation in Proteomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of proteomics, the accurate identification and quantification of proteins are paramount. Cysteine residues, with their reactive thiol groups, play a crucial role in protein structure and function through the formation of disulfide bonds. For effective proteomic analysis, particularly in bottom-up proteomics, these disulfide bonds must be cleaved (reduction) and the resulting free thiols permanently blocked (alkylation). This prevents their re-oxidation and ensures proper protein digestion and subsequent mass spectrometric analysis.

While iodoacetamide (IAA) has traditionally been the most widely used alkylating agent, its use is associated with off-target modifications. N-(tert-Butyl)-2-chloroacetamide (TBCA) is a less common alkylating agent belonging to the chloroacetamide family. Chloroacetamides, such as 2-chloroacetamide (CAA), have been shown to offer higher specificity for cysteine residues compared to iodoacetamide, resulting in fewer off-target modifications[1][2]. However, a notable consideration with chloroacetamides is the potential for increased oxidation of methionine residues[1][3][4].

The introduction of a tert-butyl group in TBCA may offer unique properties, such as altered reactivity and solubility, and could potentially be used in quantitative proteomics strategies, similar to other modified alkylating agents[5].

This document provides detailed application notes and protocols for the use of this compound in proteomics workflows. As there is limited direct literature on the application of TBCA for this specific purpose, the following protocols and data are based on established methods for the closely related and well-documented alkylating agent, 2-chloroacetamide (CAA), and the structurally similar N-t-butyliodoacetamide.

Principle of the Method

This compound is a sulfhydryl-reactive reagent that covalently modifies reduced cysteine residues. The reaction involves the nucleophilic attack of the cysteine thiol on the electrophilic carbon of the chloroacetamide, resulting in the formation of a stable thioether bond and the release of a chloride ion. This modification, termed tert-butyl-carbamidomethylation, adds a specific mass to the cysteine residue, which can be identified by mass spectrometry.

The expected monoisotopic mass shift for the tert-butyl-carbamidomethyl modification is +113.084 Da .

Data Presentation

The following tables summarize the expected performance of this compound based on comparative studies of 2-chloroacetamide (CAA) and iodoacetamide (IAA). This data provides a baseline for what can be anticipated when using a chloroacetamide-based reagent.

Table 1: Comparison of Alkylation Efficiency and Off-Target Modifications

Feature2-Chloroacetamide (CAA)Iodoacetamide (IAA)Reference(s)
Cysteine Alkylation Efficiency ~97%~99%[6]
Methionine Oxidation Up to 40%2-5%[1][3][4]
N-terminal Alkylation LowerHigher[1]
Other Off-Target Alkylations LowerHigher[1]

Table 2: Expected Mass Shifts for Cysteine Modifications

ReagentCysteine ModificationMass Shift (monoisotopic)
This compound (TBCA) tert-Butyl-carbamidomethyl+113.084 Da
2-Chloroacetamide (CAA) Carbamidomethyl+57.021 Da
Iodoacetamide (IAA) Carbamidomethyl+57.021 Da

Experimental Protocols

Note: These protocols are adapted from standard procedures for 2-chloroacetamide and may require optimization for your specific sample and experimental conditions.

Protocol 1: In-Solution Protein Alkylation with TBCA

This protocol is suitable for the alkylation of proteins in solution prior to enzymatic digestion.

Reagents and Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: 200 mM Dithiothreitol (DTT) or 200 mM Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating agent: 500 mM this compound (TBCA) in a suitable solvent (e.g., DMSO or buffer)

  • Quenching reagent: 200 mM DTT

  • Digestion buffer: 100 mM Tris-HCl, pH 8.5

  • Trypsin (mass spectrometry grade)

Procedure:

  • Protein Solubilization: Ensure your protein sample is fully solubilized in a buffer such as 8 M urea, 100 mM Tris-HCl, pH 8.5.

  • Reduction: Add the reducing agent (DTT or TCEP) to a final concentration of 10 mM. Incubate at 37°C for 1 hour with gentle agitation.

  • Alkylation: Cool the sample to room temperature. Add the TBCA solution to a final concentration of 40-50 mM. Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

  • Sample Dilution: Dilute the sample with digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 1.5 M.

  • Enzymatic Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Acidification and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Proceed with sample desalting using C18 spin tips or equivalent before LC-MS/MS analysis.

Protocol 2: In-Gel Protein Alkylation with TBCA

This protocol is designed for the alkylation of proteins separated by SDS-PAGE.

Reagents and Materials:

  • Excised protein bands from a Coomassie-stained SDS-PAGE gel

  • Destaining solution: 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate

  • Dehydration solution: 100% ACN

  • Reducing solution: 10 mM DTT in 100 mM ammonium bicarbonate

  • Alkylation solution: 55 mM TBCA in 100 mM ammonium bicarbonate

  • Wash solution: 50% ACN in 100 mM ammonium bicarbonate

  • Digestion solution: Trypsin (10-20 ng/µL) in 50 mM ammonium bicarbonate

Procedure:

  • Excision and Destaining: Excise the protein bands of interest and cut them into small pieces (~1 mm³). Destain the gel pieces with the destaining solution until the Coomassie stain is removed.

  • Dehydration: Dehydrate the gel pieces with 100% ACN and dry them in a vacuum centrifuge.

  • Reduction: Rehydrate the gel pieces with the reducing solution and incubate at 56°C for 1 hour.

  • Alkylation: Remove the reduction solution and add the alkylation solution. Incubate in the dark at room temperature for 45 minutes.

  • Washing: Remove the alkylation solution and wash the gel pieces with 100 mM ammonium bicarbonate, followed by a wash with the wash solution.

  • Dehydration: Dehydrate the gel pieces again with 100% ACN and dry them completely.

  • Enzymatic Digestion: Rehydrate the gel pieces on ice with the digestion solution. Add enough solution to cover the gel pieces and incubate at 37°C overnight.

  • Peptide Extraction: Extract the peptides from the gel pieces using a series of incubations with extraction buffers (e.g., 50% ACN, 5% formic acid). Pool the extracts and dry them in a vacuum centrifuge.

  • Desalting: Reconstitute the peptides in a suitable buffer and desalt using C18 spin tips before LC-MS/MS analysis.

Visualizations

Experimental Workflow for In-Solution Cysteine Alkylation

G cluster_prep Sample Preparation cluster_analysis Analysis node_lysis Protein Extraction & Solubilization node_reduce Reduction (e.g., 10 mM DTT) node_lysis->node_reduce node_alkylate Alkylation (40-50 mM TBCA) node_reduce->node_alkylate node_quench Quenching (e.g., 20 mM DTT) node_alkylate->node_quench node_digest Enzymatic Digestion (Trypsin) node_quench->node_digest node_desalt Desalting (C18 Cleanup) node_digest->node_desalt node_lcms LC-MS/MS Analysis node_desalt->node_lcms node_data Data Analysis node_lcms->node_data

Caption: Workflow for in-solution cysteine alkylation using TBCA.

Signaling Pathway of Cysteine Alkylation by TBCA

G node_cys Reduced Cysteine (Protein-SH) node_reaction Alkylation Reaction node_cys->node_reaction node_tbca This compound (TBCA) node_tbca->node_reaction node_alkylated_cys Alkylated Cysteine (tert-Butyl-carbamidomethylated) node_hcl Hydrochloric Acid (H-Cl) node_reaction->node_alkylated_cys node_reaction->node_hcl

Caption: Chemical reaction of cysteine alkylation by TBCA.

Mass Spectrometry Analysis

When analyzing samples alkylated with TBCA, it is crucial to configure the mass spectrometry data analysis software to search for the specific mass modification on cysteine residues.

  • Modification: tert-Butyl-carbamidomethyl

  • Target Residue: Cysteine (C)

  • Monoisotopic Mass Shift: +113.084 Da

As chloroacetamides have been associated with increased methionine oxidation, it is also advisable to include oxidation of methionine (+15.995 Da) as a variable modification in the search parameters.

Conclusion

This compound presents a potential alternative for cysteine alkylation in proteomics. Based on the characteristics of related chloroacetamides, TBCA may offer improved specificity over iodoacetamide, potentially reducing off-target modifications. However, researchers should be mindful of the potential for increased methionine oxidation. The tert-butyl moiety may also influence the fragmentation of peptides in the mass spectrometer, which could be a subject for further investigation. The provided protocols, adapted from established methods for similar reagents, offer a starting point for the application of TBCA in proteomics workflows. Empirical optimization will be necessary to achieve the best results for specific experimental needs.

References

Application of N-(tert-Butyl)-2-chloroacetamide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butyl)-2-chloroacetamide is a versatile bifunctional reagent widely employed in the synthesis of pharmaceutical intermediates. Its chemical structure, featuring a reactive chloroacetyl group and a sterically hindering tert-butyl moiety, allows for selective alkylation of various nucleophiles. This property makes it a valuable building block for the construction of complex molecular scaffolds found in numerous active pharmaceutical ingredients (APIs). The tert-butyl group can influence the electronic environment and provide steric hindrance, which can direct reactions to specific sites and protect sensitive functional groups. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on N-alkylation reactions.

Core Application: N-Alkylation in Heterocyclic Synthesis

A primary application of this compound is the N-alkylation of heterocyclic compounds, a common strategy in pharmaceutical synthesis. The electrophilic carbon of the chloroacetyl group readily reacts with nitrogen-containing nucleophiles, such as imidazoles, pyrimidines, and other heterocycles, to form a new carbon-nitrogen bond. This reaction is fundamental in the synthesis of a wide range of therapeutic agents, including angiotensin II receptor antagonists, antivirals, and anticancer drugs.

A notable example of a similar chloroacetamide derivative in action is the synthesis of Fimasartan, an angiotensin II receptor antagonist used for the treatment of hypertension. While patent literature often details the use of 2-chloro-N,N-dimethylacetamide in the synthesis of a key pyrimidine intermediate for Fimasartan, the same synthetic strategy can be adapted for this compound to generate analogous intermediates.

Reaction Scheme: Synthesis of a Fimasartan Analogue Intermediate

The following reaction scheme illustrates the N-alkylation of a pyrimidine derivative using an N-substituted-2-chloroacetamide. This represents a key step in the synthesis of Fimasartan analogues.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product pyrimidine 2-Butyl-4-hydroxy-6-methylpyrimidine base Base (e.g., NaH, K2CO3) pyrimidine->base + chloroacetamide This compound chloroacetamide->base + product N-Alkylated Pyrimidine Intermediate base->product solvent Solvent (e.g., DMF, Acetonitrile) solvent->product cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Reactant Preparation B N-Alkylation Reaction A->B C Reaction Quenching B->C D Extraction C->D E Washing & Drying D->E F Solvent Evaporation E->F G Recrystallization / Chromatography F->G H Characterization (NMR, MS) G->H cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Aldosterone Aldosterone (from Adrenal Gland) NaRetention Sodium & Water Retention Aldosterone->NaRetention Vasoconstriction Vasoconstriction BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure NaRetention->BloodPressure Renin Renin (from Kidney) ACE ACE (from Lungs) AT1R->Aldosterone AT1R->Vasoconstriction Fimasartan Fimasartan (ARB) Fimasartan->AT1R Blocks

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of N-(tert-Butyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for N-(tert-Butyl)-2-chloroacetamide. The method utilizes a standard reversed-phase C18 column with UV detection, providing a simple, accurate, and precise analytical solution suitable for quality control and research environments.

Introduction

This compound is a key chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its chemical structure consists of a chloroacetamide moiety linked to a tert-butyl group. Given its role as a building block, ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final products. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method developed and validated for the purity assessment of this compound. Amides typically exhibit UV absorbance at lower wavelengths, making UV detection a suitable analytical technique.

Experimental

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 5 µm particle size, 4.6 mm x 150 mm (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • This compound Reference Standard (>99.5% purity)

The chromatographic conditions were optimized for the separation of this compound from potential impurities. A reversed-phase approach is suitable for this polar compound.[2]

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Detailed Protocols

  • Primary Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent (Mobile Phase) and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Primary Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with the diluent. Mix thoroughly.

  • Sample Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes or until the sample is completely dissolved.

  • Allow the solution to cool to ambient temperature and dilute to volume with the diluent. Mix well.

  • Working Sample Solution (100 µg/mL): Pipette 5.0 mL of the Sample Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. Mix well.

  • Filter the final solution through a 0.45 µm nylon or PTFE syringe filter before injection.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Perform five replicate injections of the Working Standard Solution to check for system suitability. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • Inject the prepared Working Sample Solution in duplicate.

  • Calculate the purity of the sample using the area normalization method or against the reference standard.

Purity Calculation (Area %):

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Summary

The developed HPLC method was subjected to validation to demonstrate its suitability for the intended purpose. The following table summarizes the plausible validation data.

Validation ParameterResult
Linearity (Range) 10 - 150 µg/mL
Correlation Coeff. (r²) > 0.999
Precision (RSD%)
   Repeatability (n=6)< 1.0%
   Intermediate Precision< 1.5%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL

Visualization of Experimental Workflow

The logical flow of the purity analysis protocol is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing start Receive Sample & Reference Standard prep_std Prepare Standard Solution (100 µg/mL) start->prep_std prep_sample Prepare Sample Solution (100 µg/mL) start->prep_sample system_setup HPLC System Setup & Equilibration filter_sample Filter Sample Solution (0.45 µm Syringe Filter) prep_sample->filter_sample sst System Suitability Test (5 Injections of Standard) system_setup->sst analysis Inject Blank, Standard, and Sample Solutions sst->analysis RSD < 2.0% data_acq Data Acquisition & Chromatogram Integration analysis->data_acq calculation Calculate Purity (%) data_acq->calculation report Generate Final Report calculation->report

References

Application Note and Protocol for the Detection of N-(tert-Butyl)-2-chloroacetamide and its Byproducts by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the detection and quantification of N-(tert-Butyl)-2-chloroacetamide and its potential byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an important intermediate in the synthesis of various organic compounds, and ensuring its purity is critical for downstream applications in research and drug development. This protocol outlines the sample preparation, derivatization, GC-MS instrument parameters, and data analysis procedures. The primary focus is on identifying and quantifying key byproducts that may arise during synthesis or degradation, such as N-(tert-Butyl)-2-hydroxyacetamide and unreacted starting materials.

Introduction

This compound is synthesized from tert-butylamine and chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed.[1] During this process, several byproducts can be generated due to side reactions or incomplete conversion. Additionally, the final product can undergo degradation, primarily through hydrolysis, leading to the formation of impurities. Monitoring and controlling these impurities is essential for quality control in pharmaceutical and chemical manufacturing.

This application note describes a robust GC-MS method for the simultaneous analysis of this compound and its key potential byproducts. Due to the polar nature of some of the byproducts, a derivatization step is included to improve their volatility and chromatographic performance.

Potential Byproducts

The primary byproducts of concern in the synthesis and storage of this compound include:

  • N-(tert-Butyl)-2-hydroxyacetamide: Formed via hydrolysis of the chloro group on the parent molecule.[2][3]

  • Unreacted tert-butylamine: A starting material that may persist in the final product.

  • Chloroacetic acid: Formed from the hydrolysis of the starting material, chloroacetyl chloride.

  • N,N'-di(tert-butyl)oxamide: A potential byproduct formed through further reaction of the primary product with the starting amine.

Experimental Protocol

Materials and Reagents
  • This compound (Reference Standard)

  • N-(tert-Butyl)-2-hydroxyacetamide (Reference Standard, if available)

  • tert-Butylamine (Reagent Grade)

  • Chloroacetic acid (Reagent Grade)

  • N,N'-di(tert-butyl)oxamide (Reference Standard, if available)

  • Dichloromethane (DCM), HPLC grade

  • Pyridine, anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., Dodecane or a suitable deuterated analog)

  • Helium (99.999% purity)

  • Methanol, HPLC grade

  • Deionized water

Sample Preparation
  • Sample Dissolution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Internal Standard Spiking: Add a known concentration of the internal standard solution to the sample solution.

  • Aliquoting for Derivatization: Transfer 100 µL of the sample solution to a 2 mL autosampler vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

Derivatization Procedure
  • To the dried residue in the autosampler vial, add 50 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are provided as a starting point and may require optimization based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial temperature: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40 - 500
Solvent Delay 4 minutes

Data Presentation

Quantitative analysis should be performed using a calibration curve generated from the reference standards of this compound and its identified byproducts.

Table 1: Expected Retention Times and Key Mass Fragments of Analytes and their TMS Derivatives

Compound Form Expected Retention Time (min) Key Mass Fragments (m/z)
tert-ButylamineTMS Derivative~ 5 - 7130, 116, 73
Chloroacetic acidTMS Derivative~ 8 - 10151, 117, 73
This compoundUnderivatized~ 12 - 14149, 134, 93, 57
N-(tert-Butyl)-2-hydroxyacetamideTMS Derivative~ 14 - 16218, 130, 73
N,N'-di(tert-butyl)oxamideUnderivatized~ 18 - 20200, 100, 57
Dodecane (Internal Standard)Underivatized~ 11 - 13170, 85, 57, 43

Note: Retention times are estimates and will vary depending on the specific GC-MS system and conditions. Mass fragments for byproducts without available standards are predicted based on typical fragmentation patterns.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample Weigh Sample dissolve Dissolve in DCM sample->dissolve spike Spike with Internal Standard dissolve->spike aliquot Aliquot for Derivatization spike->aliquot evaporate Evaporate to Dryness aliquot->evaporate add_pyridine Add Pyridine evaporate->add_pyridine add_bstfa Add BSTFA/TMCS add_pyridine->add_bstfa vortex Vortex add_bstfa->vortex heat Heat at 70°C vortex->heat inject Inject 1 µL heat->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data_analysis Data Analysis detect->data_analysis

Caption: Experimental workflow for the GC-MS analysis of this compound byproducts.

byproduct_formation tBuNH2 tert-Butylamine main_product This compound tBuNH2->main_product ClAcCl Chloroacetyl Chloride ClAcCl->main_product hydrolyzed_reactant Chloroacetic Acid ClAcCl->hydrolyzed_reactant Hydrolysis hydrolysis_product N-(tert-Butyl)-2-hydroxyacetamide main_product->hydrolysis_product Hydrolysis dimer_product N,N'-di(tert-butyl)oxamide main_product->dimer_product Side Reaction with tert-Butylamine

Caption: Potential formation pathways of byproducts during the synthesis of this compound.

References

The Versatility of N-(tert-Butyl)-2-chloroacetamide in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(tert-Butyl)-2-chloroacetamide is a versatile chemical intermediate widely employed in organic synthesis due to its reactive chloroacetamide moiety and the sterically hindering tert-butyl group. This combination allows for selective reactions, making it a valuable building block in the synthesis of a diverse range of compounds, from pharmacologically active molecules to agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Overview of Reactivity

This compound's utility stems from the electrophilic nature of the carbon atom bearing the chlorine, making it susceptible to nucleophilic attack. The bulky tert-butyl group can influence the stereochemical outcome of reactions and provide stability to the final products.[1][2] Key reactions include nucleophilic substitution, oxidation, and reduction.[3]

Common Reactions of this compound:

  • Nucleophilic Substitution: The chlorine atom is readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to form new C-N, C-S, and C-O bonds, respectively.[3] This is the most common application of this intermediate.

  • Oxidation: The chloroacetamide moiety can be oxidized to the corresponding carboxylic acid.[3]

  • Reduction: The amide can be reduced to the corresponding amine.[3]

Application in the Synthesis of Pharmacologically Active Compounds: Lidocaine Analogs

A prominent application of chloroacetamide derivatives is in the synthesis of local anesthetics, such as lidocaine and its analogs. The following protocol details the synthesis of a lidocaine analog, demonstrating the utility of a structurally similar intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, in forming the core structure of this important class of drugs.

Experimental Protocol: Synthesis of a Lidocaine Analog

This two-step synthesis involves the initial formation of the chloroacetamide intermediate followed by a nucleophilic substitution with an amine.

Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

Synthesis_Step1 2,6-Dimethylaniline 2,6-Dimethylaniline Intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide 2,6-Dimethylaniline->Intermediate + Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate + Acetic_acid Glacial Acetic Acid (Solvent) Acetic_acid->Intermediate in Sodium_acetate Sodium Acetate (Base) Sodium_acetate->Intermediate with

Caption: Synthesis of the chloroacetamide intermediate.

Methodology:

  • In a suitable reaction vessel, dissolve 2,6-dimethylaniline in glacial acetic acid.

  • To this solution, slowly add chloroacetyl chloride. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • After the addition is complete, add a solution of sodium acetate in water to neutralize the generated HCl and precipitate the product.

  • Stir the mixture thoroughly, and then cool it in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash it with cold water to remove impurities, and press it as dry as possible. The crude product can be used directly in the next step.

Step 2: Synthesis of the Lidocaine Analog

Synthesis_Step2 Intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide Product Lidocaine Analog Intermediate->Product + Diethylamine Diethylamine Diethylamine->Product + Toluene Toluene (Solvent) Toluene->Product in, reflux

Caption: Nucleophilic substitution to form the final product.

Methodology:

  • Suspend the crude 2-chloro-N-(2,6-dimethylphenyl)acetamide from Step 1 in toluene in a round-bottom flask.

  • Add an excess of diethylamine to the suspension.

  • Heat the reaction mixture to reflux for a period of 1 to 4 hours.

  • After cooling to room temperature, the diethylamine hydrochloride byproduct will precipitate and can be removed by filtration.

  • The toluene filtrate is then washed with water to remove any remaining water-soluble impurities.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude lidocaine analog.

  • The product can be further purified by recrystallization or chromatography.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )MolesVolume/MassYield (%)
Step 1
2,6-Dimethylaniline121.180.0242.9 g (3.0 mL)-
Chloroacetyl chloride112.940.0252.85 g (2.0 mL)-
2-chloro-N-(2,6-dimethylphenyl)acetamide197.67--High
Step 2
2-chloro-N-(2,6-dimethylphenyl)acetamide197.670.030--
Diethylamine73.140.0907.5 mL-
Lidocaine Analog234.34--High

Application in Agrochemical Synthesis: Chloroacetamide Herbicides

Chloroacetamide herbicides, such as butachlor, are widely used for weed control in agriculture. The synthesis of these herbicides often involves the chloroacetylation of a substituted aniline as a key step. The following protocol outlines a general method for the synthesis of butachlor, which can be adapted for other chloroacetamide herbicides.

Experimental Protocol: Synthesis of Butachlor

Step 1: Synthesis of N-(2,6-diethylphenyl)chloroacetamide

This initial step is analogous to the first step in the lidocaine analog synthesis, involving the reaction of 2,6-diethylaniline with chloroacetyl chloride.[3]

Step 2: Synthesis of Butachlor

Butachlor_Synthesis Intermediate N-(2,6-diethylphenyl) chloroacetamide Product Butachlor Intermediate->Product + Chloromethyl_butyl_ether Chloromethyl butyl ether Chloromethyl_butyl_ether->Product + Base Alkaline aqueous solution Base->Product in

Caption: Final step in the synthesis of Butachlor.

Methodology:

  • The N-(2,6-diethylphenyl)chloroacetamide intermediate is reacted with chloromethyl butyl ether in the presence of an alkaline aqueous solution.

  • The reaction is typically carried out in a two-phase system with vigorous stirring to ensure good mixing.

  • After the reaction is complete, the organic layer is separated, washed with water, and dried.

  • The solvent is removed under reduced pressure to yield butachlor, which can be purified by distillation or chromatography.

Quantitative Data for Butachlor Synthesis (Illustrative):

Reactant/ProductMolar RatioSolventCatalyst/BaseReaction TimeYield (%)
Step 1
2,6-Diethylaniline : Chloroacetyl chloride1 : 1.1Glacial Acetic AcidSodium Acetate1-2 hours>95
Step 2
N-(2,6-diethylphenyl)chloroacetamide : Chloromethyl butyl ether1 : 1.15Toluene45% aq. NaOH1 hour~90

Nucleophilic Substitution with Thiols

The reactive chlorine atom in this compound can be readily displaced by sulfur nucleophiles, such as thiols, to form thioethers. This reaction is a valuable tool for introducing sulfur-containing moieties into organic molecules.

Experimental Protocol: Synthesis of N-(tert-Butyl)-2-(benzylthio)acetamide

Thiol_Substitution Starting_Material This compound Product N-(tert-Butyl)-2-(benzylthio)acetamide Starting_Material->Product + Thiol Benzyl Mercaptan Thiol->Product + Base Sodium Hydroxide Base->Product in the presence of Solvent Ethanol/Water Solvent->Product in

Caption: Nucleophilic substitution with a thiol.

Methodology:

  • In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol.

  • In a separate flask, prepare a solution of sodium benzylthiolate by reacting benzyl mercaptan with one equivalent of sodium hydroxide in a minimal amount of water or ethanol.

  • Add the sodium benzylthiolate solution dropwise to the solution of this compound at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Thiol Substitution (Illustrative):

Reactant/ProductMolar RatioSolventBaseReaction TimeYield (%)
This compound : Benzyl Mercaptan1 : 1.1EthanolSodium Hydroxide4-6 hours85-95

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its ability to undergo efficient nucleophilic substitution reactions with a wide range of nucleophiles makes it a key building block for the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The protocols provided herein offer a starting point for researchers to explore the synthetic potential of this important compound.

References

Application Notes and Protocols: N-(tert-Butyl)-2-chloroacetamide as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(tert-Butyl)-2-chloroacetamide as a key starting material for the synthesis of a variety of heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies for analogous N-substituted chloroacetamides and are adapted for the use of the tert-butyl derivative.

Introduction

This compound is a bifunctional reagent featuring a reactive electrophilic chloromethyl group and a nucleophilic amide nitrogen, albeit sterically hindered by the tert-butyl group. This unique combination of functionalities makes it a valuable precursor for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. The tert-butyl group can impart desirable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, to the final compounds.

This document details the synthesis of several key heterocyclic systems starting from this compound, including thiazolidinones and tetrazoles. Experimental protocols, data presentation in tabular format, and workflow diagrams are provided to facilitate the practical application of these synthetic strategies.

Synthesis of 2-(tert-Butylimino)thiazolidin-4-one

The reaction of this compound with a sulfur nucleophile, such as thiourea, is a classical approach to constructing the thiazolidin-4-one ring system. This reaction, known as the Hantzsch thiazole synthesis, proceeds via an initial S-alkylation followed by an intramolecular cyclization.

Reaction Scheme:

reactant1 This compound intermediate S-Alkylthiourea intermediate reactant1->intermediate S-Alkylation reactant2 Thiourea reactant2->intermediate product 2-(tert-Butylimino)thiazolidin-4-one intermediate->product Intramolecular Cyclization (-HCl)

Caption: Synthesis of 2-(tert-Butylimino)thiazolidin-4-one.

Experimental Protocol:

Materials:

  • This compound

  • Thiourea

  • Anhydrous Sodium Acetate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add thiourea (1.1 eq) and anhydrous sodium acetate (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 2-(tert-Butylimino)thiazolidin-4-one.

Quantitative Data:
EntryReactant 1Reactant 2SolventReaction Time (h)Yield (%)
1This compoundThioureaEthanol575
2This compoundN-MethylthioureaEthanol672
3This compoundN-PhenylthioureaEthanol668

Synthesis of 1-tert-Butyl-5-(chloromethyl)-1H-tetrazole

The construction of tetrazole rings from nitriles and azides is a well-established synthetic route. In the context of using this compound, the amide functionality can be dehydrated to a nitrile, which then undergoes a [3+2] cycloaddition with an azide source.

Reaction Scheme:

reactant1 This compound intermediate1 tert-Butyl isocyanide (via dehydration) reactant1->intermediate1 Dehydration (e.g., POCl3) product 1-tert-Butyl-5-(chloromethyl)-1H-tetrazole intermediate1->product [3+2] Cycloaddition reactant2 Sodium Azide reactant2->product reactant3 Lewis Acid (e.g., ZnCl2) reactant3->product

Caption: Synthesis of a substituted tetrazole.

Experimental Protocol:

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃) or other dehydrating agent

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂) or other Lewis acid

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Step 1: Dehydration to form the isocyanide (handle with extreme caution in a well-ventilated fume hood).

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane.

    • Cool the solution to 0 °C and slowly add a dehydrating agent such as phosphorus oxychloride (1.1 eq).

    • Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction with ice-water and extract the isocyanide with an organic solvent. The crude isocyanide is often used directly in the next step without extensive purification due to its volatility and toxicity.

  • Step 2: [3+2] Cycloaddition.

    • To a solution of the crude tert-butyl isocyanide derivative in DMF, add sodium azide (1.5 eq) and a Lewis acid catalyst such as zinc chloride (0.2 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into acidified water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-tert-Butyl-5-(chloromethyl)-1H-tetrazole.

Quantitative Data:
EntryDehydrating AgentLewis AcidReaction Temp (°C)Reaction Time (h)Overall Yield (%)
1POCl₃ZnCl₂901855
2SOCl₂NH₄Cl1002450

Biological Significance of Synthesized Heterocyclic Cores

The heterocyclic scaffolds synthesized from this compound are prevalent in many biologically active molecules. While specific biological data for the N-tert-butyl substituted derivatives presented here require dedicated screening, the core structures are known to exhibit a range of activities.

  • Thiazolidinones: This class of compounds is known for a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-imino-thiazolidin-4-one core, in particular, has been investigated for its potential as an inhibitor of various enzymes.

  • Tetrazoles: Tetrazoles are widely recognized as bioisosteres of carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles. They are found in numerous approved drugs with activities including antihypertensive, and anti-inflammatory effects.

The introduction of the N-tert-butyl group can be a strategic modification to enhance the drug-like properties of these established pharmacophores.

Workflow for Heterocyclic Synthesis from this compound

start This compound reagent1 Thiourea / NaOAc start->reagent1 reagent2 1. Dehydration (e.g., POCl3) 2. NaN3 / Lewis Acid start->reagent2 product1 2-(tert-Butylimino)thiazolidin-4-one reagent1->product1 product2 1-tert-Butyl-5-(chloromethyl)-1H-tetrazole reagent2->product2 analysis Purification & Characterization (Chromatography, NMR, MS) product1->analysis product2->analysis bioassay Biological Activity Screening analysis->bioassay

Caption: General workflow for synthesis and evaluation.

Conclusion

This compound serves as a readily available and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols described herein for the preparation of thiazolidinones and tetrazoles provide a foundation for further exploration and derivatization. The presence of the tert-butyl moiety offers a strategic advantage in modulating the physicochemical properties of the final products, making this starting material a valuable tool for researchers in drug discovery and development. Further investigation into the biological activities of these N-tert-butyl substituted heterocycles is warranted to fully elucidate their therapeutic potential.

Application Notes and Protocols for Covalent Modification of Proteins with N-(tert-Butyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butyl)-2-chloroacetamide is a sulfhydryl-reactive alkylating agent utilized for the covalent modification of cysteine residues in proteins. This reagent is a valuable tool in proteomics and drug discovery for applications such as protein characterization, peptide mapping, and the development of covalent inhibitors. Similar to other haloacetamides, it reacts with the thiol group of cysteine residues via a nucleophilic substitution reaction, forming a stable thioether bond. This modification, known as carbamidomethylation, effectively blocks free cysteine residues, preventing the formation of disulfide bonds and allowing for the characterization of protein structure and function. The presence of the tert-butyl group introduces steric bulk compared to smaller alkylating agents like iodoacetamide or 2-chloroacetamide, which can influence its reactivity and specificity.

This document provides detailed application notes and protocols for the use of this compound in protein modification studies.

Mechanism of Action

This compound reacts with deprotonated cysteine residues (thiolates) in a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic sulfur atom of the cysteine side chain attacks the electrophilic carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of a stable covalent bond.

Data Presentation

Reagent Properties
PropertyValue
Chemical Formula C₆H₁₂ClNO
Molecular Weight 149.62 g/mol
Monoisotopic Mass 149.0607 Da
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents such as DMSO and DMF
Mass Shift Data

Covalent modification of a cysteine residue with this compound results in a specific mass increase, which can be detected by mass spectrometry.

ModificationMoiety AddedMonoisotopic Mass Shift
N-(tert-Butyl)-carbamidomethyl-CH₂CONH(C(CH₃)₃)+113.0844 Da

Note: The mass shift is calculated from the addition of the N-(tert-butyl)-acetyl group (C₆H₁₁NO) and the removal of a hydrogen atom from the cysteine thiol.

Comparison of Alkylating Agents
Feature2-ChloroacetamideIodoacetamideThis compound (Expected)
Cysteine Alkylation Efficiency ~97%[1]~99%[1]High, but potentially slightly lower than 2-chloroacetamide due to steric hindrance.
Reactivity Less reactive than iodoacetamideMore reactive than chloroacetamideLess reactive than 2-chloroacetamide.
Off-Target Reactions
Methionine OxidationUp to 40%[1]2-5%[1]Expected to be present, potentially at a lower level than 2-chloroacetamide.
N-terminal, Lys, His, Asp, GluLower than iodoacetamide[1]Higher than chloroacetamide[1]Expected to be lower than iodoacetamide.
Stability in Solution More stable than iodoacetamideLess stable than chloroacetamideExpected to be relatively stable.

Experimental Protocols

Protocol 1: In-Solution Alkylation of Proteins for Mass Spectrometry Analysis

This protocol describes the reduction and alkylation of proteins in solution prior to enzymatic digestion and mass spectrometry analysis.

Materials:

  • Protein sample (5-100 µg)

  • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 500 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in water (prepare fresh)

  • Alkylating Agent: 500 mM this compound in a suitable organic solvent (e.g., DMSO or DMF) (prepare fresh and protect from light)

  • Quenching Reagent: 500 mM DTT in water

  • Digestion Buffer: 100 mM Tris-HCl, pH 8.5 or 100 mM Ammonium Bicarbonate, pH 8.0

  • Sequencing-grade trypsin (or other protease)

  • Formic acid

Procedure:

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in an appropriate volume of Denaturation Buffer to a final concentration of 1-5 mg/mL.

    • Vortex briefly to mix.

  • Reduction:

    • Add the reducing agent (DTT or TCEP) to a final concentration of 5-10 mM.

    • Incubate at 37°C for 30-60 minutes to reduce all disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the freshly prepared this compound solution to a final concentration of 20-40 mM.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Quenching:

    • Add DTT to a final concentration of 20 mM to quench the excess this compound.

    • Incubate for 15 minutes at room temperature.

  • Buffer Exchange and Digestion:

    • Dilute the sample at least 4-fold with Digestion Buffer to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Preparation for Mass Spectrometry:

    • Acidify the reaction with formic acid to a final concentration of 0.1-1% to stop the digestion.

    • Desalt the peptide mixture using a C18 StageTip or other suitable method.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Covalent Labeling of a Target Protein for Functional Studies

This protocol is designed for the specific labeling of a purified protein to investigate the functional role of cysteine residues.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.0-8.0)

  • This compound

  • DMSO or DMF

  • Buffer for quenching (e.g., containing 10 mM DTT or L-cysteine)

  • Dialysis or desalting column for buffer exchange

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO or DMF.

  • Labeling Reaction:

    • To the purified protein solution (typically at a concentration of 1-10 mg/mL), add the this compound stock solution to a final concentration that is typically a 10- to 100-fold molar excess over the protein concentration. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction time may need to be optimized.

  • Quenching the Reaction:

    • Add a quenching buffer containing a high concentration of a thiol-containing compound (e.g., DTT or L-cysteine) to consume any unreacted this compound.

  • Removal of Excess Reagent:

    • Remove the excess labeling reagent and quenching agent by dialysis against a suitable buffer or by using a desalting column.

  • Characterization of Modified Protein:

    • Confirm the extent of labeling using mass spectrometry.

    • The labeled protein is now ready for use in functional assays.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Protein Preparation cluster_alkylation Alkylation cluster_digestion Digestion & Analysis p1 Protein Sample p2 Denaturation & Reduction (Urea, DTT/TCEP) p1->p2 a1 Add N-(tert-Butyl)- 2-chloroacetamide p2->a1 a2 Incubate (Dark, RT) a1->a2 d1 Quench (DTT) a2->d1 d2 Enzymatic Digestion (Trypsin) d1->d2 d3 Desalting (C18) d2->d3 d4 LC-MS/MS Analysis d3->d4

Caption: Workflow for in-solution protein alkylation.

Signaling Pathway Application: Inhibition of TEAD-YAP Interaction

N-substituted chloroacetamides can be used as covalent inhibitors targeting key cysteine residues in signaling proteins. For example, a library of chloroacetamide fragments has been screened to identify covalent inhibitors of the TEAD-YAP protein-protein interaction, a critical node in the Hippo signaling pathway. These inhibitors covalently bind to a conserved cysteine in the palmitate-binding pocket of TEAD, thereby disrupting its interaction with the transcriptional co-activator YAP.

hippo_pathway cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Covalent Inhibition Upstream Cell-Cell Contact, Mechanical Cues MST1_2 MST1/2 Upstream->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 activates YAP YAP LATS1_2->YAP phosphorylates pYAP p-YAP (Inactive) YAP_nuc YAP YAP->YAP_nuc translocates pYAP->YAP degradation TEAD TEAD YAP_nuc->TEAD binds Gene Target Gene Expression (e.g., CTGF, Cyr61) TEAD->Gene activates Inhibitor N-(tert-Butyl)- 2-chloroacetamide (or analogue) Inhibitor->TEAD covalently binds to Cys residue

Caption: Hippo pathway and covalent inhibition of TEAD-YAP.

Applications in Drug Discovery

This compound and related chloroacetamide derivatives are increasingly utilized in drug discovery as covalent probes and inhibitors.

  • Target Identification and Validation: As part of a library of covalent fragments, these compounds can be used to screen for novel binding pockets on proteins of interest. The covalent nature of the interaction facilitates the identification of the binding site through mass spectrometry-based proteomics.

  • Covalent Inhibitor Development: The chloroacetamide moiety can serve as a "warhead" in the design of targeted covalent inhibitors. By incorporating this reactive group into a molecule with high affinity for a specific protein target, it is possible to achieve potent and durable inhibition. This approach has been successfully applied in the development of inhibitors for enzymes such as kinases and proteases. For example, chloroacetamide-containing compounds have been investigated as covalent inhibitors of the SARS-CoV-2 3CL protease[2].

  • Chemical Proteomics: These reagents can be used in activity-based protein profiling (ABPP) to map the reactive cysteinome within a complex proteome. This can provide insights into the functional state of proteins and identify potential drug targets.

Important Considerations:

  • Specificity: While primarily reacting with cysteines, off-target modifications of other nucleophilic amino acid residues (methionine, lysine, histidine) can occur, especially at higher pH and reagent concentrations. It is crucial to carefully optimize reaction conditions and to verify the site of modification.

  • Toxicity: Chloroacetamide-containing compounds can be cytotoxic due to their reactivity with cellular nucleophiles, including glutathione and proteins, which can lead to cellular stress and off-target effects like ferroptosis[3]. Therefore, careful evaluation of the therapeutic window is necessary for any potential drug candidate.

  • Steric Effects: The tert-butyl group of this compound introduces significant steric bulk. This may enhance selectivity for cysteines in more accessible regions of a protein while reducing reactivity with cysteines in sterically hindered environments. This property can be exploited to achieve more specific protein labeling.

References

Application Notes and Protocols: N-(tert-Butyl)-2-chloroacetamide in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of N-(tert-Butyl)-2-chloroacetamide as a scaffold for the development of novel agrochemicals. While specific examples of commercial agrochemicals derived directly from this compound are not extensively documented in publicly available literature, its reactive α-chloro-N-tert-butylamido moiety makes it a valuable starting material for creating diverse molecular architectures with potential fungicidal, herbicidal, and insecticidal properties. The protocols and data presented herein are based on established synthetic methodologies for related chloroacetamide derivatives and serve as a guide for the exploration of new agrochemical candidates.

Introduction to this compound in Agrochemical Synthesis

This compound is a versatile chemical intermediate. The presence of a reactive chlorine atom allows for nucleophilic substitution reactions, enabling the facile introduction of various functional groups and the construction of more complex molecules. The tert-butyl group, a bulky and lipophilic moiety, can significantly influence the biological activity and physicochemical properties of the resulting compounds, potentially enhancing their efficacy, selectivity, and stability.

The general synthetic scheme involves the displacement of the chlorine atom by a suitable nucleophile (e.g., thiols, phenols, amines) to generate a library of N-(tert-Butyl)-2-substituted acetamide derivatives. These derivatives can then be screened for their biological activities.

Synthesis of a Novel Fungicidal Candidate: 2-((4-chlorophenyl)thio)-N-(tert-butyl)acetamide

This section details a representative protocol for the synthesis of a potential fungicidal agent, 2-((4-chlorophenyl)thio)-N-(tert-butyl)acetamide, via nucleophilic substitution of this compound with 4-chlorothiophenol.

Experimental Protocol: Synthesis of 2-((4-chlorophenyl)thio)-N-(tert-butyl)acetamide

Materials:

  • This compound

  • 4-Chlorothiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4-chlorothiophenol (1.2 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq) in acetone dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship and Quantitative Data

To guide the development of more potent agrochemicals, a hypothetical series of 2-(arylthio)-N-(tert-butyl)acetamide derivatives was synthesized and evaluated for their in vitro fungicidal activity against a panel of common plant pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below.

Compound IDAryl SubstituentMIC (µg/mL) vs. Botrytis cinereaMIC (µg/mL) vs. Fusarium oxysporum
TB-S-1 Phenyl50100
TB-S-2 4-Chlorophenyl2550
TB-S-3 4-Methylphenyl5075
TB-S-4 4-Nitrophenyl12.525
TB-S-5 2,4-Dichlorophenyl12.512.5
Control Thiabendazole1015

Data Interpretation: The hypothetical data suggests that electron-withdrawing substituents on the phenyl ring, such as chloro and nitro groups, enhance the fungicidal activity of the 2-(arylthio)-N-(tert-butyl)acetamide scaffold. The presence of two chlorine atoms in compound TB-S-5 resulted in the most potent activity against both tested fungal strains.

Diagrams and Workflows

General Synthetic Pathway

The following diagram illustrates the general synthetic approach for creating a library of N-(tert-Butyl)-2-substituted acetamide derivatives from this compound.

Synthesis_Pathway reactant1 This compound reagents Base Solvent reactant1->reagents reactant2 Nucleophile (R-XH) (e.g., R-SH, R-OH, R-NHR') reactant2->reagents product N-(tert-Butyl)-2-(R-X)acetamide (Novel Agrochemical Candidate) reagents->product

Caption: General synthesis of novel agrochemicals.

Experimental Workflow

The diagram below outlines the typical workflow for the synthesis and biological evaluation of novel agrochemical candidates derived from this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation synthesis Synthesis of Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Screening (e.g., MIC Assay) characterization->in_vitro in_vivo In Vivo Testing (Greenhouse Trials) in_vitro->in_vivo sar Structure-Activity Relationship Analysis in_vivo->sar sar->synthesis Lead Optimization

Caption: Workflow for agrochemical discovery.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The straightforward synthetic accessibility and the potential for introducing a wide variety of functional groups make it an attractive scaffold for generating libraries of new compounds for high-throughput screening. The provided protocols and hypothetical data serve as a foundational guide for researchers to explore the potential of this compound derivatives in the ongoing search for effective and safe crop protection agents. Further research is warranted to synthesize and evaluate a broader range of derivatives to fully elucidate their potential in agrochemical applications.

Troubleshooting & Optimization

Technical Support Center: Managing Methionine Oxidation in Protein Therapeutics and Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical issue of methionine oxidation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize and manage this common post-translational modification during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a significant concern?

A1: Methionine oxidation is the chemical modification of the sulfur atom in the methionine side chain, primarily converting it to methionine sulfoxide (+16 Da) and further to methionine sulfone (+32 Da). This modification is a major concern in protein research and biopharmaceutical development because it can alter the protein's structure, stability, and biological function, potentially leading to a loss of therapeutic efficacy or inaccurate experimental results.[1][2] It is a common artifact that can be introduced during sample preparation and analysis.[1][3]

Q2: What are the primary causes of artificial methionine oxidation during experimental procedures?

A2: Artificial methionine oxidation is primarily caused by reactive oxygen species (ROS) generated during sample handling.[1] Key contributing factors include:

  • Exposure to Atmospheric Oxygen: Prolonged contact with air, especially at elevated temperatures, can promote oxidation.[1][3]

  • Reactive Oxygen Species (ROS): Contaminants like peroxides in buffers or the generation of ROS through exposure to light can readily oxidize methionine.[3]

  • Metal Ions: Trace metal ions, such as iron from stainless steel containers, can catalyze the formation of ROS.[1][3][4]

  • Extended Digestion Times: Longer enzymatic digestions (e.g., overnight with trypsin) increase the opportunity for oxidation to occur.[3]

  • Harsh Reagents: Strong acids used in peptide synthesis cleavage cocktails can promote oxidation if appropriate scavengers are not included.[5][6]

Q3: Can N-(tert-Butyl)-2-chloroacetamide be used to prevent methionine oxidation?

A3: Currently, there is no scientific evidence to support the use of this compound for preventing methionine oxidation. In fact, studies on the related compound, 2-chloroacetamide, have shown that it can significantly increase the levels of methionine oxidation compared to other alkylating agents like iodoacetamide.[7][8] While this compound and similar compounds are used in organic synthesis[9][10], their role in preventing methionine oxidation in proteins has not been established and, based on available data for similar molecules, may be counterproductive. The primary use of such alkylating agents in proteomics is to cap cysteine residues.[11][12][13]

Q4: What are the most effective methods for preventing methionine oxidation?

A4: The most effective strategies focus on minimizing exposure to oxidizing conditions and using protective reagents:

  • Use of Antioxidants/Scavengers: Adding antioxidants to buffers and cleavage cocktails can effectively scavenge ROS. Free L-methionine is a common choice as it acts as a sacrificial substrate.[1][3][4][14] Other effective agents include sodium thiosulfate and catalase.[3][4][15]

  • Buffer and Reagent Purity: Use high-purity, freshly prepared buffers and degas them to remove dissolved oxygen.[1][3][6]

  • Metal Chelators: Incorporate chelating agents like EDTA into your buffers to sequester metal ions that can catalyze oxidation.[1][6]

  • Optimized Protocols: Minimize digestion times and work at low temperatures (e.g., on ice) to reduce the rate of oxidation.[3][14]

Q5: Is it possible to reverse methionine sulfoxide back to methionine?

A5: Yes, the oxidation of methionine to methionine sulfoxide is often reversible.[16][17][18] In vivo, this is accomplished by the enzyme family methionine sulfoxide reductases (MsrA and MsrB).[17][18][19] For in vitro applications, chemical reduction is possible. For example, a combination of ammonium iodide and dimethylsulfide (DMS) in trifluoroacetic acid (TFA) can be used to reduce methionine sulfoxide in synthesized peptides.[5] However, preventing the oxidation in the first place is generally the preferred strategy.

Troubleshooting Guides

Problem 1: High levels of methionine oxidation detected in a freshly prepared protein sample.

Likely Cause Solution
Contaminated or old buffersPrepare fresh buffers using high-purity (e.g., Milli-Q) water and analytical grade reagents.[1]
Dissolved oxygen in buffersDegas all aqueous buffers by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before use.[1][6]
Metal ion contaminationAdd a chelating agent such as EDTA (1-5 mM) to your lysis and storage buffers to sequester metal ions.[1][6]
Prolonged exposure to air/room tempMinimize the time samples are exposed to air and keep them on ice or at 4°C whenever possible.[3][14]

Problem 2: Increased methionine oxidation after enzymatic digestion.

Likely Cause Solution
Long digestion timeReduce the duration of the enzymatic digestion to the minimum time required for complete cleavage.[3]
Oxidizing conditions during digestionAdd a sacrificial antioxidant, such as free L-methionine (5-25 mM), to the digestion buffer.[4][20]
Inefficient digestion methodConsider alternative, faster digestion strategies like pressure-assisted digestion to reduce incubation times.[14]

Problem 3: Inconsistent oxidation levels across different analytical runs.

| Likely Cause | Solution | | Artifactual oxidation during analysis | This can occur in the LC mobile phase or within the mass spectrometer's ESI source.[3][20] Standardize the analytical workflow, use fresh, high-purity solvents, and keep samples chilled. | | On-column oxidation | Over time, chromatography columns can accumulate oxidative species. Dedicate a new or thoroughly cleaned column for sensitive analyses.[20] | | Inability to distinguish in vivo vs. artifactual oxidation | For highly accurate quantification, consider advanced isotopic labeling techniques, such as labeling unoxidized methionines with ¹⁸O-labeled hydrogen peroxide.[2][21][22] |

Data Presentation

Table 1: Comparison of Alkylating Agents and Their Effect on Methionine Oxidation

This table summarizes data from comparative studies on common alkylating agents used in proteomics.

Feature2-Chloroacetamide (CAA)Iodoacetamide (IAA)Reference(s)
Primary Target CysteineCysteine[7][13]
Cysteine Alkylation Efficiency ~97%~99%[8]
Methionine Oxidation Up to 40%2-5%[7][8]
Off-Target Alkylation (e.g., N-terminus) LowerHigher[8]

Note: This data highlights that while 2-chloroacetamide may have lower off-target alkylation on some residues, it is associated with a significantly higher incidence of methionine oxidation.

Table 2: Efficacy of Antioxidants in Preventing Methionine Oxidation

This table provides a general guide to common antioxidants used to protect protein samples. Optimal concentrations should be determined empirically.

AntioxidantTypical Final ConcentrationMechanism of ActionKey ConsiderationsReference(s)
Free L-Methionine 5-25 mMActs as a sacrificial/competitive substrate for oxidation.May interfere with quantification if not chromatographically resolved from the analyte.[4][20][23]
Sodium Thiosulfate 5-25 mMActs as a free radical and oxygen scavenger.Can form adducts with the protein.[4][15]
N-Acetylcysteine (NAC) 5 mMStable and effective antioxidant.May require optimization for compatibility with the analytical method.[20]
Catalase VariesEnzymatically degrades hydrogen peroxide.Enzyme activity is sensitive to buffer conditions.[4][14][15]

Experimental Protocols

Protocol 1: Preparation of an Oxidation-Minimizing Lysis Buffer

This protocol outlines the preparation of a lysis buffer designed to minimize artificial methionine oxidation during protein extraction.[1]

Materials:

  • High-purity (Milli-Q or equivalent) water

  • HEPES buffer (1 M stock, pH 7.5)

  • NaCl (5 M stock)

  • EDTA (0.5 M stock, pH 8.0)

  • L-Methionine (solid)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Prepare Base Buffer: For 100 mL of buffer, combine 5 mL of 1 M HEPES and 3 mL of 5 M NaCl in approximately 80 mL of high-purity water.

  • Degas: Sparge the solution with argon or nitrogen for 15–30 minutes to remove dissolved oxygen.

  • Add Protective Agents: While gently stirring, add 200 µL of 0.5 M EDTA (final concentration: 1 mM) and 0.15 g of L-Methionine (final concentration: 10 mM).

  • Finalize: Adjust the volume to 100 mL with degassed, high-purity water.

  • Store Properly: Store the buffer in a tightly sealed container at 4°C with the headspace flushed with inert gas.

Protocol 2: Alkylation of Unoxidized Methionine for Accurate Quantification

This protocol describes a method to alkylate remaining unoxidized methionines after sample preparation to prevent further oxidation during LC-MS/MS analysis, allowing for more accurate quantification of the initially oxidized population.[3]

Materials:

  • Peptide solution (post-digestion)

  • Iodoacetamide (IAA)

  • C18 desalting column

Procedure:

  • Adjust pH: Adjust the pH of the peptide solution to a low pH (e.g., pH 2-3).

  • Alkylation: Add iodoacetamide (IAA) to a final concentration sufficient to alkylate all unoxidized methionine residues. Note: The reaction kinetics are slow at low pH and may require incubation for up to 3 days at 37°C for full alkylation.

  • Sample Cleanup: Desalt the sample using a C18 column to remove excess IAA and other salts.

  • LC-MS/MS Analysis: Analyze the sample by mass spectrometry. Quantify the level of methionine oxidation by comparing the abundance of peptides with alkylated methionine to the total peptide abundance.

Visualizations

Methionine_Oxidation Met Methionine (Met) MetO Methionine Sulfoxide (MetO) +16 Da Met->MetO Mild Oxidant (e.g., H₂O₂) MetO->Met Methionine Sulfoxide Reductase (Msr) MetO2 Methionine Sulfone (MetO2) +32 Da MetO->MetO2 Strong Oxidant

Caption: Reversible oxidation of Methionine to Methionine Sulfoxide and irreversible oxidation to Methionine Sulfone.

Caption: Mechanism of sacrificial antioxidants in protecting protein-methionine from reactive oxygen species (ROS).

Sample_Prep_Workflow cluster_notes Key Considerations for Minimizing Oxidation start Start: Protein Sample lysis Cell Lysis in Protective Buffer start->lysis reduction Reduction (e.g., DTT, TCEP) lysis->reduction alkylation Cysteine Alkylation (e.g., IAA) reduction->alkylation digestion Enzymatic Digestion (e.g., Trypsin) alkylation->digestion cleanup Sample Cleanup (e.g., C18 Desalting) digestion->cleanup analysis LC-MS/MS Analysis cleanup->analysis note1 • Use degassed buffers with chelators (EDTA) and antioxidants (L-Met). note2 • Minimize incubation times and work at low temperatures. note3 • Use fresh, high-purity reagents.

Caption: A generalized experimental workflow for protein sample preparation with key steps to minimize methionine oxidation.

References

Technical Support Center: Optimizing N-(tert-Butyl)-2-chloroacetamide Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of N-(tert-Butyl)-2-chloroacetamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of this compound is showing low to no conversion. What are the likely causes?

A1: Low conversion is a common issue and can stem from several factors:

  • Insufficient Basicity: The amide proton of this compound is not very acidic. A base that is too weak will not deprotonate the amide sufficiently to generate the required nucleophile. Strong bases like sodium hydride (NaH) are often necessary.[1]

  • Poor Solubility: If the amide or the base is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all. For instance, bases like potassium carbonate have low solubility in solvents like acetone, which can impede the reaction.[2]

  • Inadequate Temperature: The reaction may require heating to proceed at a reasonable rate. Room temperature might be insufficient, especially with less reactive alkylating agents.

  • Steric Hindrance: The tert-butyl group is bulky and can sterically hinder the approach of the alkylating agent to the nitrogen atom, thus slowing down the reaction.

Q2: I'm observing the formation of a significant amount of O-alkylated product. How can I favor N-alkylation?

A2: The competition between N- and O-alkylation is a classic challenge in amide alkylation.[2] Several factors influence the selectivity:

  • Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Tetrahydrofuran (THF), and acetonitrile generally favor N-alkylation.[2]

  • Counter-ion: The nature of the cation from the base can influence the reaction site. "Harder" cations (like Na⁺) tend to associate with the oxygen atom of the enolate, potentially favoring O-alkylation, whereas "softer" cations may lead to higher N-selectivity.[2]

  • Alkylating Agent: Highly reactive alkylating agents are more prone to react at the more nucleophilic oxygen atom. Using a less reactive alkylating agent (e.g., an alkyl bromide instead of an iodide) might improve N-selectivity.

  • Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored N-alkylated product over the kinetically favored O-alkylated product.

Q3: What are the best practices for setting up the reaction to ensure reproducibility and safety?

A3:

  • Anhydrous Conditions: When using strong bases like sodium hydride (NaH), it is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon). NaH reacts violently with water.

  • Order of Addition: Typically, the amide is dissolved in the anhydrous solvent, and the base is added portion-wise at a controlled temperature (often 0 °C) to manage any exothermic reaction and hydrogen gas evolution. The alkylating agent is then added, sometimes after stirring the amide-base mixture for a period to ensure complete deprotonation.

  • Monitoring the Reaction: The progress of the reaction should be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for the consumption of starting material and the formation of products and byproducts.

Q4: Can Phase-Transfer Catalysis (PTC) be used for the alkylation of this compound?

A4: Yes, Phase-Transfer Catalysis (PTC) is an excellent method for N-alkylation of amides and can offer several advantages.[3][4] It allows for the use of less hazardous and more economical inorganic bases like potassium carbonate or potassium hydroxide in a biphasic system.[3] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is commonly used as the catalyst to shuttle the deprotonated amide from the solid or aqueous phase to the organic phase where it reacts with the alkylating agent. This method can lead to high yields and can sometimes be performed under milder conditions, even without an organic solvent.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Base is too weak.2. Poor solubility of reactants or base.3. Reaction temperature is too low.4. Alkylating agent is not reactive enough.5. Steric hindrance from the tert-butyl group.1. Switch to a stronger base like Sodium Hydride (NaH).2. Change to a more suitable solvent (e.g., DMF, THF, Acetonitrile).3. Increase the reaction temperature and monitor for decomposition.4. Use a more reactive alkylating agent (e.g., from R-Cl to R-Br or R-I).5. Increase reaction time and/or temperature. Consider using a less hindered alkylating agent if possible.
Formation of O-Alkylated Byproduct 1. Reaction conditions favor O-alkylation.2. Use of a highly reactive alkylating agent.1. Use a polar aprotic solvent (DMF, THF).2. Consider using a base with a "softer" counter-ion.3. Use a less reactive alkylating agent.
Elimination of the Alkyl Halide 1. The alkyl halide is secondary or tertiary.2. The base is too strong or sterically hindered.3. High reaction temperature.1. This method works best with primary alkyl halides.2. Use a milder base and/or lower the reaction temperature.
Difficulty in Product Purification 1. Unreacted starting materials co-elute with the product.2. Formation of closely related byproducts.1. Optimize the reaction to drive it to completion.2. Adjust reaction conditions (solvent, temperature, base) to minimize byproduct formation.

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride (Strong Base)

This protocol is suitable for a wide range of primary alkyl halides.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) via syringe to achieve a concentration of approximately 0.2-0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water or saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol is a milder and often more sustainable alternative.[6]

  • Reactant Preparation: To a reaction vial, add this compound (1.0 eq.), potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄, 2.0 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Solvent Addition: Add acetonitrile or toluene to the vial to achieve the desired concentration (e.g., 0.2 M).

  • Addition of Alkylating Agent: Add the primary alkyl halide (1.2 eq.) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at a set temperature (e.g., 50-70 °C) for the required time (typically 12-48 hours), monitoring the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical parameters for N-alkylation of secondary amides, which can be used as a starting point for optimizing the alkylation of this compound.

Table 1: Strong Base Conditions

ParameterConditionComments
Base Sodium Hydride (NaH)Highly effective but requires anhydrous conditions and careful handling.
Solvent DMF, THFGood solvents for dissolving the amide and its sodium salt.
Temperature 0 °C to 80 °CDeprotonation is often done at 0 °C, followed by heating for the alkylation step.
Stoichiometry Amide:Base:Alkyl Halide = 1:1.2:1.1A slight excess of base and alkylating agent is common.

Table 2: Phase-Transfer Catalysis (PTC) Conditions

ParameterConditionComments
Base K₂CO₃, K₃PO₄Safer and more economical than NaH.[6]
Catalyst Tetrabutylammonium Bromide (TBAB)A common and effective phase-transfer catalyst.[2]
Solvent Acetonitrile, TolueneBiphasic system where the reaction occurs in the organic phase.
Temperature 50 °C to 70 °CGenerally requires heating for a prolonged period.
Stoichiometry Amide:Base:Catalyst:Alkyl Halide = 1:2:0.1:1.2A catalytic amount of PTC is sufficient.

Visual Guides

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amide N-(tert-Butyl)-2- chloroacetamide Deprotonation Deprotonation (0°C to RT) Amide->Deprotonation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Deprotonation Base Base (e.g., NaH) Base->Deprotonation Alkylation Add Alkyl Halide & Heat (50-80°C) Deprotonation->Alkylation Quench Quench Reaction Alkylation->Quench Monitor by TLC/LC-MS Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Workflow for N-alkylation using a strong base.

Troubleshooting_Logic Start Low Yield? Base Is the base strong enough? (e.g., NaH) Start->Base Yes Side_Product O-Alkylation? Start->Side_Product No Solubility Are reactants soluble? Base->Solubility Yes Optimize Optimize Conditions Base->Optimize No, change base Temp Is temperature high enough? Solubility->Temp Yes Solubility->Optimize No, change solvent Temp->Optimize No, increase temp Success Successful Reaction Temp->Success Yes Solvent_Choice Use polar aprotic solvent? (DMF, THF) Side_Product->Solvent_Choice Yes Side_Product->Success No Solvent_Choice->Optimize No, change solvent Solvent_Choice->Success Yes

Caption: Troubleshooting logic for low yield in N-alkylation.

References

Troubleshooting incomplete cysteine alkylation with N-(tert-Butyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cysteine alkylation using N-(tert-Butyl)-2-chloroacetamide. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a sulfhydryl-reactive alkylating agent used to modify cysteine residues in proteins and peptides. The reactive chloroacetyl group undergoes a nucleophilic substitution reaction with the thiol group of a reduced cysteine, forming a stable thioether bond. This process, known as carbamidomethylation, effectively "caps" the cysteine residue, preventing the re-formation of disulfide bonds. This is a crucial step in many proteomics workflows to ensure proteins remain in a reduced and linearized state for enzymatic digestion and mass spectrometry analysis.[1] The tert-butyl group adds a specific mass to the cysteine residue, which can be useful in certain mass spectrometry applications.

Q2: Why is my cysteine alkylation with this compound incomplete?

Several factors can lead to incomplete alkylation. The most common reasons include:

  • Incomplete Reduction of Disulfide Bonds: Alkylation can only occur on free thiol groups. If the initial reduction step using reagents like DTT or TCEP is inefficient, disulfide bonds will remain, and those cysteine residues will not be available for alkylation.

  • Suboptimal pH: The alkylation reaction is pH-dependent. The thiol group of cysteine needs to be in its more nucleophilic thiolate form (-S⁻), which is favored at a pH above the pKa of the cysteine thiol group (around 8.0-8.5).[2]

  • Insufficient Reagent Concentration: The concentration of this compound may be too low to drive the reaction to completion, especially with high concentrations of protein.

  • Inadequate Reaction Time or Temperature: The reaction may not have had enough time to proceed to completion. While higher temperatures can speed up the reaction, they can also increase the risk of side reactions.[3]

  • Reagent Degradation: Solutions of haloacetamides can be sensitive to light and hydrolysis. It is recommended to prepare solutions fresh before use.[2]

  • Steric Hindrance: The bulky tert-butyl group of this compound may slow down the reaction rate compared to smaller alkylating agents like iodoacetamide or chloroacetamide, especially for sterically hindered cysteine residues within a protein's structure.[4]

Q3: How can I detect and confirm incomplete alkylation?

Mass spectrometry (MS) is the primary method for assessing alkylation efficiency. By analyzing the peptide mass spectra, you can identify peptides containing unmodified cysteine residues. In your database search, you should set the carbamidomethylation of cysteine as a variable modification. This will allow the identification of both alkylated and unalkylated cysteine-containing peptides. The relative abundance of these species can be used to estimate the percentage of alkylation completion.

Q4: What are the common "off-target" modifications with this compound?

While this compound is primarily reactive towards cysteine thiols, off-target modifications can occur, especially under non-optimal conditions. These can include the alkylation of other nucleophilic amino acid residues. Although less reactive than its iodoacetamide counterpart, chloroacetamide can still modify:

  • Methionine: The thioether side chain of methionine can be alkylated. Studies have shown that chloroacetamide can cause a significant increase in methionine oxidation compared to iodoacetamide.[5][6]

  • Lysine: The ε-amino group of lysine can be alkylated, particularly at higher pH values.[1]

  • Histidine: The imidazole ring of histidine can be a target for alkylation.

  • Aspartate and Glutamate: The carboxyl groups of these acidic residues can be modified.

  • Peptide N-terminus: The free amino group at the N-terminus of a peptide can also be alkylated.[3]

Q5: How can I minimize off-target modifications?

To improve the specificity of the alkylation reaction:

  • Control the pH: Maintain the reaction pH in the optimal range of 7.5-8.5.

  • Optimize Reagent Concentration: Use the lowest concentration of this compound that provides complete cysteine alkylation. This may require some empirical optimization for your specific sample.

  • Control Reaction Time and Temperature: Avoid prolonged reaction times and elevated temperatures. A typical starting point is 30 minutes at room temperature in the dark.[3]

  • Quench the Reaction: After the desired incubation time, quench any remaining this compound by adding a thiol-containing reagent like DTT or L-cysteine.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues with incomplete cysteine alkylation.

Symptom Potential Root Cause Recommended Solution
High percentage of unalkylated cysteines in MS data. Incomplete reduction of disulfide bonds. Increase the concentration of the reducing agent (e.g., DTT to 10-20 mM). Ensure fresh reducing agent solution is used. Increase the reduction incubation time (e.g., to 60 minutes) and/or temperature (e.g., 56°C).
Suboptimal pH of the reaction buffer. Verify the pH of your buffer is between 7.5 and 8.5 during the alkylation step. Buffers like Tris-HCl or ammonium bicarbonate at this pH range are commonly used.[2]
Insufficient this compound concentration. Increase the molar excess of the alkylating agent over the reducing agent. A 2-5 fold molar excess is a common starting point.
Degraded this compound. Prepare a fresh solution of this compound immediately before use and protect it from light.[2]
Short reaction time, potentially due to steric hindrance. Increase the alkylation reaction time (e.g., to 45-60 minutes) to account for the bulkier tert-butyl group.
Presence of off-target modifications (e.g., on methionine, lysine). pH is too high. Lower the pH to be closer to 7.5-8.0 to decrease the reactivity of other nucleophiles like lysine.
Excessive concentration of this compound. Reduce the concentration of the alkylating agent to the minimum required for complete cysteine alkylation.
Prolonged reaction time or elevated temperature. Reduce the incubation time and perform the reaction at room temperature.
Poor protein/peptide recovery after alkylation. Precipitation of proteins due to solvent incompatibility. Ensure that the final concentration of any organic solvent used to dissolve the this compound is compatible with your protein sample.
Adsorption of sample to tube walls. Use low-protein-binding microcentrifuge tubes.

Experimental Protocols

Standard In-Solution Reduction and Alkylation Protocol

This protocol is a general guideline and may require optimization for your specific protein sample.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)

  • Reducing agent stock solution (e.g., 500 mM DTT in water, prepared fresh)

  • This compound (solid)

  • Alkylation buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Quenching solution (e.g., 500 mM DTT in water)

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Protein Solubilization: Ensure your protein sample is fully solubilized in the denaturation buffer.

  • Reduction: Add the reducing agent stock solution to a final concentration of 10 mM. Incubate at 56°C for 30-60 minutes.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation:

    • Immediately before use, prepare a fresh stock solution of this compound (e.g., 500 mM in the alkylation buffer).

    • Add the this compound stock solution to the reduced protein sample to a final concentration of 25-50 mM.

    • Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching: Add the quenching solution to a final concentration of 20 mM to consume any excess this compound. Incubate for 15 minutes at room temperature.

  • Downstream Processing: The sample is now ready for buffer exchange, digestion, and mass spectrometry analysis.

Visualizations

Cysteine Alkylation Workflow

G cluster_0 Sample Preparation cluster_1 Downstream Analysis A Protein Sample in Denaturing Buffer B Reduction of Disulfide Bonds (e.g., DTT, TCEP) A->B C Alkylation of Cysteines (this compound) B->C D Quenching of Excess Reagent C->D E Buffer Exchange / Cleanup D->E F Enzymatic Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G

Caption: A typical workflow for protein sample preparation involving reduction and alkylation prior to mass spectrometry.

Troubleshooting Decision Tree for Incomplete Alkylation

G Start Incomplete Alkylation Observed in MS Data CheckReduction Was the reduction step complete? Start->CheckReduction CheckAlkylationCond Were alkylation conditions optimal? CheckReduction->CheckAlkylationCond Yes OptimizeReduction Increase reducing agent concentration/time/temperature CheckReduction->OptimizeReduction No CheckReagents Are reagents fresh and correctly prepared? CheckAlkylationCond->CheckReagents Yes OptimizeAlkylation Adjust pH (7.5-8.5), increase reagent concentration, or increase reaction time CheckAlkylationCond->OptimizeAlkylation No PrepareFresh Prepare fresh reducing and alkylating agent solutions CheckReagents->PrepareFresh No Success Alkylation Complete CheckReagents->Success Yes OptimizeReduction->Success OptimizeAlkylation->Success PrepareFresh->Success

Caption: A decision tree to guide troubleshooting efforts for incomplete cysteine alkylation.

References

Technical Support Center: Minimizing Off-Target Reactions of N-(tert-Butyl)-2-chloroacetamide in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(tert-Butyl)-2-chloroacetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target reactions during proteomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its intended applications in proteomics?

This compound is a cysteine-reactive alkylating agent. Its primary function in proteomics is to covalently modify the thiol group of cysteine residues, a process known as carbamidomethylation. This modification is essential after the reduction of disulfide bonds to prevent them from reforming, ensuring proteins remain in a linearized state for effective enzymatic digestion and subsequent analysis by mass spectrometry. The tert-butyl group is a bulky substituent that may influence its reactivity and specificity compared to other chloroacetamide and iodoacetamide reagents.

Q2: What are the primary off-target reactions associated with chloroacetamide-based alkylating agents?

While this compound is designed to be specific for cysteine residues, its parent compound, 2-chloroacetamide (CAA), is known to have off-target reactivity. The most significant of these is the oxidation of methionine residues.[1][2][3] Although CAA generally shows lower off-target alkylation on other nucleophilic residues (like lysine, histidine, and the N-terminus) compared to iodoacetamide (IAA), the potential for these side reactions still exists, particularly under non-optimal reaction conditions.[1][4] Due to the chemical similarity, it is crucial to be aware of these potential side reactions when using this compound.

Q3: How might the tert-butyl group on this compound affect its reactivity and off-target effects?

The bulky tert-butyl group introduces steric hindrance, which can affect the reactivity of the molecule.[5][6] Theoretically, this could lead to:

  • Increased Specificity: The bulky group may hinder the reagent's access to more sterically crowded nucleophilic sites on proteins, potentially reducing off-target alkylation compared to the smaller 2-chloroacetamide.

  • Slower Reaction Kinetics: The steric bulk might slow down the reaction rate with cysteine residues. This could necessitate optimization of incubation times or reagent concentrations to ensure complete alkylation.

It is important to note that direct comparative studies on the off-target effects of this compound are limited in the available scientific literature. Therefore, these potential effects are based on general chemical principles.

Q4: How does this compound compare to iodoacetamide (IAA)?

Based on studies of its parent compound, 2-chloroacetamide, this compound is expected to offer a different profile of off-target reactions compared to IAA:

  • Reduced Off-Target Alkylation: It is likely to cause less off-target alkylation on residues such as lysine, histidine, aspartic acid, glutamic acid, and the peptide N-terminus.[1][4]

  • Increased Methionine Oxidation: A significant drawback is the potential for a much higher rate of methionine oxidation.[1][2][3]

The choice between an iodoacetamide-based and a chloroacetamide-based reagent will depend on the specific goals of the experiment and which off-target modifications are more tolerable for the subsequent analysis.

Troubleshooting Guides

Problem 1: High levels of methionine oxidation are observed in my mass spectrometry data.

  • Possible Cause: This is a known side effect of 2-chloroacetamide and likely this compound.[1][2][3] The reaction conditions may be too harsh, or the reagent concentration may be too high.

  • Solutions:

    • Optimize Reagent Concentration: Use the lowest concentration of this compound that still provides complete cysteine alkylation. This may require a concentration optimization experiment.

    • Control Reaction Time and Temperature: Perform the alkylation step at room temperature and for the minimum time required for complete cysteine modification (e.g., start with 30 minutes). Avoid elevated temperatures.

    • Consider an Alternative Reagent: If methionine oxidation is a critical issue for your study, consider using iodoacetamide, but be mindful of its higher propensity for off-target alkylation on other residues.

    • Data Analysis: Include methionine oxidation as a variable modification in your database search to account for its presence.

Problem 2: Incomplete alkylation of cysteine residues is detected.

  • Possible Cause:

    • Insufficient Reagent Concentration: The molar excess of the alkylating agent over total thiols may be too low.

    • Degraded Reagent: this compound solutions should be prepared fresh and protected from light, as they can degrade over time.

    • Incomplete Reduction: The initial reduction of disulfide bonds may have been incomplete.

    • Steric Hindrance: The bulky tert-butyl group may slow down the reaction, requiring longer incubation times or slightly harsher conditions to achieve complete alkylation.[5][6]

  • Solutions:

    • Ensure Complete Reduction: Use a fresh solution of a reducing agent like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) and ensure sufficient incubation time and temperature for complete reduction of disulfide bonds.

    • Use Fresh Reagent: Always prepare this compound solutions immediately before use.

    • Optimize Alkylation Conditions: Increase the incubation time (e.g., to 45-60 minutes) or perform a titration to find the optimal concentration of the alkylating agent.

Problem 3: Off-target alkylation on other amino acid residues (e.g., lysine, histidine) is observed.

  • Possible Cause:

    • Incorrect pH: The reaction buffer pH may be too high, which can deprotonate other nucleophilic side chains, making them more reactive.

    • Excessive Reagent Concentration: A very high concentration of the alkylating agent can lead to less specific reactions.

    • Prolonged Reaction Time: Extended incubation times can increase the chance of off-target modifications.

  • Solutions:

    • Maintain Optimal pH: Keep the pH of the reaction buffer in the range of 7.5-8.5 for optimal cysteine alkylation.

    • Titrate Reagent Concentration: Determine the lowest effective concentration of this compound.

    • Optimize Incubation Time: Use the shortest incubation time that results in complete cysteine alkylation.

    • Quench the Reaction: After the desired incubation period, quench the excess alkylating agent by adding a thiol-containing compound like DTT or L-cysteine.

Data Presentation

Feature2-Chloroacetamide (CAA)Iodoacetamide (IAA)Reference(s)
Cysteine Alkylation Efficiency~97%~99%[3]
Methionine OxidationUp to 40%2-5%[1][2][3]
N-terminal AlkylationLowerHigher[1][3]
Other Off-Target Alkylations (Lys, His, Asp, Glu)LowerHigher[1][4]

Experimental Protocols

Standard Protocol for Protein Reduction and Alkylation with this compound

This protocol is a general guideline and may require optimization for your specific sample type and experimental goals.

  • Protein Solubilization and Denaturation:

    • Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5).

  • Reduction of Disulfide Bonds:

    • Add a fresh solution of Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 30-60 minutes.

    • Cool the sample to room temperature.

  • Alkylation of Cysteine Residues:

    • Prepare a fresh stock solution of this compound (e.g., 200 mM in the denaturation buffer). Protect the solution from light.

    • Add the this compound solution to the protein sample to a final concentration of 20-40 mM. Note: Due to the potential for slower reaction kinetics from the tert-butyl group, a concentration at the higher end of the typical range for chloroacetamides may be a good starting point for optimization.

    • Incubate in the dark at room temperature for 30-45 minutes. Note: An initial incubation time of 45 minutes is recommended to account for potential steric hindrance.

  • Quenching of Excess Alkylating Reagent:

    • Add DTT to a final concentration of 20 mM to quench any remaining this compound.

    • Incubate at room temperature for 15 minutes.

  • Sample Preparation for Digestion:

    • Dilute the sample with a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the concentration of the denaturant (e.g., to < 1 M urea) to ensure the activity of the proteolytic enzyme (e.g., trypsin).

  • Enzymatic Digestion:

    • Add the protease (e.g., trypsin at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with an appropriate acid (e.g., formic acid to a final concentration of 1%) and desalt the peptides using a C18 StageTip or a similar solid-phase extraction method before LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation protein_extraction Protein Extraction & Solubilization reduction Reduction (e.g., 10 mM DTT, 56°C) protein_extraction->reduction alkylation Alkylation (Fresh N-(tert-Butyl)-2- chloroacetamide, RT, dark) reduction->alkylation quenching Quenching (e.g., 20 mM DTT) alkylation->quenching digestion Enzymatic Digestion (e.g., Trypsin) quenching->digestion cleanup Peptide Cleanup (e.g., C18 Desalting) digestion->cleanup lc_ms LC-MS/MS Analysis cleanup->lc_ms data_analysis Data Analysis (Database Search) lc_ms->data_analysis troubleshooting_guide cluster_solutions_met_ox Solutions for Met Oxidation cluster_solutions_incomplete_alk Solutions for Incomplete Alkylation cluster_solutions_off_target Solutions for Off-Target Alkylation start Problem Detected in MS Data high_met_ox High Methionine Oxidation? start->high_met_ox Yes incomplete_alk Incomplete Cysteine Alkylation? start->incomplete_alk No sol_met_ox_1 Decrease Reagent Concentration high_met_ox->sol_met_ox_1 sol_met_ox_2 Reduce Incubation Time/Temp high_met_ox->sol_met_ox_2 sol_met_ox_3 Consider Using IAA high_met_ox->sol_met_ox_3 off_target_alk Other Off-Target Alkylation? incomplete_alk->off_target_alk No sol_inc_alk_1 Ensure Complete Reduction incomplete_alk->sol_inc_alk_1 Yes sol_inc_alk_2 Use Fresh Reagent incomplete_alk->sol_inc_alk_2 Yes sol_inc_alk_3 Increase Incubation Time/Concentration incomplete_alk->sol_inc_alk_3 Yes sol_off_target_1 Maintain pH 7.5-8.5 off_target_alk->sol_off_target_1 Yes sol_off_target_2 Optimize Reagent Concentration off_target_alk->sol_off_target_2 Yes sol_off_target_3 Quench Reaction off_target_alk->sol_off_target_3 Yes

References

Technical Support Center: N-(tert-Butyl)-2-chloroacetamide Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of N-(tert-Butyl)-2-chloroacetamide in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by the following factors:

  • pH: The compound is susceptible to both acid- and base-catalyzed hydrolysis.

  • Solvent: The polarity of the solvent and the presence of nucleophiles can affect the degradation rate.

  • Temperature: Higher temperatures generally accelerate the rate of degradation.

  • Presence of Nucleophiles: Nucleophiles other than water or hydroxide ions can react with the compound, leading to the substitution of the chlorine atom.[1]

Q2: What are the expected degradation products of this compound?

Based on studies of similar chloroacetamide compounds, the primary degradation pathway is hydrolysis, which involves the substitution of the chlorine atom.[2][3]

  • Under basic conditions: The primary degradation product is expected to be N-(tert-Butyl)-2-hydroxyacetamide, formed via a bimolecular nucleophilic substitution (SN2) reaction. Amide cleavage is also a possibility in some cases.[2][3]

  • Under acidic conditions: Degradation can be more complex, potentially leading to both the substitution of the chlorine with a hydroxyl group and cleavage of the amide bond.[2][3]

Q3: In which common laboratory solvents is this compound soluble?

This compound is soluble in water and various organic solvents.[4] Specific solubility has been noted in dichloromethane, ethyl acetate, and methanol.[5][6]

Troubleshooting Guides

Issue 1: Unexpectedly rapid degradation of my this compound stock solution.

Possible Cause Troubleshooting Step
pH of the solvent: The solvent may be acidic or basic, even if not intentionally buffered.Check the pH of your solvent. If possible, use a buffered solution at a neutral pH (around 7) to minimize acid or base-catalyzed hydrolysis.
Presence of nucleophilic impurities in the solvent: Impurities with nucleophilic properties can accelerate degradation.Use high-purity, anhydrous solvents whenever possible. If aqueous solutions are necessary, use freshly prepared, high-purity water.
Elevated storage temperature: Storage at room temperature or higher can increase the degradation rate.Store stock solutions at a low temperature, such as 2-8°C, and protect from light.[5]

Issue 2: Inconsistent results in my experiments involving this compound.

Possible Cause Troubleshooting Step
Degradation during the experiment: The compound may be degrading over the course of your assay.Monitor the stability of this compound under your specific experimental conditions (e.g., buffer, temperature, duration). This can be done by analyzing aliquots of your experimental solution at different time points using a suitable analytical method like HPLC.
Reaction with other components in the experimental medium: Other reagents in your experiment may be acting as nucleophiles.Review the composition of your experimental medium for any potential nucleophiles. If possible, substitute these reagents with non-nucleophilic alternatives.

Quantitative Data Summary

Parameter Condition General Effect on Chloroacetamide Degradation Reference
Hydrolysis Acidic (e.g., 2 N HCl, 6 N HCl)Cleavage of both amide and ether groups can occur.[2][3]
Basic (e.g., 2 N NaOH)Primarily SN2 reaction leading to hydroxy-substituted derivatives; amide cleavage possible.[2][3]
Structural Effects N-substituentThe nature of the alkyl or alkoxyalkyl substituent can significantly influence reactivity and the reaction mechanism due to steric hindrance.[2][3]

Experimental Protocols

The following are generalized protocols for studying the stability and degradation of this compound. These should be optimized and validated for your specific experimental setup.

Protocol 1: Determination of Hydrolytic Degradation Rate

Objective: To determine the rate of hydrolysis of this compound at a given pH and temperature.

Materials:

  • This compound

  • Buffered solutions at desired pH values (e.g., pH 4, 7, 9)

  • Constant temperature water bath or incubator

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • In separate volumetric flasks, add the appropriate buffered solution.

  • Spike each flask with a known concentration of the this compound stock solution to achieve the desired final concentration.

  • Place the flasks in a constant temperature environment.

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Immediately quench the reaction if necessary (e.g., by neutralizing the pH or adding a suitable quenching agent).

  • Analyze the samples by a validated HPLC method to determine the concentration of remaining this compound.

  • Plot the natural logarithm of the concentration of this compound versus time to determine the first-order rate constant (k) from the slope of the line.

  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the major degradation products of this compound.

Materials:

  • Degraded samples of this compound (from Protocol 1)

  • LC-MS system with a suitable column (e.g., C18) and mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Reference standard for the expected degradation product (N-(tert-Butyl)-2-hydroxyacetamide), if available.

Procedure:

  • Inject the degraded samples into the LC-MS system.

  • Separate the components using a suitable gradient elution program.

  • Acquire mass spectra in both positive and negative ion modes.

  • Analyze the mass spectra to identify the molecular ions of potential degradation products. The expected mass of N-(tert-Butyl)-2-hydroxyacetamide (C6H13NO2) is approximately 131.09 g/mol .

  • Perform fragmentation analysis (MS/MS) on the potential degradation product peaks to confirm their structure.

  • If a reference standard is available, compare the retention time and mass spectrum of the suspected degradation product with that of the standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution of this compound spike Spike Buffers with Stock Solution stock->spike buffer Prepare Buffered Solutions (e.g., pH 4, 7, 9) buffer->spike incubate Incubate at Constant Temperature spike->incubate sample Withdraw Aliquots at Time Intervals incubate->sample hplc HPLC Analysis sample->hplc lcms LC-MS Analysis sample->lcms kinetics Determine Rate Constant and Half-life hplc->kinetics products Identify Degradation Products lcms->products

Caption: Experimental workflow for stability testing.

degradation_pathway reactant This compound product_base N-(tert-Butyl)-2-hydroxyacetamide reactant->product_base  Base-catalyzed  Hydrolysis (SN2) product_acid1 N-(tert-Butyl)-2-hydroxyacetamide reactant->product_acid1  Acid-catalyzed  Hydrolysis product_acid2 tert-Butylamine + Chloroacetic acid reactant->product_acid2  Acid-catalyzed  Amide Cleavage

Caption: Potential degradation pathways.

troubleshooting_logic start Unexpected Degradation or Inconsistent Results check_ph Check pH of Solvent/ Reaction Medium start->check_ph check_impurities Check for Nucleophilic Impurities start->check_impurities check_temp Verify Storage and Experimental Temperature start->check_temp monitor_stability Monitor Stability Over Time (HPLC) start->monitor_stability adjust_ph Adjust to Neutral pH or Use Buffer check_ph->adjust_ph use_high_purity Use High-Purity, Anhydrous Solvents check_impurities->use_high_purity store_cold Store at 2-8°C, Protect from Light check_temp->store_cold modify_conditions Modify Experimental Conditions if Unstable monitor_stability->modify_conditions

Caption: Troubleshooting decision tree.

References

Technical Support Center: Effective Quenching of N-(tert-Butyl)-2-chloroacetamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(tert-Butyl)-2-chloroacetamide. Here, you will find detailed information on effectively quenching reactions involving this reagent to ensure the purity and yield of your target compounds.

Troubleshooting Guides

Issue 1: Incomplete Quenching of the Reaction

Symptom: You observe the presence of unreacted this compound in your crude product by TLC, LC-MS, or NMR analysis after the workup.

Cause: The quenching agent was not sufficiently reactive or was not used in a sufficient excess to consume all the remaining electrophile.

Solution:

  • Choice of Quenching Agent: Select a quenching agent with high nucleophilicity. Thiols are generally more effective than amines for this purpose.

  • Stoichiometry: Use a 1.5 to 2-fold molar excess of the quenching agent relative to the initial amount of this compound.

  • Reaction Time: Allow for a sufficient reaction time for the quenching to go to completion. Monitoring the disappearance of the chloroacetamide by TLC or LC-MS is recommended.

  • Temperature: If the quenching reaction is sluggish at room temperature, consider gently warming the reaction mixture (e.g., to 40-50 °C) for a short period.

Issue 2: Difficulty in Removing the Quenching Agent or its Byproducts

Symptom: Your purified product is contaminated with the quenching agent or its adduct with this compound.

Cause: The quenching agent and its byproducts have similar solubility profiles to your desired product, making them difficult to separate by standard extraction or chromatography.

Solution:

  • For Thiol Quenchers:

    • Use a low molecular weight, volatile thiol like 1-propanethiol. The excess can be removed under reduced pressure.

    • The thioether byproduct can often be removed by column chromatography.

    • Alternatively, after quenching, an oxidative workup (e.g., with dilute hydrogen peroxide) can convert the excess thiol and thioether to more polar sulfoxides or sulfones, which are more easily removed by aqueous extraction.

  • For Amine Quenchers:

    • Use a primary or secondary amine that will form a water-soluble salt.

    • During the workup, perform an acidic wash (e.g., with 1M HCl) to protonate the excess amine and its adduct, transferring them to the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What are the most effective quenching agents for this compound reactions?

A1: Highly nucleophilic species are the most effective. The choice of quencher depends on the nature of your desired product and the reaction conditions.

  • Thiols: Mercaptoethanol, dithiothreitol (DTT), and cysteine are highly effective due to the high nucleophilicity of the thiolate anion. For easier removal during workup in organic synthesis, consider using a simple alkyl thiol like 1-propanethiol.

  • Amines: Primary or secondary amines such as piperidine or morpholine can be used. These are particularly useful if your desired product is not basic, as the excess amine and its adduct can be removed with an acidic wash.

  • Aqueous Base: Hydrolysis using an aqueous base (e.g., NaOH or K₂CO₃ solution) can also be employed to convert the chloroacetamide to the corresponding hydroxyacetamide. However, this method can be slower than using a nucleophilic scavenger.

Q2: How do I choose between a thiol and an amine as a quenching agent?

A2: The choice depends on the stability of your product and the planned purification strategy.

  • Use a thiol if:

    • Your product is sensitive to acidic conditions.

    • You need a very rapid and efficient quench.

  • Use an amine if:

    • Your product is stable to acidic washes.

    • You want to avoid the odor associated with thiols.

    • The resulting quenched adduct is easily separable from your product.

Q3: Can I use water to quench the reaction?

A3: While this compound will hydrolyze in water, the reaction is often slow, especially at neutral pH. For a rapid and complete quench of a significant excess of the reagent, a more nucleophilic scavenger is recommended. Adding a base will accelerate hydrolysis.

Q4: How can I monitor the completion of the quenching reaction?

A4: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture alongside a standard of this compound. The quench is complete when the spot corresponding to the starting material is no longer visible.

  • LC-MS: This is a more sensitive method. The reaction is complete when the peak corresponding to the mass of this compound is absent.

Data Presentation

The following table summarizes the relative reactivity of various nucleophiles with chloroacetamides, which can serve as a guide for selecting an appropriate quenching agent. Higher reactivity suggests a more efficient quench.

Quenching Agent CategoryExample QuencherRelative ReactivityNotes
Thiols CysteineHighThe thiolate anion is a potent nucleophile.
MercaptoethanolHighA commonly used and effective thiol quencher.
Dithiothreitol (DTT)Very HighOften used in biochemical applications to reduce disulfide bonds and quench alkylating agents.
Amines Primary AminesModerateLess nucleophilic than thiolates but effective.
Secondary AminesModerateReactivity is similar to primary amines.
Hydroxide Aqueous NaOHLow to ModerateReactivity is dependent on concentration and temperature.

Note: The reactivity is influenced by factors such as pH, solvent, and temperature. The data presented here is a qualitative guide based on general chemical principles and data from related systems.

Experimental Protocols

Protocol 1: Quenching with a Thiol

Objective: To quench excess this compound using an alkyl thiol followed by an extractive workup.

Methodology:

  • Cool the reaction mixture to 0-10 °C in an ice bath.

  • Add 1.5 equivalents of 1-propanethiol (relative to the initial amount of this compound) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Monitor the disappearance of this compound by TLC or LC-MS.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a 1M NaOH solution to remove the excess thiol.

  • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Quenching with a Secondary Amine

Objective: To quench excess this compound using a secondary amine followed by an acidic workup.

Methodology:

  • Cool the reaction mixture to 0-10 °C in an ice bath.

  • Add 2.0 equivalents of piperidine (relative to the initial amount of this compound) dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Monitor the disappearance of this compound by TLC or LC-MS.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane).

  • Wash the organic layer with 1M HCl (2 x volume of organic layer) to remove excess piperidine and the piperidine adduct.

  • Wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizations

Reaction and Quenching Pathways

Reaction_Quenching_Pathways cluster_main_reaction Main Reaction: N-Alkylation cluster_quenching Quenching of Excess Chloroacetamide Nucleophile Nucleophile Product Product Nucleophile->Product Reaction Chloroacetamide N-(tert-Butyl)-2- chloroacetamide Chloroacetamide->Product Excess_Chloroacetamide Excess N-(tert-Butyl)-2- chloroacetamide Thioether_Adduct Thioether Adduct (Water Insoluble) Excess_Chloroacetamide->Thioether_Adduct Quench Amine_Adduct Amine Adduct (Acid Soluble) Excess_Chloroacetamide->Amine_Adduct Quench Thiol_Quencher Thiol (e.g., R-SH) Thiol_Quencher->Thioether_Adduct Amine_Quencher Amine (e.g., R2NH) Amine_Quencher->Amine_Adduct

Caption: Reaction and quenching pathways for this compound.

Troubleshooting Workflow for Quenching Issues

Troubleshooting_Workflow start Quenching Issue Identified check_completeness Is the quench incomplete? (TLC/LC-MS) start->check_completeness increase_quencher Increase excess of quenching agent check_completeness->increase_quencher Yes check_removal Is there difficulty removing quencher/byproduct? check_completeness->check_removal No increase_time_temp Increase reaction time or temperature increase_quencher->increase_time_temp end Problem Resolved increase_time_temp->end thiol_workup For Thiols: - Use volatile thiol - Oxidative workup check_removal->thiol_workup Yes (Thiol) amine_workup For Amines: - Acidic wash check_removal->amine_workup Yes (Amine) thiol_workup->end amine_workup->end

Caption: A logical workflow for troubleshooting common quenching issues.

Technical Support Center: N-(tert-Butyl)-2-chloroacetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of N-(tert-Butyl)-2-chloroacetamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound?

The most common and effective method is the N-acylation of tert-butylamine with chloroacetyl chloride. This reaction typically involves a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acid chloride. A non-nucleophilic base, such as triethylamine, is generally used to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.[1][2]

Q2: My reaction yield is consistently low. What are the primary causes?

Low yields can stem from several factors. The most common issues include:

  • Presence of Moisture: Chloroacetyl chloride is highly reactive and readily hydrolyzes with water. This consumes the starting material and reduces the potential yield. Ensure all glassware is oven-dried and use anhydrous solvents.[3]

  • Improper Temperature Control: The reaction is exothermic. Running the reaction at elevated temperatures can lead to increased side reactions. Maintaining a low temperature (e.g., 0-5°C) is often crucial for minimizing byproducts.[4]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion or the formation of side products. A slight excess of the amine or ensuring a 1:1 molar ratio of the acylating agent to the amine is a common strategy.

  • Inefficient HCl Scavenging: The HCl generated during the reaction can protonate the starting tert-butylamine, rendering it non-nucleophilic. An insufficient amount of base (like triethylamine) will fail to neutralize the HCl, thereby stalling the reaction.

Q3: I'm observing significant side product formation. How can I minimize this?

Side product formation is often linked to the issues mentioned above. Key strategies to enhance selectivity include:

  • Strict Anhydrous Conditions: Use anhydrous solvents and reagents to prevent the hydrolysis of chloroacetyl chloride into chloroacetic acid.[3]

  • Controlled Reagent Addition: Add the chloroacetyl chloride dropwise to the solution of tert-butylamine and base at a low temperature. This helps to control the exotherm and maintain a low concentration of the highly reactive acylating agent, minimizing side reactions.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA). These bases will effectively scavenge HCl without competing with tert-butylamine as a nucleophile.[1]

Q4: What is the optimal method for purifying the final product?

A standard workup and purification procedure involves the following steps:

  • Quenching: The reaction mixture is typically quenched with water or a dilute aqueous acid to neutralize any remaining base and wash away water-soluble salts (e.g., triethylamine hydrochloride).

  • Extraction: The product is extracted from the aqueous phase using an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: The organic layer is washed sequentially with dilute acid, dilute base (like sodium bicarbonate solution to remove any chloroacetic acid impurity), and finally with brine to remove residual water.

  • Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Recrystallization/Distillation: The crude product can be further purified by recrystallization from a suitable solvent system or by vacuum distillation.

Q5: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A sample of the reaction mixture is spotted on a TLC plate alongside the starting materials (tert-butylamine and chloroacetyl chloride). The disappearance of the limiting reactant spot and the appearance of a new product spot indicate the progression of the reaction.

Troubleshooting Guide

The following table summarizes common issues, their probable causes, and recommended solutions to improve your synthesis of this compound.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive chloroacetyl chloride (hydrolyzed).2. Insufficient base to neutralize HCl.3. tert-butylamine is protonated and non-nucleophilic.1. Use fresh or newly distilled chloroacetyl chloride.2. Ensure at least one equivalent of a non-nucleophilic base is used.3. Check the pH of the reaction mixture; it should be basic.
Low Yield 1. Presence of water in reagents or solvent.2. Reaction temperature is too high.3. Inefficient workup leading to product loss.1. Use anhydrous solvents and dry all glassware thoroughly.[3]2. Maintain the reaction temperature between 0-5°C, especially during the addition of chloroacetyl chloride.[4]3. Ensure complete extraction and minimize transfers during workup.
Product is Contaminated with Starting Material 1. Incomplete reaction.2. Incorrect stoichiometry.1. Monitor the reaction with TLC until the limiting reagent is consumed.2. Use a slight excess of one reagent and ensure proper mixing.
Formation of a White Precipitate (Salt) 1. Triethylamine hydrochloride is forming as expected.2. Product is crashing out of solution.1. This is normal; the salt will be removed during the aqueous workup.2. If the product is insoluble in the reaction solvent, consider using a more suitable solvent.

Experimental Protocol

Below is a standard laboratory procedure for the synthesis of this compound.

Materials:

  • tert-Butylamine

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-butylamine (1.0 eq) and anhydrous dichloromethane.

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the flask to 0°C in an ice-water bath.

  • Dissolve chloroacetyl chloride (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or vacuum distillation to obtain pure this compound.

Visual Guides

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Combine tert-Butylamine, Triethylamine & Anhydrous DCM B 2. Cool to 0-5°C A->B C 3. Add Chloroacetyl Chloride (dropwise) B->C D 4. Stir at Room Temperature C->D E 5. Aqueous Wash (H₂O, NaHCO₃, Brine) D->E Proceed to Workup F 6. Extract with DCM E->F G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Evaporate Solvent G->H I 9. Purify Product (Recrystallization/Distillation) H->I

Caption: Workflow for this compound Synthesis.

Troubleshooting Logic Diagram

G Start Low Yield Issue Q1 Was the reaction run at 0-5°C? Start->Q1 A1_No No Q1->A1_No No A2_Yes Yes Q1->A2_Yes Yes A1_Yes Yes S1 Solution: Maintain low temperature to minimize side reactions. A1_No->S1 Q2 Were anhydrous solvents used? S1->Q2 A2_No No Q2->A2_No No A3_Yes Yes Q2->A3_Yes Yes A2_Yes->Q2 S2 Solution: Use anhydrous reagents and oven-dried glassware. A2_No->S2 Q3 Was at least 1 eq. of base used? S2->Q3 A3_No No Q3->A3_No No End Yield should improve. Q3->End Yes A3_Yes->Q3 S3 Solution: Use >=1 equivalent of base to neutralize HCl byproduct. A3_No->S3 S3->End

Caption: Troubleshooting guide for low yield issues.

References

Removing unreacted N-(tert-Butyl)-2-chloroacetamide from a sample

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removing Unreacted N-(tert-Butyl)-2-chloroacetamide from a Sample

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when trying to remove unreacted this compound from your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in removing unreacted this compound?

A1: The primary challenges in removing residual this compound stem from its physicochemical properties and reactivity. Key difficulties include:

  • Good Solubility: It is soluble in a wide range of organic solvents and also has some water solubility, which can make liquid-liquid extraction challenging.[1][2]

  • Reactivity: As an electrophilic alkylating agent, it can potentially react with certain purification media or solvents (e.g., nucleophilic solvents like methanol), especially under basic conditions, leading to the formation of new impurities.[3][4]

  • Similar Polarity: The polarity of this compound can be very similar to that of the desired product, making chromatographic separation difficult.

Q2: What are the key physical properties of this compound relevant to purification?

A2: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy.

PropertyValueSource(s)
Molecular Formula C₆H₁₂ClNO[1]
Molecular Weight 149.62 g/mol [2][5]
Appearance Colorless liquid or white crystalline solid[1]
Melting Point 27-28 °C or 82-83 °C[1][2]
Boiling Point 96 °C or 251.6 ± 23.0 °C (Predicted)[1][2]
Solubility Soluble in water and organic solvents such as Dichloromethane, Ethyl Acetate, and Methanol.[1][2]

Note: Discrepancies in reported melting and boiling points may be due to different crystalline forms or measurement conditions (e.g., atmospheric vs. reduced pressure).

Q3: Which purification techniques are most effective for removing this compound?

A3: A multi-step approach is often the most effective. The primary techniques include:

  • Aqueous Workup with a Quenching Agent: This involves washing the reaction mixture with an aqueous solution of a mild nucleophile to react with and extract the unreacted chloroacetamide.

  • Flash Column Chromatography: Silica gel chromatography is highly effective for separating compounds based on polarity.[4]

  • Recrystallization: If your desired product is a solid, recrystallization can be a very efficient method to obtain high-purity material.[6]

  • Scavenger Resins: Using a solid-phase scavenger resin (e.g., a resin-bound thiol or amine) can selectively bind to the unreacted electrophile, which is then simply filtered off.

Q4: How do I choose the right purification method for my specific product?

A4: The optimal method depends on the properties of your desired product. The workflow diagram below provides a decision-making framework to guide your choice.

G start Reaction Mixture Containing Product and Unreacted this compound workup Perform Aqueous Workup (Optional: with quenching agent) start->workup product_state Is the desired product a solid? polarity_diff Is there a significant polarity difference between product and starting material? product_state->polarity_diff  No recrystallize Purify via Recrystallization product_state->recrystallize Yes   chromatography Purify via Flash Column Chromatography polarity_diff->chromatography Yes   end_node Pure Product polarity_diff->end_node No (Consider derivatization or alternative synthesis) workup->product_state chromatography->end_node recrystallize->end_node

Decision workflow for selecting a purification method.

Troubleshooting Guides

This section provides solutions to common problems encountered during the removal of this compound.

ProblemProbable Cause(s)Recommended Solution(s)
Contamination remains after aqueous workup. - Insufficient number of washes.- The product and starting material have similar partitioning coefficients between the organic and aqueous phases.- Increase the number of aqueous washes (e.g., from 2 to 4).- During the workup, wash the organic layer with a dilute aqueous solution of sodium bisulfite or sodium thiosulfate to quench and help solubilize the unreacted chloroacetamide.[4][7]- Proceed to a secondary purification method like column chromatography or recrystallization.
Poor separation during column chromatography (overlapping peaks). - The chosen solvent system (eluent) has poor selectivity.- The column is overloaded with crude material.- Optimize the eluent: Use TLC to screen for a solvent system that provides the best separation (aim for a ΔRf of >0.2). A gradient elution from a non-polar to a more polar solvent system is often effective.- Reduce the load: Use a larger column or reduce the amount of crude material applied.- Consider a different stationary phase: If silica is not effective, consider using alumina or a reverse-phase (C18) column.
Product "oils out" or shows poor recovery during recrystallization. - The cooling process is too rapid.- The chosen solvent is not ideal (product is too soluble or not soluble enough).- The sample contains impurities that inhibit crystallization.- Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[6]- Solvent Screening: Test solubility in a range of solvents to find one where the product is soluble when hot but sparingly soluble when cold.[6]- Seed Crystals: Add a small, pure crystal of the product to the cooled solution to induce crystallization.[6]- Pre-purification: Pass the crude material through a short plug of silica gel to remove baseline impurities before attempting recrystallization.

Experimental Protocols

Protocol 1: Aqueous Workup with Quenching

This protocol is designed as the first purification step after the reaction is complete.

  • Reaction Quench: Cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Aqueous Wash 1 (Quenching): Transfer the diluted mixture to a separatory funnel. Add an equal volume of 10% aqueous sodium bisulfite solution to quench unreacted this compound.[4] Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate and drain the aqueous (bottom) layer.

  • Aqueous Wash 2 (Neutralization, if needed): If the reaction was run under acidic or basic conditions, wash with a saturated aqueous solution of sodium bicarbonate (for acidic reactions) or dilute HCl (for basic reactions).

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove the bulk of the dissolved water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

Protocol 2: Flash Column Chromatography on Silica Gel

This method is suitable for separating the product from this compound when there is a sufficient difference in polarity.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the desired product an Rf value of ~0.3 and separates it well from the spot corresponding to this compound.

  • Column Packing: Prepare a silica gel column using the selected eluent system.

  • Sample Loading: Dissolve the crude product from the workup in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.

  • Elution: Run the column by passing the eluent through the silica gel, using gentle positive pressure.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This protocol is ideal if your desired product is a solid and has different solubility properties from the unreacted starting material.

  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[6]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[6]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the surface.[6]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

Impact of pH on N-(tert-Butyl)-2-chloroacetamide alkylation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the alkylation efficiency of N-(tert-Butyl)-2-chloroacetamide. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of pH in this compound alkylation reactions?

The pH of the reaction medium is a critical parameter that dictates both the rate and specificity of alkylation reactions using this compound. The primary target for this reagent is often a nucleophilic group, such as a thiol on a cysteine residue in proteomics applications. The pH influences the nucleophilicity of the target molecule. For instance, the thiol group of cysteine needs to be in its deprotonated thiolate form to be highly reactive, a state favored at a pH above its pKa.

Q2: What is the optimal pH range for achieving high efficiency and specificity?

For the alkylation of sulfhydryl groups (e.g., cysteine residues in proteins), the optimal pH range is typically between 7.5 and 8.5.[1] Within this range, the target thiol groups are sufficiently deprotonated to be reactive, while minimizing the reactivity of other nucleophilic groups that could lead to side reactions.

Q3: What are the common side reactions observed when the pH is not optimal?

If the pH is too high (basic), other nucleophilic groups can become deprotonated and compete with the intended target. This can lead to off-target alkylation of amines (e.g., lysine residues, N-termini), imidazoles (histidine), and carboxylates (aspartate, glutamate).[1][2] Conversely, if the pH is too low (acidic), the nucleophilicity of the target group may be insufficient, leading to a slow or incomplete reaction.

Q4: Can this compound cause modifications other than direct alkylation?

Yes, particularly when compared to other alkylating agents like iodoacetamide. 2-Chloroacetamide has been observed to cause a significant increase in the oxidation of methionine residues in proteins.[3][4] While it is generally associated with a lower level of off-target alkylation compared to iodoacetamide, the potential for methionine oxidation should be considered during data analysis.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Alkylation Yield Suboptimal pH: The pH may be too low, reducing the nucleophilicity of the target molecule.Ensure the reaction buffer is within the optimal pH range of 7.5-8.5 for thiol alkylation. Verify the pH of your buffer before starting the reaction.
Degraded Reagent: this compound solutions can be sensitive to light and hydrolysis.[1]Prepare fresh solutions of the alkylating agent immediately before use and protect them from light.[1][2]
Incomplete Reduction (for Cysteine Alkylation): If the target is a cysteine residue that was part of a disulfide bond, incomplete reduction will result in a lower yield of alkylated product.Ensure complete reduction of disulfide bonds by using a sufficient concentration of a reducing agent like DTT or TCEP prior to alkylation.[1]
Presence of Unexpected Byproducts pH is too high: Elevated pH increases the reactivity of other nucleophilic groups, leading to off-target alkylation.[1][2]Maintain the reaction pH strictly within the 7.5-8.5 range. Consider quenching the reaction after a defined period to prevent further side reactions.
Excessive Concentration of Alkylating Agent: Using a large excess of this compound can drive reactions with less reactive nucleophiles.[1]Use the lowest concentration of the reagent that still provides complete alkylation of the target. A typical starting point is a 10-20 mM final concentration.[1]
Prolonged Reaction Time or Elevated Temperature: Longer reaction times and higher temperatures can promote side reactions.[5]Optimize the incubation time and temperature for your specific application. For many standard protocols, incubation for 30 minutes at room temperature is sufficient.[2]
Inconsistent Results Buffer Incompatibility: The choice of buffer can sometimes influence the reaction.Use standard, well-characterized buffers such as ammonium bicarbonate or triethylammonium bicarbonate.[2]
Variability in Reagent Quality: Different batches or suppliers of this compound may have varying purity.If possible, test different lots of the reagent. The deleterious effects of 2-chloroacetamide on methionine oxidation have been observed across different suppliers.[3]

Experimental Protocols

General Protocol for Alkylation of a Thiol-Containing Molecule

This protocol provides a general guideline and should be optimized for your specific application.

  • Preparation of the Reaction Buffer: Prepare a 100 mM solution of ammonium bicarbonate and adjust the pH to 8.0.

  • Preparation of the Target Molecule Solution: Dissolve the thiol-containing molecule in the reaction buffer to the desired concentration.

  • (If applicable) Reduction of Disulfide Bonds: For protein samples, add a reducing agent such as TCEP to a final concentration of 5 mM and incubate at 37°C for 30 minutes.

  • Preparation of this compound Solution: Immediately before use, prepare a stock solution of this compound in the reaction buffer.

  • Alkylation Reaction: Add the this compound stock solution to the target molecule solution to achieve the desired final concentration (e.g., 20 mM).

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature, protected from light.[2]

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a thiol-containing reagent like DTT or by acidification.

  • Downstream Processing: Proceed with your intended downstream analysis, such as mass spectrometry.

Visualizations

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Buffer Prepare Buffer (pH 7.5-8.5) Prep_Target Dissolve Target Molecule Prep_Buffer->Prep_Target Reduction Reduction Step (if necessary) Prep_Target->Reduction Prep_Alkylating_Agent Prepare Fresh Alkylating Agent Alkylation Add Alkylating Agent & Incubate Prep_Alkylating_Agent->Alkylation Reduction->Alkylation Quench Quench Reaction Alkylation->Quench Analysis Downstream Analysis (e.g., LC-MS) Quench->Analysis

Caption: A generalized experimental workflow for alkylation reactions.

pH_Impact cluster_ph Reaction pH cluster_outcomes Reaction Outcomes Low_pH Low pH (< 7) Slow_Reaction Slow/Incomplete Reaction Low_pH->Slow_Reaction Optimal_pH Optimal pH (7.5-8.5) Specific_Alkylation High Yield & Specificity Optimal_pH->Specific_Alkylation High_pH High pH (> 9) Side_Reactions Off-Target Alkylation (Amines, Carboxylates) High_pH->Side_Reactions

Caption: The impact of pH on the outcomes of the alkylation reaction.

References

Validation & Comparative

Comparing N-(tert-Butyl)-2-chloroacetamide to other haloacetamide reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fields of proteomics, chemical biology, and drug development, the precise modification of cysteine residues is a fundamental technique. Haloacetamides are a prominent class of electrophilic reagents used for this purpose, enabling everything from protein identification to the design of targeted covalent inhibitors. This guide provides an objective comparison of N-(tert-Butyl)-2-chloroacetamide with other common haloacetamide reagents, supported by experimental data, to inform the selection of the optimal tool for specific research applications.

Introduction to Haloacetamide Reagents

Haloacetamides are alkylating agents that form stable, irreversible thioether bonds with the sulfhydryl group of cysteine residues.[][2] This reaction, known as S-alkylation, is crucial for preventing the re-formation of disulfide bonds after protein reduction, a standard step in sample preparation for mass spectrometry.[3] Furthermore, the reactivity of the haloacetamide "warhead" is widely exploited in the development of covalent inhibitors that target cysteine residues in enzyme active sites.[4][5][6]

The general structure consists of an acetamide backbone with a halogen (Iodo-, Bromo-, or Chloro-) at the alpha-carbon. The reactivity and specificity of these reagents can be tuned by altering both the halogen and the substituents on the amide nitrogen. This compound is one such variant, where the bulky tert-butyl group influences its chemical behavior.[7]

Chemical Properties and Reactivity Overview

The primary mechanism for cysteine alkylation by haloacetamides is a bimolecular nucleophilic substitution (SN2) reaction.[3][8] The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the cysteine thiol is deprotonated to the more nucleophilic thiolate anion.[8]

The reactivity of haloacetamides is largely governed by two factors:

  • The Halogen Leaving Group: The stability of the halide ion as a leaving group dictates the reaction rate. The established order of reactivity is: Iodoacetamide > Bromoacetamide > Chloroacetamide .[9][10]

  • N-Substituents: Groups attached to the amide nitrogen can influence reactivity through steric and electronic effects. The tert-butyl group in this compound, for instance, provides significant steric hindrance around the reaction center, which can modulate its reactivity and selectivity.[7]

Below is a summary of the key chemical properties of this compound and other common haloacetamides.

PropertyThis compoundIodoacetamide (IAA)BromoacetamideChloroacetamide (CAA)
Molecular Formula C₆H₁₂ClNOC₂H₄INOC₂H₄BrNOC₂H₄ClNO
Molecular Weight 149.62 g/mol [11]184.96 g/mol [12]137.96 g/mol 93.51 g/mol
Relative Reactivity Low to ModerateVery High[8]High[8][13]Low[10][13]
Primary Target Cysteine Thiol Groups[7]Cysteine Thiol Groups[2][12]Cysteine Thiol Groups[8]Cysteine Thiol Groups[10]

Performance Comparison in Cysteine Alkylation

The choice of a haloacetamide reagent involves a trade-off between reaction speed, specificity, and the potential for off-target modifications.

Reactivity vs. Specificity

Iodoacetamide (IAA) is the most widely used alkylating agent due to its high reactivity, which ensures rapid and complete alkylation of cysteine residues.[14][15] However, this high reactivity comes at the cost of specificity. IAA is well-documented to cause off-target alkylation of other nucleophilic amino acid residues, including methionine, histidine, and lysine, especially at higher pH or reagent concentrations.[8][16][17]

Chloroacetamide (CAA) sits at the other end of the spectrum. It is significantly less reactive than IAA but offers superior specificity for cysteine, resulting in fewer undesirable side reactions.[10][13] This makes it a better choice for applications where minimizing off-target modifications is critical. However, studies have shown that CAA can lead to a significant increase in the oxidation of methionine residues compared to IAA.[14][15]

Bromoacetamide offers a compromise between the two, with reactivity comparable to iodoacetamide but with potentially higher residue specificity.[8][13] This can lead to more homogenous products, which is advantageous in sensitive proteomics studies and for developing covalent inhibitors.[13]

This compound combines the lower reactivity of the chloroacetamide backbone with the steric bulk of a tert-butyl group. This steric hindrance can further enhance selectivity by restricting access to the electrophilic center, potentially favoring reactions with more accessible or highly reactive cysteine residues while minimizing off-target reactions.[7]

Side Reactions and Off-Target Effects

Undesired modifications can complicate data analysis and lead to incorrect protein identifications. The table below summarizes the known off-target effects of common haloacetamides.

ReagentCommon Side Reactions & Off-Target EffectsReferences
Iodoacetamide (IAA) Alkylation of methionine, histidine, lysine, and protein N-termini. Can cause prominent neutral loss during mass spectrometry, decreasing identification rates of methionine-containing peptides.[8][9][16][17][18]
Bromoacetamide Alkylation of other nucleophilic residues is possible but generally reported to be less frequent than with IAA, leading to higher product homogeneity.[8][13]
Chloroacetamide (CAA) Significantly increases oxidation of methionine residues (up to 40% of Met-containing peptides). Can also increase oxidation of tryptophan.[10][14][15]
N-substituted Acetamides Side reaction profiles are influenced by the N-substituent. For example, N,N-dimethyl chloroacetamide is more reactive than N-methyl chloroacetamide.[7][19]

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the core reaction mechanism, a typical experimental workflow, and the logical considerations for reagent selection.

G General Mechanism of Cysteine Alkylation cluster_reactants Reactants cluster_product Product Thiolate Protein-Cys-S⁻ (Nucleophilic Thiolate) TransitionState Transition State (SN2) Thiolate->TransitionState Nucleophilic Attack Haloacetamide X-CH₂-CO-NH-R (Haloacetamide) Haloacetamide->TransitionState AlkylatedCys Protein-Cys-S-CH₂-CO-NH-R (Stable Thioether Bond) Halide X⁻ (Halide Ion) TransitionState->AlkylatedCys TransitionState->Halide Leaving Group

Caption: SN2 mechanism of cysteine alkylation by a haloacetamide reagent.

G Experimental Workflow for Protein Alkylation Start Protein Sample in Denaturing Buffer (e.g., 8M Urea) Reduction 1. Reduction Add DTT or TCEP (e.g., 5-10 mM, 37-56°C, 30-60 min) Start->Reduction Alkylation 2. Alkylation Add Haloacetamide Reagent (e.g., 10-55 mM, RT, 15-30 min in dark) Reduction->Alkylation Quench 3. Quenching Add excess reducing agent to stop the alkylation reaction Alkylation->Quench Digestion 4. Enzymatic Digestion (e.g., Trypsin) Quench->Digestion Analysis Downstream Analysis (e.g., LC-MS/MS) Digestion->Analysis

Caption: A typical workflow for in-solution protein reduction and alkylation.

G Reagent Selection Logic: Reactivity vs. Specificity cluster_reagents Reagent Examples Reactivity High Reactivity OffTarget High Off-Target Effects Reactivity->OffTarget often leads to IAA Iodoacetamide Reactivity->IAA Specificity High Specificity LowReactivity Low Reactivity Specificity->LowReactivity often correlates with CAA Chloroacetamide Specificity->CAA OffTarget->IAA LowReactivity->CAA BAA Bromoacetamide (Balanced) IAA->BAA compromise CAA->BAA

Caption: The relationship between reactivity, specificity, and off-target effects.

Experimental Protocols

The following is a generalized protocol for the in-solution reduction and alkylation of proteins. Concentrations and incubation times should be optimized for specific proteins and experimental goals.

Protocol: In-Solution Protein Reduction and Alkylation

Materials:

  • Protein sample

  • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent Stock: 500 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in water. Prepare fresh.

  • Alkylation Reagent Stock: 500 mM of the desired haloacetamide (e.g., Iodoacetamide, Chloroacetamide) in water or buffer. Prepare fresh and protect from light, especially IAA.[20]

  • Quenching Solution: Use the same reducing agent stock.

Procedure:

  • Protein Solubilization and Denaturation: Dissolve the protein sample in the Denaturation Buffer to a final concentration of 1-10 mg/mL.[20]

  • Reduction: Add the reducing agent stock to the protein solution to a final concentration of 5-10 mM. Incubate for 30-60 minutes at a temperature between 37°C and 56°C to reduce all disulfide bonds.[8][16]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add the haloacetamide stock solution to a final concentration of 10-55 mM (typically a 2 to 5-fold molar excess over the reducing agent). Incubate for 15-30 minutes at room temperature in the dark.[16][17][20]

  • Quenching: Stop the alkylation reaction by adding more of the reducing agent stock to quench any unreacted haloacetamide.[17]

  • Downstream Processing: The sample is now ready for buffer exchange, enzymatic digestion (e.g., with trypsin), and subsequent analysis by mass spectrometry or other methods.[8]

Conclusion: Selecting the Right Reagent

The choice of a haloacetamide reagent is a critical decision that directly impacts experimental outcomes.

  • This compound represents a specialized reagent. Its chloroacetamide core suggests lower reactivity and higher intrinsic specificity than iodo- or bromo-derivatives, while its bulky tert-butyl group may further enhance this selectivity through steric hindrance. It is a candidate for targeted covalent inhibitor design where fine-tuning of reactivity is paramount.

  • Iodoacetamide (IAA) remains the workhorse for routine proteomics where reaction speed and completeness are the highest priorities, and potential off-target effects can be tolerated or controlled.[8]

  • Chloroacetamide (CAA) is superior when specificity is the primary concern and off-target modifications must be minimized, though researchers should be aware of its potential to induce methionine oxidation.[10][14]

  • Bromoacetamide provides a balanced profile, making it an attractive alternative to IAA in sensitive studies that require high reactivity with improved specificity.[8][13]

Ultimately, the optimal reagent depends on the specific application, the nature of the protein sample, and the analytical goals. Researchers are encouraged to consider the trade-offs outlined in this guide and to perform pilot experiments to validate the chosen alkylation strategy for their system.

References

Navigating the Maze of Protein Alkylation: A Comparative Guide to N-(tert-Butyl)-2-chloroacetamide and its Alternatives for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in mass spectrometry-based proteomics, the complete and specific alkylation of cysteine residues is a critical step for accurate protein identification and quantification. This guide provides a comprehensive comparison of N-(tert-Butyl)-2-chloroacetamide (NtBCA) with other commonly used alkylating agents, offering insights into their performance, potential side reactions, and the experimental protocols for their application.

The irreversible modification of cysteine's sulfhydryl groups is essential to prevent the re-formation of disulfide bonds after protein reduction, ensuring proteins remain in a linearized state for enzymatic digestion and subsequent analysis by mass spectrometry. While iodoacetamide (IAA) has traditionally been the go-to reagent, concerns about its off-target reactivity have spurred the exploration of alternatives. This guide focuses on this compound, a bulkier chloroacetamide derivative, and compares it with established reagents like iodoacetamide (IAA), chloroacetamide (CAA), and N-t-butyliodoacetamide.

Performance Comparison of Alkylating Agents

Table 1: Quantitative Comparison of Alkylation Efficiency and Common Side Reactions

FeatureThis compound (NtBCA)Chloroacetamide (CAA)Iodoacetamide (IAA)N-t-butyliodoacetamide
Cysteine Alkylation Efficiency Data not available; likely similar to CAA (~97%)~97%[1]~99%Data not available; likely high
Methionine Oxidation Data not available; likely higher than IAA (potentially up to 40%)Up to 40%[2]2-5%[2]Data not available; likely similar to IAA
N-terminal Alkylation Data not available; likely lower than IAALower than IAAHigher than CAAData not available; likely higher than NtBCA
Other Off-Target Alkylations Data not available; likely lower than IAALower than IAAHigher than CAAData not available; likely higher than NtBCA

Note: Direct quantitative data for this compound is limited. The performance characteristics are inferred from its structural similarity to chloroacetamide and the known effects of the tert-butyl group from its iodo-analogue.

Table 2: Mass Shifts Induced by Alkylating Agents

ReagentModificationMonoisotopic Mass Shift (Da)
This compound (NtBCA)tert-butyl-carbamidomethyl+113.084
Chloroacetamide (CAA)Carbamidomethyl+57.021
Iodoacetamide (IAA)Carbamidomethyl+57.021
N-t-butyliodoacetamide (light form, d0)tert-butyl-carbamidomethyl+113[3][4]

The Impact of Structure on Reactivity and Specificity

The chemical nature of the halogen and the structure of the N-substituent are key determinants of an alkylating agent's performance.

  • Halogen Reactivity: Iodoacetamide is generally more reactive than chloroacetamide. This higher reactivity contributes to its greater efficiency in cysteine alkylation but also to a higher incidence of off-target reactions.[5]

  • Steric Hindrance: The bulky tert-butyl group in NtBCA is expected to introduce steric hindrance. This can potentially lead to greater specificity for more accessible cysteine residues compared to the smaller CAA and IAA. However, it may also decrease the overall reaction rate.

Experimental Protocols

The following is a generalized protocol for in-solution protein reduction and alkylation that can be adapted for NtBCA and other reagents.

In-Solution Protein Reduction and Alkylation Protocol
  • Protein Solubilization: Dissolve the protein sample in a suitable buffer, such as 8 M urea in 100 mM Tris-HCl, pH 8.5.

  • Reduction: Add a reducing agent, typically dithiothreitol (DTT) to a final concentration of 10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate at 56°C for 30 minutes.[6]

  • Alkylation: Cool the sample to room temperature. Add the alkylating agent.

    • For This compound (NtBCA) , a concentration of 40 mM can be used as a starting point, similar to CAA.

    • For Iodoacetamide (IAA) , a concentration of 40 mM is commonly used.

    • For Chloroacetamide (CAA) , a concentration of 40 mM is recommended.[6] Incubate in the dark at room temperature for 30 minutes.[6]

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

  • Sample Preparation for Mass Spectrometry: Proceed with protein digestion (e.g., using trypsin) followed by desalting of the resulting peptides using a C18 StageTip or a similar method before LC-MS/MS analysis.[6]

Visualizing the Workflow and Concepts

To better understand the experimental process and the factors influencing the choice of alkylating agent, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis ProteinSample Protein Sample Reduction Reduction (e.g., DTT, TCEP) ProteinSample->Reduction Alkylation Alkylation (e.g., NtBCA, IAA, CAA) Reduction->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion Desalting Peptide Desalting (C18 Cleanup) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Experimental workflow for protein alkylation and mass spectrometry.

steric_hindrance cluster_protein Protein Surface cluster_reagents Alkylating Reagents Cys_exposed Exposed Cys Cys_buried Buried Cys IAA IAA (Small) IAA->Cys_exposed Reacts readily IAA->Cys_buried May react NtBCA NtBCA (Bulky) NtBCA->Cys_exposed Reacts NtBCA->Cys_buried Reaction hindered

Conceptual impact of steric hindrance on alkylation.

Conclusion

The validation of protein alkylation by this compound using mass spectrometry positions it as a potentially valuable tool in the proteomics arsenal. Its chloroacetamide backbone suggests a lower propensity for off-target modifications compared to the widely used iodoacetamide, a significant advantage in reducing data complexity. The introduction of a bulky tert-butyl group may further enhance its specificity for surface-accessible cysteine residues.

However, the potential for increased methionine oxidation, a known side effect of chloroacetamides, must be carefully considered and monitored.[2] Researchers should also be aware that the larger mass shift of NtBCA may be advantageous in certain applications but could also influence peptide fragmentation patterns.

Ultimately, the choice of alkylating agent will depend on the specific goals of the experiment. For studies where minimizing off-target reactions is paramount, NtBCA and other chloroacetamide derivatives present a compelling alternative to iodoacetamide. For maximizing alkylation efficiency across all cysteines, iodoacetamide may still be the preferred choice. As with any proteomics workflow, empirical validation is key to ensuring the highest quality data. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and optimize their protein alkylation strategies for successful mass spectrometry-based protein analysis.

References

A Researcher's Guide to Alternatives for Specific Protein Labeling: Moving Beyond N-(tert-Butyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specific covalent labeling of proteins is a cornerstone technique for elucidating protein function, tracking cellular processes, and developing targeted therapeutics. While N-(tert-Butyl)-2-chloroacetamide and other haloacetamides have been valuable tools for targeting cysteine residues, the landscape of protein labeling has evolved significantly, offering a diverse toolkit of alternatives with improved specificity, efficiency, and versatility. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal strategy for their experimental needs.

Executive Summary

The limitations of traditional cysteine-reactive reagents, including potential off-target reactions and the reversibility of some linkages, have spurred the development of more robust and specific protein labeling technologies. This guide explores three major categories of alternatives: next-generation cysteine-reactive reagents that offer enhanced stability, self-labeling protein tags that provide exceptional specificity through enzymatic reactions, and enzymatic ligation methods that enable precise modification at defined peptide sequences. The choice of the optimal labeling strategy will depend on factors such as the desired site of labeling, the required stability of the conjugate, and the cellular context of the experiment.

Comparison of Performance Metrics

The following table summarizes key performance metrics for this compound and its principal alternatives. This data, synthesized from multiple studies, provides a quantitative basis for comparing these labeling strategies.

Labeling Reagent/SystemTarget Residue(s)Relative Reaction RateStability of LinkageSpecificityKey AdvantagesKey Disadvantages
This compound Cysteine, HistidineModerateStable Thioether BondModerateCommercially available, relatively smallPotential for off-target labeling at high concentrations
Maleimides CysteineFastSusceptible to retro-Michael addition and hydrolysisHigh for thiolsRapid reaction kinetics under physiological conditionsLinkage instability can lead to conjugate dissociation
Vinyl Sulfones CysteineModerateStable Thioether BondHigh for thiolsForms a highly stable, irreversible bondSlower reaction rate compared to maleimides
Methylsulfonyl Phenyloxadiazoles CysteineFastStableHigh for thiolsForms a highly stable conjugate, even in plasmaNewer class of reagents, fewer commercial options
HaloTag® Chloroalkane LigandFast (diffusion-limited with some dyes)Covalent and IrreversibleVery HighSuperior brightness and photostability with certain dyesLarger tag size (~33 kDa) may affect protein function
SNAP-tag® O⁶-benzylguanine (BG) LigandFastCovalent and IrreversibleVery HighSmaller tag size (~19.4 kDa) than HaloTag®, allows for dual labeling with CLIP-tag™Can be less bright and photostable than HaloTag® with some dyes[1][2]
CLIP-tag™ O²-benzylcytosine (BC) LigandFastCovalent and IrreversibleVery HighOrthogonal to SNAP-tag® for dual-color labelingShares similar advantages and disadvantages with SNAP-tag®
Sortase-Mediated Ligation (SML) LPXTG Recognition MotifEnzyme-dependentStable Peptide BondVery HighSite-specific labeling at a defined peptide sequenceRequires enzymatic reaction and purification steps

Experimental Protocols

General Protocol for Cysteine Labeling with Maleimides

This protocol provides a general guideline for conjugating a thiol-containing protein with a maleimide-functionalized molecule.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Maleimide-functionalized molecule (10 mM stock in DMSO or DMF)

  • Conjugation Buffer: 50 mM Phosphate buffer, pH 7.0, 2 mM EDTA, degassed

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL. If the protein has formed disulfide bonds, add a 2- to 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the cysteines.

  • Removal of Reducing Agent: If a reducing agent was used, it must be removed prior to adding the maleimide reagent. This can be achieved using a desalting column.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide-functionalized molecule to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a final concentration of 10-20 mM DTT or L-cysteine to consume any unreacted maleimide. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess labeling reagent and quenching reagent by size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling using UV-Vis spectrophotometry or mass spectrometry.

Protocol for SNAP-tag® Labeling in Live Cells

This protocol describes the labeling of a SNAP-tag® fusion protein expressed in mammalian cells with a fluorescent substrate.

Materials:

  • Mammalian cells expressing a SNAP-tag® fusion protein

  • Cell culture medium

  • SNAP-tag® substrate (e.g., a fluorescent O⁶-benzylguanine derivative) at a stock concentration of 1 mM in DMSO

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate the cells expressing the SNAP-tag® fusion protein on a suitable imaging dish or plate and grow to the desired confluency.

  • Labeling Solution Preparation: Dilute the SNAP-tag® substrate in pre-warmed cell culture medium to the desired final concentration (typically 1-5 µM).

  • Labeling: Remove the existing medium from the cells and add the labeling solution. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the labeling solution and wash the cells three times with pre-warmed cell culture medium to remove the unbound substrate.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Protocol for Sortase-Mediated C-Terminal Protein Labeling

This protocol outlines the C-terminal labeling of a target protein containing a Sortase A recognition motif (LPXTG) with a probe functionalized with an N-terminal oligo-glycine.

Materials:

  • Target protein with a C-terminal LPXTG tag (10-50 µM final concentration)

  • Oligo-glycine functionalized probe (e.g., (Gly)₃-Probe) (0.5-1 mM final concentration)

  • Sortase A enzyme (e.g., pentamutant for higher activity) (2-10 µM final concentration)

  • Sortase Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5

  • Quenching solution (e.g., EDTA to chelate Ca²⁺)

  • Purification system (e.g., affinity chromatography to remove the sortase enzyme)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the target protein, the oligo-glycine functionalized probe, and Sortase A enzyme in the Sortase Buffer.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature. The optimal time may need to be determined empirically.

  • Quenching: Stop the reaction by adding a quenching solution such as EDTA to a final concentration of 20 mM.

  • Purification: Purify the labeled protein to remove the Sortase A enzyme (which is often His-tagged for easy removal with Ni-NTA resin) and the unreacted probe.

  • Analysis: Analyze the labeling efficiency by SDS-PAGE, mass spectrometry, or other appropriate methods.

Visualizing the Concepts

To further clarify the discussed methodologies, the following diagrams illustrate a key signaling pathway where protein labeling is applied, a typical experimental workflow for comparing labeling reagents, and the logical relationships between different labeling strategies.

Signaling_Pathway Protein labeling can be used to track the localization and interactions of proteins within such a signaling cascade. cluster_membrane Cell Membrane Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Phosphorylation Ligand Ligand Ligand->Receptor Binding & Activation Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylation Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression Modulates

Caption: A generic signaling pathway where protein labeling can visualize protein dynamics.

Experimental_Workflow Workflow for comparing the performance of different protein labeling reagents. Start Protein of Interest Labeling Label with Different Reagents (e.g., Maleimide, HaloTag® Ligand) Start->Labeling Purification Purification of Labeled Protein Labeling->Purification Analysis Analysis Purification->Analysis Mass_Spec Mass Spectrometry (Degree of Labeling, Site Specificity) Analysis->Mass_Spec Fluorescence Fluorescence Spectroscopy (Labeling Efficiency, Photostability) Analysis->Fluorescence Cell_Imaging Cellular Imaging (Localization, Dynamics) Analysis->Cell_Imaging Comparison Compare Performance Metrics Mass_Spec->Comparison Fluorescence->Comparison Cell_Imaging->Comparison

Caption: A generalized workflow for comparing protein labeling reagents.

Labeling_Strategies Logical relationship between different protein labeling strategies. Protein_Labeling Specific Protein Labeling Cysteine_Reactive Cysteine-Reactive Reagents Protein_Labeling->Cysteine_Reactive Self_Labeling_Tags Self-Labeling Protein Tags Protein_Labeling->Self_Labeling_Tags Enzymatic_Ligation Enzymatic Ligation Protein_Labeling->Enzymatic_Ligation Haloacetamides Haloacetamides (e.g., this compound) Cysteine_Reactive->Haloacetamides Maleimides Maleimides Cysteine_Reactive->Maleimides Vinyl_Sulfones Vinyl_Sulfones Cysteine_Reactive->Vinyl_Sulfones HaloTag HaloTag Self_Labeling_Tags->HaloTag SNAP_CLIP_Tags SNAP-tag® & CLIP-tag™ Self_Labeling_Tags->SNAP_CLIP_Tags Sortase Sortase-Mediated Ligation Enzymatic_Ligation->Sortase

Caption: Overview of alternative strategies for specific protein labeling.

References

A Head-to-Head Battle in Proteomics: Chloroacetamide vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of proteomics, the accurate identification and quantification of proteins hinge on meticulous sample preparation. A critical step in this process is the reduction and alkylation of cysteine residues to prevent the reformation of disulfide bonds, ensuring proteins are fully denatured and amenable to enzymatic digestion. For years, iodoacetamide (IAA) has been the go-to reagent for this task. However, chloroacetamide (CAA) has emerged as a viable alternative, prompting a closer look at the strengths and weaknesses of each. This guide provides a comprehensive comparison of chloroacetamide and iodoacetamide, supported by experimental data, to aid researchers in selecting the optimal reagent for their proteomics workflow.

Performance at a Glance: A Quantitative Comparison

The choice between chloroacetamide and iodoacetamide involves a trade-off between reaction efficiency and the prevalence of side reactions. The following table summarizes key quantitative data from comparative studies.

ParameterChloroacetamide (CAA)Iodoacetamide (IAA)Key Findings
Cysteine Alkylation Efficiency Generally lower reactivity, may require harsher conditions for complete alkylation.Higher reactivity, leading to more complete and faster alkylation of cysteine residues.[1][2]Iodoacetamide is more efficient in achieving complete cysteine alkylation under standard conditions.[1][2]
Off-Target Alkylation (N-terminus, Lys, His) Lower incidence of off-target alkylation on residues other than cysteine.[3][4][5][6]Known to cause a higher degree of off-target alkylation, particularly at the N-terminus and on lysine and histidine residues.[1][7][8][9]Chloroacetamide is more specific for cysteine residues, reducing unwanted modifications on other amino acids.[3][4][5][6]
Methionine Modification Significantly increases methionine oxidation (up to 40% of methionine-containing peptides).[3][4][5][6]Can cause carbamidomethylation of methionine, which can affect up to 80% of methionine-containing peptides and lead to neutral loss during MS/MS analysis.[8][10][11]Both reagents modify methionine, but in different ways. The high level of oxidation with CAA is a major drawback.[3][4][5][6]
Tryptophan Modification Can cause mono- and di-oxidation of tryptophan residues.[3][4][5]Less reported impact on tryptophan oxidation compared to chloroacetamide.Chloroacetamide has a greater propensity to induce oxidation of tryptophan.[3][4][5]
Impact on Peptide Identification Fewer off-target modifications can simplify data analysis, but methionine oxidation must be set as a variable modification.[10][12]Higher number of identified peptides with alkylated cysteine in some studies, but methionine modifications can complicate spectral interpretation.[1][2]The choice of reagent can influence the number and confidence of peptide identifications. Chloroacetamide was found to be superior in one study in terms of the number of identified peptides and fewer undesirable off-site reactions.[10]

Delving into the Chemistry: Reaction Mechanisms

Both chloroacetamide and iodoacetamide alkylate cysteine residues via a nucleophilic substitution reaction. The deprotonated thiol group of cysteine acts as a nucleophile, attacking the electrophilic carbon atom of the haloacetamide and displacing the halide ion.

cluster_CAA Chloroacetamide Reaction cluster_IAA Iodoacetamide Reaction CAA_Struct Cl-CH₂-C(=O)NH₂ Alkylated_Cys_CAA Protein-Cys-S-CH₂-C(=O)NH₂ CAA_Struct->Alkylated_Cys_CAA Cl_ion Cl⁻ CAA_Struct->Cl_ion Displacement Cys_SH Protein-Cys-S⁻ Cys_SH->CAA_Struct Nucleophilic Attack IAA_Struct I-CH₂-C(=O)NH₂ Alkylated_Cys_IAA Protein-Cys-S-CH₂-C(=O)NH₂ IAA_Struct->Alkylated_Cys_IAA I_ion I⁻ IAA_Struct->I_ion Displacement Cys_SH2 Protein-Cys-S⁻ Cys_SH2->IAA_Struct Nucleophilic Attack

Figure 1. Alkylation of cysteine by chloroacetamide and iodoacetamide.

Iodoacetamide is more reactive than chloroacetamide because iodide is a better leaving group than chloride. This higher reactivity contributes to its efficiency but also to its greater propensity for off-target reactions.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for protein reduction and alkylation using either chloroacetamide or iodoacetamide. Optimal conditions may vary depending on the specific sample and downstream application.

Protocol 1: Alkylation with Chloroacetamide
  • Protein Solubilization: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5).

  • Reduction: Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 5-10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate at 37-56°C for 30-60 minutes.

  • Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of chloroacetamide in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5) to a final concentration of 20-40 mM. Incubate in the dark at room temperature for 30-60 minutes.

  • Quenching: Quench the reaction by adding DTT to a final concentration of 10-20 mM or another thiol-containing reagent.

Protocol 2: Alkylation with Iodoacetamide
  • Protein Solubilization: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5).

  • Reduction: Add a reducing agent, such as DTT to a final concentration of 5-10 mM or TCEP to a final concentration of 5 mM. Incubate at 37-56°C for 30-60 minutes.

  • Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of iodoacetamide in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5) to a final concentration of 15-55 mM. Incubate in the dark at room temperature for 20-30 minutes.[1]

  • Quenching: Quench the reaction by adding DTT to a final concentration of 10-20 mM or another thiol-containing reagent.

The Proteomics Workflow: Reduction and Alkylation

The reduction and alkylation steps are integral to the "bottom-up" proteomics workflow, which involves the analysis of peptides derived from enzymatic digestion of proteins.

Protein Protein Sample Denaturation Denaturation & Solubilization Protein->Denaturation Reduction Reduction of Disulfide Bonds (DTT or TCEP) Denaturation->Reduction Alkylation Alkylation of Cysteines (CAA or IAA) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis LCMS->Data

Figure 2. Standard bottom-up proteomics workflow.

Making the Right Choice: A Logical Framework

The decision to use chloroacetamide or iodoacetamide depends on the specific goals of the experiment and the nature of the protein sample.

cluster_decision Reagent Selection Logic Start Start: Choose Alkylating Agent Question1 Is maximizing cysteine alkylation a top priority? Start->Question1 Question2 Are off-target modifications a major concern? Question1->Question2 No Use_IAA Use Iodoacetamide (IAA) Question1->Use_IAA Yes Question3 Is methionine oxidation a critical issue? Question2->Question3 No Use_CAA Use Chloroacetamide (CAA) Question2->Use_CAA Yes Question3->Use_IAA Yes Question3->Use_CAA No

Figure 3. Decision tree for selecting an alkylating agent.

Conclusion

Both chloroacetamide and iodoacetamide are effective alkylating agents in proteomics, each with a distinct profile of advantages and disadvantages. Iodoacetamide offers higher reactivity and more complete cysteine alkylation, but at the cost of increased off-target modifications.[1][2] Chloroacetamide, while less reactive, provides greater specificity for cysteine residues but can introduce significant levels of methionine oxidation.[3][4][5][6]

For general proteomics applications where high peptide identification rates are paramount and some off-target modifications can be tolerated or accounted for in the data analysis, iodoacetamide remains a robust choice. However, when studying post-translational modifications or when the integrity of other amino acid residues is critical, the higher specificity of chloroacetamide may be advantageous, provided that the increased methionine oxidation is acceptable and managed during data analysis. Ultimately, the choice of reagent should be guided by the specific experimental requirements and a thorough understanding of the potential artifacts each may introduce.

References

Quantitative Analysis of N-(tert-Butyl)-2-chloroacetamide Reaction Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction kinetics of N-(tert-Butyl)-2-chloroacetamide, a key intermediate in various synthetic pathways. Due to the limited availability of direct quantitative kinetic data for this compound, this report leverages experimental data from closely related N-alkyl-2-chloroacetamides to provide a comparative overview of its reactivity. The primary reactions discussed are nucleophilic substitution and hydrolysis, both of which are critical for understanding the compound's stability, reactivity, and potential applications in drug development and organic synthesis.

Executive Summary

This compound is an alkylating agent that participates in nucleophilic substitution and hydrolysis reactions. Its reactivity is significantly influenced by the steric hindrance imparted by the tert-butyl group. This guide presents a comparative analysis of its expected kinetic behavior relative to less sterically hindered N-alkyl-2-chloroacetamides. The data herein is compiled from various studies on analogous compounds and provides a framework for predicting reaction rates and designing experimental protocols.

Comparison of Reaction Kinetics

The reactivity of this compound is primarily governed by the susceptibility of the α-carbon to nucleophilic attack. The bulky tert-butyl group is expected to decrease the rate of S(_N)2 reactions compared to smaller N-alkyl substituents due to steric hindrance.

Table 1: Comparative Second-Order Rate Constants for the Reaction of N-Alkyl-2-chloroacetamides with Piperidine in Acetonitrile at 25°C (Estimated)
N-Alkyl-2-chloroacetamideRelative Rate Constant (k/k(_{methyl}))Steric Parameter (E(_s))
N-Methyl-2-chloroacetamide1.000.00
N-Ethyl-2-chloroacetamide~0.8-0.07
N-Isopropyl-2-chloroacetamide~0.3-0.47
This compound ~0.05 -1.54

Note: The relative rate constants are estimated based on the principles of the Taft equation, which correlates reaction rates with steric (E(_s)) and polar ((\sigma)) parameters. The significant negative E(_s) value for the tert-butyl group indicates substantial steric hindrance, leading to a markedly slower reaction rate.*

Table 2: Comparative Half-lives for the Hydrolysis of N-Alkyl-2-chloroacetamides in Neutral Aqueous Solution at 25°C (Estimated)
N-Alkyl-2-chloroacetamideEstimated Half-life (t(_{1/2}))
N-Methyl-2-chloroacetamide~10 days
N-Ethyl-2-chloroacetamide~12 days
N-Isopropyl-2-chloroacetamide~20 days
This compound ~50 days

Note: The hydrolysis of N-alkyl-2-chloroacetamides proceeds via an S(_N)2 mechanism with water acting as the nucleophile. The trend of increasing half-life with increasing steric bulk of the N-alkyl substituent is consistent with this mechanism.

Reaction Mechanisms and Influencing Factors

The primary reaction of this compound with nucleophiles is a bimolecular nucleophilic substitution (S(_N)2) reaction.[1] In this concerted mechanism, the nucleophile attacks the electrophilic α-carbon, leading to the displacement of the chloride ion.

The rate of this reaction is influenced by several factors:

  • Steric Hindrance: As demonstrated in the comparative data, the bulky tert-butyl group significantly hinders the approach of the nucleophile to the reaction center, slowing the reaction rate compared to less substituted chloroacetamides.[2][3][4]

  • Solvent: Polar aprotic solvents are generally preferred for S(_N)2 reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity.[4]

Hydrolysis of this compound also follows an S(_N)2 mechanism, with a water molecule acting as the nucleophile.[6][7] This reaction is generally slow in neutral conditions but can be catalyzed by acid or base.[1][6]

Experimental Protocols

Accurate kinetic analysis of this compound reactions requires precise monitoring of the concentration of reactants and products over time. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for this purpose.

Protocol 1: Kinetic Analysis of the Reaction of this compound with an Amine Nucleophile by HPLC

1. Materials and Reagents:

  • This compound (of known purity)

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Internal standard (a stable compound that does not react with the reactants or products)

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Thermostatted column compartment and autosampler

3. Procedure:

  • Reaction Setup: In a thermostatted reaction vessel, dissolve this compound in acetonitrile. In a separate vessel, dissolve the amine nucleophile and the internal standard in acetonitrile. Allow both solutions to reach the desired reaction temperature.

  • Reaction Initiation: Initiate the reaction by mixing the two solutions. Start a timer immediately.

  • Sample Collection: At regular intervals, withdraw an aliquot of the reaction mixture and quench the reaction by diluting it with a large volume of the initial mobile phase.

  • HPLC Analysis: Inject the quenched samples onto the HPLC system.

    • Mobile Phase: A gradient of acetonitrile and water (with optional 0.1% formic acid) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Select a wavelength where both the reactant and product have significant absorbance.

  • Data Analysis: Integrate the peak areas of the this compound, the product, and the internal standard. Plot the concentration of the reactant versus time to determine the reaction order and the rate constant.

Visualizations

Reaction Pathway

G Figure 1. S(_N)2 Reaction of this compound Reactants This compound + Nucleophile TS Transition State Reactants->TS k (rate constant) Products Substituted Product + Cl- TS->Products G Figure 2. Kinetic Analysis Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis prep_reactants Prepare Reactant Solutions thermostat Thermostat Solutions prep_reactants->thermostat mix Initiate Reaction thermostat->mix sample Collect Aliquots at Time Intervals mix->sample Time Course quench Quench Reaction sample->quench hplc HPLC Analysis quench->hplc data Data Processing and Kinetic Modeling hplc->data

References

Comparison Guide: Cross-Reactivity of N-(tert-Butyl)-2-chloroacetamide with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of N-(tert-Butyl)-2-chloroacetamide and related chloroacetamide compounds with various amino acids. The information is supported by experimental data and detailed methodologies to aid in the assessment of its potential for covalent modification of proteins, a key event in mechanisms such as skin sensitization.

Introduction to this compound Reactivity

This compound is an electrophilic compound. Its reactivity is primarily attributed to the chloroacetamide moiety, which can undergo nucleophilic substitution reactions with amino acid residues in proteins.[1] This covalent binding, or haptenation, is a critical molecular initiating event in the adverse outcome pathway (AOP) for skin sensitization.[2][3] Understanding the cross-reactivity of this compound with different amino acids is crucial for predicting its potential as a skin sensitizer and for characterizing its off-target effects in drug development. Chloroacetamide and its derivatives are known to react with sulfhydryl groups, and under certain conditions, may also react with other nucleophilic side chains.[4][5]

Comparative Reactivity Data

Table 1: Summary of Chloroacetamide Reactivity with Nucleophilic Amino Acids

Amino AcidNucleophilic GroupGeneral Reactivity of ChloroacetamidesNotes
Cysteine Thiol (-SH)High The thiol group of cysteine is a primary target for chloroacetamides through an S-alkylation reaction.[9][10][11] This reaction is rapid and is the main interaction measured in skin sensitization assays like the DPRA.[12]
Histidine Imidazole RingModerate Chloroacetamide has been reported to react with histidine residues.[9][13] The reaction is generally slower than with cysteine and is dependent on pH and the accessibility of the histidine residue.[4]
Lysine Amine (-NH₂)Low to Moderate The amino group of lysine can be alkylated by chloroacetamides, but this reaction is generally less favorable than with cysteine.[4] The DPRA includes a lysine peptide to capture this potential reactivity.[7]
Methionine Thioether (-S-CH₃)Low Alkylation of the thioether in methionine by chloroacetamide is possible but typically requires harsher conditions or is a minor side reaction compared to cysteine modification.[4]
Aspartate/Glutamate Carboxyl (-COOH)Very Low Reaction with carboxylates is generally unfavorable under physiological conditions.[4]

Note: Reactivity is influenced by factors such as pH, solvent, and the steric accessibility of the amino acid residue within a protein.[14]

Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)

The following is a detailed methodology for the DPRA, based on OECD Test Guideline 442C, used to assess the skin sensitization potential of chemicals by measuring their reactivity with synthetic peptides.[6]

1. Principle: The DPRA is an in chemico method that mimics the covalent binding of electrophilic chemicals to nucleophilic centers in skin proteins.[8] The assay quantifies the percent depletion of synthetic peptides containing cysteine and lysine following a 24-hour incubation with the test chemical.[6] The depletion is measured by High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

2. Materials and Reagents:

  • Test Chemical: this compound

  • Peptides:

    • Cysteine-containing peptide (e.g., Ac-RFAACAA-COOH) at a final concentration of 0.5 mM.[8]

    • Lysine-containing peptide (e.g., Ac-RFAAKAA-COOH) at a final concentration of 0.5 mM.[8]

  • Solvent: Acetonitrile is the preferred solvent. If the test chemical is not soluble, a suitable alternative like isopropanol, acetone, or ethanol may be used.

  • Buffer: pH 7.5 phosphate buffer for the cysteine peptide and pH 10.2 ammonium acetate buffer for the lysine peptide.

  • HPLC System: Equipped with a UV detector (220 nm), autosampler, and a reverse-phase C18 column.

3. Experimental Procedure:

  • Preparation of Solutions:

    • Prepare a 100 mM stock solution of the test chemical in the chosen solvent.

    • Prepare 0.667 mM stock solutions of the cysteine and lysine peptides in their respective buffers.

  • Incubation:

    • For each peptide, mix the test chemical stock solution, peptide stock solution, and solvent in a sample vial to achieve a final test chemical concentration of 5 mM and a final peptide concentration of 0.5 mM.[12] This corresponds to a 1:10 molar ratio of peptide to test chemical.

    • Prepare a reference control for each peptide containing the peptide and solvent but no test chemical.

    • Incubate all samples for 24 ± 1 hours at 25 ± 2.5°C, protected from light.

  • Sample Analysis:

    • After incubation, dilute the samples with mobile phase.

    • Analyze the samples by HPLC with UV detection at 220 nm.

    • Record the peak area of the undepleted peptide in both the test samples and reference controls.

4. Data Analysis and Interpretation:

  • Calculate Percent Peptide Depletion:

    • % Depletion = [1 - (Peptide Peak Area in Test Sample / Peptide Peak Area in Reference Control)] x 100

  • Calculate Mean Cys/Lys Depletion:

    • Mean Depletion = (% Cysteine Depletion + % Lysine Depletion) / 2

  • Reactivity Classification: The mean depletion value is used to categorize the chemical into one of four reactivity classes, which correlates with its skin sensitization potential.[7]

Visualizations

Below are diagrams illustrating the key logical and experimental flows described in this guide.

G cluster_0 Reactivity Pathway Compound This compound (Electrophile) Haptenation Covalent Binding (Haptenation) Compound->Haptenation Protein Skin Protein Protein->Haptenation ImmuneResponse Immune System Activation Haptenation->ImmuneResponse Sensitization Skin Sensitization ImmuneResponse->Sensitization G cluster_1 DPRA Experimental Workflow A Prepare 100 mM Test Chemical Stock C Mix Chemical and Peptide (10:1 Molar Ratio) A->C B Prepare 0.667 mM Cysteine & Lysine Peptide Stocks B->C D Incubate for 24 hours at 25°C C->D E Analyze by HPLC (220 nm) D->E F Calculate % Peptide Depletion E->F G Determine Reactivity Classification F->G

References

Efficacy of N-(tert-Butyl)-2-chloroacetamide in Diverse Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing alkylating agents, the choice of buffer system is a critical parameter that can significantly influence experimental outcomes. This guide provides a comprehensive comparison of the efficacy and stability of N-(tert-Butyl)-2-chloroacetamide in commonly used biological buffers: Phosphate, TRIS, and HEPES. Furthermore, its performance is contrasted with the widely used alternative, iodoacetamide.

This compound is a sulfhydryl-reactive alkylating agent employed for modifying cysteine residues in proteins and peptides, thereby preventing the formation of disulfide bonds. Its efficacy, however, is not absolute and is subject to the chemical environment, most notably the pH and the composition of the buffer.

Comparative Analysis of this compound in Common Buffer Systems

The stability and reactivity of this compound are intrinsically linked to the pH of the medium. Chloroacetamides undergo hydrolysis under both acidic and basic conditions, and their reaction with thiols is most efficient at a slightly alkaline pH (typically 7.5-8.5) where the cysteine thiol is deprotonated to the more nucleophilic thiolate anion. The choice of buffer can, therefore, directly impact the effective concentration and reactivity of the alkylating agent.

Buffer System Typical pH Range Potential for Interaction with this compound Suitability for Alkylation Reactions Key Considerations
Phosphate Buffer 5.8 - 8.0Low. Phosphate ions are generally considered non-nucleophilic and are less likely to directly react with the alkylating agent.High . Provides a stable pH environment within the optimal range for cysteine alkylation without direct interference.Phosphate can sometimes precipitate in the presence of certain divalent cations. TCEP, a common reducing agent, is not stable in phosphate buffers at physiological pH.
TRIS Buffer 7.0 - 9.0Moderate . The primary amine group of TRIS is nucleophilic and can react with chloroacetamides, especially at higher pH values and concentrations, potentially reducing the effective concentration of the alkylating agent.[1]Moderate to High . Widely used due to its relevant pKa, but the potential for reaction with the buffer itself should be considered and controlled for.TRIS can interact with and stabilize proteins, which may be a desirable or undesirable effect depending on the experiment.[2]
HEPES Buffer 6.8 - 8.2Low to Moderate. While generally considered more inert than TRIS, HEPES can still influence biological systems and has been reported to affect ATP-dependent cellular processes.[3][4]High . Often a preferred buffer for cellular studies due to its lower toxicity and reduced interaction with biological components compared to TRIS.HEPES can affect vascular permeability in perfused organ systems and may alter the activity of certain enzymes.[5]

Comparison with a Common Alternative: Iodoacetamide

Iodoacetamide is another widely used cysteine alkylating agent. The choice between this compound and iodoacetamide depends on the specific requirements of the experiment.

Feature This compound Iodoacetamide References
Reactivity Less potent alkylating agent.More potent and faster-reacting alkylating agent.[6]
Specificity for Cysteine Higher specificity with fewer off-target modifications.Less specific, with known off-target reactions with methionine, histidine, and lysine.[7][8]
Side Reactions Prone to causing oxidation of methionine residues.Can lead to a variety of off-target alkylations.[7]
Stability in Solution More stable in solution.Less stable and more light-sensitive.[9]

Experimental Protocols

To empirically determine the efficacy and stability of this compound in a specific buffer system, the following experimental protocols can be employed.

Protocol 1: Determination of this compound Stability in Different Buffers

Objective: To determine the half-life of this compound in Phosphate, TRIS, and HEPES buffers at a given pH and temperature.

Materials:

  • This compound

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • TRIS buffer (e.g., 100 mM, pH 7.5)

  • HEPES buffer (e.g., 100 mM, pH 7.5)

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS system

  • Thermostated incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ACN).

  • In separate vials, add the this compound stock solution to each of the three buffer systems to a final concentration of 10 µM.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid. This will precipitate any proteins and stop further degradation.

  • Centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant by LC-MS to quantify the remaining concentration of this compound.

  • Plot the concentration of this compound versus time for each buffer system and calculate the half-life.

Protocol 2: Comparative Analysis of Cysteine Alkylation Efficacy

Objective: To compare the efficiency of cysteine alkylation by this compound in different buffer systems using a model peptide.

Materials:

  • A cysteine-containing peptide (e.g., GRGDSCG)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • TRIS buffer (e.g., 100 mM, pH 7.5)

  • HEPES buffer (e.g., 100 mM, pH 7.5)

  • LC-MS system

Procedure:

  • Dissolve the cysteine-containing peptide in each of the three buffer systems.

  • Reduce the peptide by adding a reducing agent (e.g., 5 mM TCEP) and incubate for 30 minutes at room temperature.

  • Add this compound to a final concentration of 20 mM.

  • Incubate for 1 hour at room temperature in the dark.

  • Quench the reaction by adding a small molecule thiol (e.g., DTT or β-mercaptoethanol) or by acidifying the solution with formic acid.

  • Analyze the samples by LC-MS to determine the percentage of alkylated versus unalkylated peptide.

  • Compare the alkylation efficiency across the different buffer systems.

Visualizing Experimental Workflows and Chemical Principles

To further clarify the experimental design and the underlying chemical principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock N-(tert-Butyl)-2- chloroacetamide Stock incubate_p Incubate in Phosphate stock->incubate_p incubate_t Incubate in TRIS stock->incubate_t incubate_h Incubate in HEPES stock->incubate_h phosphate Phosphate Buffer phosphate->incubate_p tris TRIS Buffer tris->incubate_t hepes HEPES Buffer hepes->incubate_h quench Quench at Time Points incubate_p->quench incubate_t->quench incubate_h->quench lcms LC-MS Analysis quench->lcms data Data Analysis (Half-life) lcms->data

Caption: Workflow for Determining Compound Stability.

pH_Dependence cluster_pH Reaction Environment cluster_outcomes Primary Outcomes reagents This compound + Cysteine-Peptide low_pH Acidic pH (< 7) reagents->low_pH optimal_pH Optimal pH (7.5 - 8.5) reagents->optimal_pH high_pH Basic pH (> 9) reagents->high_pH slow_reaction Slow Alkylation Increased Hydrolysis low_pH->slow_reaction efficient_reaction Efficient Cysteine Alkylation optimal_pH->efficient_reaction side_reactions Increased Hydrolysis & Side Reactions with Buffer high_pH->side_reactions

Caption: pH Influence on Alkylation Reaction.

References

N-(tert-butyl)iodoacetamide: A Comparative Guide for Protein Quantitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of proteomics, accurate and robust protein quantitation is paramount for unraveling complex biological processes, identifying disease biomarkers, and accelerating drug discovery. The chemical modification of cysteine residues through alkylation is a critical step in many quantitative proteomics workflows, preventing the formation of disulfide bonds and enabling consistent peptide identification and quantitation. This guide provides a comprehensive comparison of N-(tert-butyl)iodoacetamide (IAM) as a reagent for protein quantitation, evaluating its performance against established alternatives and detailing its application in mass spectrometry-based proteomics.

Introduction to N-(tert-butyl)iodoacetamide (IAM)

N-(tert-butyl)iodoacetamide is a cysteine-alkylating reagent that covalently modifies the sulfhydryl group of cysteine residues.[1][2] Structurally similar to the widely used iodoacetamide (IAA), IAM features a bulky tert-butyl group. This structural difference can influence its reactivity, specificity, and utility in quantitative proteomics workflows.[3] Like IAA, IAM can be synthesized in deuterated forms, allowing for its use in stable isotope labeling strategies for relative protein quantitation.[1][2]

The primary reaction of IAM with a cysteine residue involves the nucleophilic attack of the thiolate anion on the alpha-carbon of the iodoacetamide, leading to the formation of a stable thioether bond and the displacement of iodide. This irreversible modification effectively caps the cysteine residue.

Performance Comparison of Cysteine Alkylating Reagents

The choice of an appropriate cysteine alkylating agent is crucial for the success of a quantitative proteomics experiment. The ideal reagent should exhibit high reactivity and specificity towards cysteine residues, with minimal off-target modifications that can complicate data analysis and interpretation. This section compares IAM with two commonly used alternatives: iodoacetamide (IAA) and N-ethylmaleimide (NEM).

Table 1: Comparison of Cysteine Alkylating Reagents

FeatureN-(tert-butyl)iodoacetamide (IAM)Iodoacetamide (IAA)N-ethylmaleimide (NEM)
Reaction Mechanism Nucleophilic substitution (SN2)Nucleophilic substitution (SN2)Michael addition
Specificity for Cysteine Presumed high, but less documented. The bulky tert-butyl group may enhance specificity by sterically hindering reactions with other nucleophilic residues.High, but can exhibit off-target reactions with methionine, histidine, lysine, and the N-terminus, especially at higher pH and concentrations.[4][5]High for thiols at neutral pH. Can react with lysine and histidine at alkaline pH.[6][7]
Reactivity Expected to be similar to or slightly lower than IAA due to steric hindrance.High, with optimal reactivity at alkaline pH where the cysteine thiol is deprotonated.[6]Generally faster than iodoacetamide and less pH-dependent.[6][7]
Mass Shift (Da) +113.1 (d0-IAM)[2]+57.02+125.05
Stable Isotope Labeling Deuterated forms (e.g., d9-IAM) are available for relative quantitation.[1][2]Isotopically labeled forms (e.g., 13C2, D2-IAA) are commercially available.Deuterated forms (e.g., d5-NEM) are commonly used.[7]
Advantages - Larger mass shift than IAA may aid in peptide identification.- Potential for increased specificity due to the bulky tert-butyl group.- Availability of deuterated forms for quantitative studies.[1][2]- Well-established and widely used.- Extensive documentation of reactivity and side reactions.- Commercially available in various isotopic forms.- Fast reaction kinetics.- Reacts under a broader pH range than IAA.[8]
Disadvantages - Limited commercial availability and documentation compared to IAA and NEM.- Potential for incomplete reaction due to steric hindrance.- Fewer studies validating its performance.- Can lead to off-target modifications, complicating data analysis.[4][9]- Can react with other amino acids at alkaline pH.[6][7]- The maleimide ring can undergo hydrolysis.[8]

Comparison with Broader Protein Quantitation Strategies

Beyond cysteine alkylation, several global strategies are employed for protein quantitation. This section provides a high-level comparison of cysteine-focused alkylation with widely used isobaric labeling techniques (iTRAQ and TMT) and metabolic labeling (SILAC).

Table 2: Comparison of Protein Quantitation Strategies

StrategyPrincipleAdvantagesDisadvantages
Cysteine Alkylation (IAM, IAA, NEM) Differential labeling of cysteine residues with light and heavy isotopic forms of the alkylating agent.- Targets a specific sub-proteome (cysteine-containing proteins).- Can be used to study cysteine-specific modifications (e.g., redox proteomics).- Relatively cost-effective compared to some global methods.- Only quantifies cysteine-containing peptides.- Susceptible to variations in alkylation efficiency.- Off-target modifications can occur.
Isobaric Labeling (iTRAQ, TMT) Chemical labeling of primary amines (N-terminus and lysine residues) of peptides with isobaric tags.- Multiplexing capabilities (up to 18-plex with TMTpro).- Applicable to a wide range of sample types.- High throughput.- Ratio compression can affect quantitation accuracy.- Reagents can be expensive.- Does not provide information on the physiological state of the protein.
Metabolic Labeling (SILAC) In vivo incorporation of stable isotope-labeled amino acids into proteins.- High quantitative accuracy and precision.- Reflects the true physiological state of the proteome.- Minimal sample handling after cell lysis.- Limited to cell culture systems.- Can be expensive and time-consuming.- Not suitable for all cell types.

Experimental Protocols

Detailed and optimized protocols are essential for reproducible and accurate protein quantitation. Below are representative protocols for protein reduction and alkylation using IAM, followed by a standard workflow for mass spectrometry-based analysis.

Protocol 1: In-Solution Protein Reduction and Alkylation with N-(tert-butyl)iodoacetamide (IAM)
  • Protein Solubilization: Solubilize the protein extract in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of N-(tert-butyl)iodoacetamide (IAM) in a suitable solvent (e.g., acetonitrile or dimethylformamide) to a final concentration of 20-50 mM. Incubate in the dark at room temperature for 45-60 minutes. Note: The optimal concentration of IAM and incubation time may need to be determined empirically.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM and incubating for 15 minutes.

  • Sample Cleanup: Proceed with protein digestion (e.g., with trypsin) and subsequent sample cleanup (e.g., C18 solid-phase extraction) prior to mass spectrometry analysis.

Protocol 2: Mass Spectrometry Data Acquisition and Analysis
  • LC-MS/MS Analysis: Analyze the digested and labeled peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

  • Database Searching: Search the acquired MS/MS spectra against a relevant protein database using a search engine such as Mascot, Sequest, or MaxQuant. Specify the mass shift for IAM-modified cysteines (+113.1 Da for d0-IAM) as a variable or fixed modification.

  • Protein Quantitation: For relative quantitation using deuterated IAM, extract the ion intensities for the light and heavy labeled peptide pairs. Calculate the peptide and protein ratios using appropriate software tools. Normalize the data to account for variations in sample loading.

Visualizing Workflows and Pathways

Understanding the experimental workflow and the biological context of the quantified proteins is crucial for data interpretation. The following diagrams, generated using the DOT language, illustrate the chemical reaction of IAM with cysteine, a typical quantitative proteomics workflow, and an example of a signaling pathway that can be studied using these techniques.

cluster_reaction IAM Cysteine Alkylation Cysteine_Thiolate Protein-Cys-S⁻ Alkylated_Cysteine Protein-Cys-S-CH₂-CO-NH-C(CH₃)₃ Cysteine_Thiolate->Alkylated_Cysteine Nucleophilic Attack IAM I-CH₂-CO-NH-C(CH₃)₃ IAM->Alkylated_Cysteine Iodide I⁻ IAM->Iodide Leaving Group

Figure 1. Reaction of N-(tert-butyl)iodoacetamide with a cysteine residue.

cluster_workflow Quantitative Proteomics Workflow Sample_Prep 1. Protein Extraction & Reduction Alkylation 2. Cysteine Alkylation (e.g., d0/d9-IAM) Sample_Prep->Alkylation Digestion 3. Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion LC_MS 4. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 5. Database Search & Protein Quantitation LC_MS->Data_Analysis

Figure 2. A typical workflow for quantitative proteomics using IAM.

cluster_pathway Example Signaling Pathway: MAPK/ERK Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response

References

Benchmarking N-(tert-Butyl)-2-chloroacetamide Against Novel Alkylating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-(tert-Butyl)-2-chloroacetamide, a reactive haloacetamide compound, against a selection of novel alkylating agents currently employed in cancer research and drug development. While direct, publicly available experimental data on the anticancer activity of this compound is limited, this guide leverages data from structurally related N-substituted chloroacetamides and established alkylating agents to provide a valuable benchmark. The comparison focuses on mechanisms of action, cytotoxicity, and the signaling pathways implicated in their therapeutic effects.

Overview of Alkylating Agents

Alkylating agents represent a cornerstone of cancer chemotherapy. Their cytotoxic effects are primarily mediated through the covalent attachment of alkyl groups to nucleophilic sites on cellular macromolecules, with DNA being the principal target. This alkylation can lead to DNA strand breaks, cross-linking, and impaired DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. Novel alkylating agents are being developed to enhance selectivity for cancer cells and overcome resistance mechanisms.

This compound belongs to the class of haloacetamides and possesses a reactive chloro-group, making it a potential alkylating agent. Its tert-butyl group introduces steric hindrance, which may influence its reactivity and target specificity.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. The following table summarizes the IC50 values for established and novel alkylating agents against various cancer cell lines.

Disclaimer: No publicly available IC50 data for this compound in cancer cell lines could be identified. The data presented for this compound is hypothetical and for illustrative purposes, based on the activity of other N-substituted chloroacetamides. Researchers are strongly encouraged to perform their own in vitro assays to determine the specific activity of this compound.

CompoundClassCell LineIC50 (µM)Reference
This compound HaloacetamideA549 (Lung Carcinoma)Hypothetical: 25-
MCF-7 (Breast Adenocarcinoma)Hypothetical: 35-
U87 MG (Glioblastoma)Hypothetical: 40-
Melphalan Nitrogen MustardRPMI 8226 (Multiple Myeloma)8.3
HCT116 (Colon Carcinoma)12.5
Cyclophosphamide Nitrogen MustardDaudi (Burkitt's Lymphoma)1.5
A2780 (Ovarian Carcinoma)3.2
Temozolomide (TMZ) TriazeneU87 MG (Glioblastoma)150
A375 (Melanoma)100
Bendamustine Nitrogen MustardHBL-2 (Mantle Cell Lymphoma)10
MEC-1 (Chronic Lymphocytic Leukemia)20
Melflufen Peptidase-enhanced alkylatorMM.1S (Multiple Myeloma)0.048

Mechanism of Action and Signaling Pathways

The primary mechanism of action for alkylating agents involves the induction of DNA damage, which triggers a cascade of cellular events culminating in apoptosis.

General Alkylating Agent Signaling Pathway

The following diagram illustrates the general signaling pathway initiated by DNA damage from alkylating agents.

Alkylating_Agent_Pathway General Signaling Pathway of Alkylating Agents Alkylating_Agent Alkylating Agent DNA_Damage DNA Alkylation (Cross-linking, Strand Breaks) Alkylating_Agent->DNA_Damage DDR DNA Damage Response (ATM/ATR, CHK1/CHK2) DNA_Damage->DDR p53 p53 Activation DDR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) DDR->Cell_Cycle_Arrest DNA_Repair DNA Repair (BER, NER, HR) DDR->DNA_Repair p53->Cell_Cycle_Arrest Apoptosis Apoptosis (Bax/Bcl-2, Caspases) p53->Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable Cell_Cycle_Arrest->DNA_Repair Allows time for repair

Caption: DNA damage by alkylating agents activates the DNA Damage Response, leading to cell cycle arrest and apoptosis.

Experimental Workflow for Evaluating Alkylating Agents

The following workflow outlines the key steps in the preclinical evaluation of a novel alkylating agent.

Experimental_Workflow Experimental Workflow for Alkylating Agent Evaluation Compound_Synthesis Compound Synthesis & Characterization Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT, SRB) Compound_Synthesis->Cytotoxicity_Assay IC50 IC50 Determination Cytotoxicity_Assay->IC50 Mechanism_Assays Mechanism of Action Assays IC50->Mechanism_Assays DNA_Alkylation DNA Alkylation/Cross-linking Assay Mechanism_Assays->DNA_Alkylation Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Mechanism_Assays->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Mechanism_Assays->Cell_Cycle_Assay In_Vivo In Vivo Xenograft Studies Mechanism_Assays->In_Vivo Toxicity Toxicity Assessment In_Vivo->Toxicity

Caption: A typical workflow for the preclinical evaluation of a novel alkylating agent.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an alkylating agent against a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Alkylating agent stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the alkylating agent in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

DNA Interstrand Cross-linking Assay (Comet Assay)

Objective: To detect the formation of DNA interstrand cross-links induced by an alkylating agent.

Materials:

  • Cancer cell line of interest

  • Alkylating agent

  • Low melting point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralizing buffer

  • DNA staining dye (e.g., SYBR Green)

  • Fluorescence microscope

Procedure:

  • Treat cells with the alkylating agent for a specific duration.

  • Harvest and resuspend the cells in PBS.

  • Mix the cell suspension with low melting point agarose and cast onto a microscope slide.

  • Lyse the cells by immersing the slides in lysis solution.

  • Perform alkaline electrophoresis to allow DNA to migrate. DNA with cross-links will migrate slower than undamaged DNA.

  • Neutralize and stain the DNA with a fluorescent dye.

  • Visualize and quantify the DNA migration (comet tail) using a fluorescence microscope and appropriate software. A decrease in comet tail length compared to a positive control for strand breaks indicates the presence of interstrand cross-links.

Conclusion

This compound, as a representative of N-substituted chloroacetamides, holds potential as an alkylating agent for further investigation in cancer research. While this guide provides a comparative framework against established and novel alkylating agents, it is imperative that the cytotoxic activity and mechanism of action of this compound be empirically determined. The provided protocols offer a starting point for such evaluations. Future studies should focus on generating robust preclinical data to ascertain its therapeutic potential and delineate its specific molecular targets and signaling pathways.

Safety Operating Guide

Proper Disposal of N-(tert-Butyl)-2-chloroacetamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-(tert-Butyl)-2-chloroacetamide, a compound requiring careful handling due to its potential hazards. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations.

Summary of Chemical Safety Data

For quick reference, the following table summarizes the key physical, chemical, and hazard information for this compound. This data has been compiled from various safety data sheets (SDS).

PropertyValueSource(s)
Physical State Solid, White Crystals[1][2]
Molecular Formula C6H12ClNO[1]
Molecular Weight 149.62 g/mol [1]
Boiling Point 251.6°C at 760mmHg[1]
Flash Point 106°C[1]
Density 1.032 g/cm³[1]
Solubility Dichloromethane, Ethyl Acetate, Methanol[1]
Vapor Pressure 0.0203mmHg at 25°C[1]
Hazard Statements Toxic if swallowed.[2] May cause an allergic skin reaction.[2] Suspected of damaging fertility or the unborn child.[2] Harmful to aquatic life.[2]
Acute Toxicity (Oral) Category 3[2]

Note: Toxicological and ecological data beyond the listed hazard statements are largely unavailable in the reviewed sources.[1]

Experimental Protocol: Standard Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be carried out in a designated and well-ventilated area, preferably under a chemical fume hood.[2][3]

Personnel Protective Equipment (PPE) Required:

  • Gloves: Chemical-resistant gloves (inspect before use).[3]

  • Eye Protection: Safety glasses or goggles.[1][3]

  • Clothing: Protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator if there is a risk of dust inhalation.[3]

Disposal Steps:

  • Preparation:

    • Ensure all safety precautions have been read and understood before handling.[2]

    • Work in a well-ventilated area or under a chemical fume hood.[2][3]

    • Have spill control materials readily available.

  • Collection of Waste:

    • For solid waste, carefully sweep up the material and place it into a suitable, labeled, and sealed container for disposal.[2][4] Avoid generating dust.[2][4] If appropriate, moisten the material first to prevent dusting.[5]

    • For contaminated materials (e.g., gloves, labware), place them in the same designated waste container.

    • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2]

  • Container Management:

    • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated place.[1][2]

    • Store the container in a locked area accessible only to authorized personnel.[1]

  • Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[2]

    • All disposal activities must be in accordance with applicable local, state, and federal laws and regulations.[1]

    • Do not allow the chemical to be released into the environment.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Work in Ventilated Area (Chemical Fume Hood) B->C D Collect Waste in Labeled, Sealed Container C->D Containment E Store Container Securely (Cool, Dry, Ventilated, Locked) D->E Interim Storage F Transport to Approved Waste Disposal Facility E->F Final Step G End: Disposal Complete F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(tert-Butyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Reference Number: CAS 15678-99-6 Molecular Formula: C₆H₁₂ClNO

This document provides crucial safety protocols and logistical plans for the handling and disposal of N-(tert-Butyl)-2-chloroacetamide, a compound requiring careful management in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Appropriate PPE is mandatory to mitigate these risks. All personnel must be trained in the proper use and removal of their PPE to prevent contamination.[3][4]

PPE CategoryRecommended Equipment
Eye and Face Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required. A face shield should be worn over goggles when there is a significant risk of splashing.
Skin and Body A standard laboratory coat must be worn and kept fully buttoned. For procedures with a higher risk of exposure, a chemical-resistant apron or coveralls are recommended. Long pants and closed-toe shoes are mandatory at all times in the laboratory.[5][6]
Hand Protection Chemical-resistant gloves are required. While the specific breakthrough time for this compound is not available, nitrile or neoprene gloves are generally recommended for chlorinated organic compounds. Gloves must be inspected before use and changed immediately if contamination is suspected. Proper glove removal technique must be followed to avoid skin contact.[5][7]
Respiratory All work involving the handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan is critical for minimizing exposure and ensuring safe handling.

2.1. Preparation and Engineering Controls:

  • Verify Fume Hood: Before beginning work, ensure the chemical fume hood is operational and the airflow is adequate.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and have been recently tested.[6]

  • Spill Kit: Ensure a chemical spill kit appropriate for solid irritants is readily available.[8]

  • Clear Workspace: The work area within the fume hood should be clean and uncluttered.

2.2. Weighing and Transfer:

  • Location: Conduct all weighing and transfer of the solid compound inside a chemical fume hood to contain any dust.

  • Tools: Use clean, non-sparking spatulas or scoops for handling the solid.

  • Technique: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

2.3. Post-Procedure:

  • Decontamination: Thoroughly decontaminate all equipment and surfaces that have come into contact with the chemical. Use an appropriate solvent (such as isopropanol or ethanol) followed by a wash with soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][9]

Emergency Procedures: Spill and Exposure

3.1. Spill Cleanup Protocol (Solid Material): In the event of a small spill (less than 10 grams) within a fume hood:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE as detailed in the table above.

  • Containment: Do not use dry sweeping, as this can generate airborne dust.[8]

  • Absorption: Gently cover the spill with a damp paper towel or absorbent pad to wet the powder and prevent it from becoming airborne.[9]

  • Collection: Carefully wipe up the material, working from the outside of the spill inward. Place the contaminated towels/pads into a designated hazardous waste bag.[1][10]

  • Final Decontamination: Wipe the spill area with a cloth dampened with soap and water. Place this cloth in the waste bag as well.

  • Disposal: Seal the hazardous waste bag, label it clearly with the contents, and dispose of it according to your institution's hazardous waste procedures.

For larger spills, or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's Environmental Health and Safety (EHS) office immediately.[10]

3.2. First Aid and Exposure:

  • Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: As a halogenated organic compound, all waste must be collected in a dedicated, properly labeled hazardous waste container for "Halogenated Organics".[5][7][11] Do not mix with non-halogenated waste.[5][7]

  • Solid Waste: Collect contaminated items such as gloves, weighing papers, and absorbent pads in a sealed and labeled hazardous waste bag or container.

  • Liquid Waste: Collect solutions containing this compound in a sealed, compatible, and clearly labeled container for halogenated liquid waste.

  • Final Disposal: All hazardous waste must be disposed of through your institution's EHS office in accordance with local, state, and federal regulations.[5]

Workflow for a Solid Chemical Spill

Spill_Workflow cluster_prep Immediate Actions cluster_cleanup Small Spill Cleanup (Inside Fume Hood) Spill Spill Occurs Alert Alert Personnel Spill->Alert DonPPE Don Appropriate PPE Evacuate Evacuate Area (If Large Spill) Alert->Evacuate Large Spill Alert->DonPPE Small Spill ContactEHS Contact EHS (If Large Spill) Evacuate->ContactEHS CoverSpill Cover with Damp Absorbent Pad DonPPE->CoverSpill Collect Collect Material (Outside-In) CoverSpill->Collect Decontaminate Decontaminate Area (Soap & Water) Collect->Decontaminate PackageWaste Package & Label Contaminated Waste Decontaminate->PackageWaste Dispose Dispose via EHS PackageWaste->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(tert-Butyl)-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-(tert-Butyl)-2-chloroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.